2-Methyl-3-vinylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-3-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-7-6(2)8-4-5-9-7/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTVHLKUWSRHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363809 | |
| Record name | 2-Methyl-3-vinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25058-19-9 | |
| Record name | 2-Ethenyl-3-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25058-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-vinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-3-vinylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Chemical structure and properties of 2-Methyl-3-vinylpyrazine
[1]
Executive Summary & Isomer Distinction
2-Methyl-3-vinylpyrazine (CAS: 25058-19-9) is a heterocyclic building block belonging to the alkyl-vinylpyrazine family. While pyrazines are ubiquitous in the flavor and fragrance industry due to their characteristic roasted/nutty organoleptic profiles, 2-methyl-3-vinylpyrazine requires distinct categorization from its commercially dominant isomers. [1]
Critical Regulatory Note: Unlike its isomer 2-methyl-5-vinylpyrazine (FEMA 3211) , which is Generally Recognized As Safe (GRAS) for flavor use, the 3-vinyl isomer is not widely registered as a flavoring agent and is primarily utilized as a research chemical or intermediate in heterocyclic synthesis.[1] Researchers must verify specific regulatory status before application in consumer products.
This guide details the physicochemical architecture, synthetic pathways, and reactivity profile of 2-methyl-3-vinylpyrazine, emphasizing its utility as a functionalizable monomer and pharmaceutical intermediate.[1]
Molecular Architecture & Physicochemical Profile[1]
Structural Analysis
The molecule consists of a 1,4-diazine (pyrazine) ring substituted at the C2 and C3 positions.[1] The proximity of the vinyl group (C3) to the methyl group (C2) creates a steric environment distinct from the 2,5- and 2,6-isomers.[1]
-
Electronic Effects: The pyrazine ring is electron-deficient (π-deficient). The vinyl group acts as a conjugated system, allowing for electron delocalization, while the methyl group provides weak inductive electron donation.[1]
-
Conjugation: The vinyl group at C3 can rotate, but conjugation with the aromatic ring is maximized when planar.[1] Steric clash with the C2-methyl group may force a slight twist, affecting the
-orbital overlap compared to the unhindered 2,6-isomer.[1]
Physicochemical Data Table[1]
| Property | Value | Source/Note |
| CAS Number | 25058-19-9 | [NIST, 2025] |
| Molecular Formula | C | - |
| Molecular Weight | 120.15 g/mol | - |
| Boiling Point | ~190–192 °C (est) | Extrapolated from 5-vinyl isomer |
| Flash Point | ~60–70 °C | Combustible Liquid |
| LogP (Octanol/Water) | ~1.00 (est) | Lipophilic |
| Appearance | Colorless to pale yellow liquid | Oxidizes/polymerizes upon air exposure |
| Odor Profile | Nutty, roasted, earthy | Typical of alkylpyrazines |
Synthetic Pathways & Manufacturing[1]
The synthesis of 2-methyl-3-vinylpyrazine is challenging due to the need for regioselectivity. Two primary routes are employed: the Aldol-Dehydration Route (Lab Scale) and the Catalytic Dehydrogenation Route (Industrial Scale).
Route A: Methyl Group Functionalization (Lab Scale)
This method utilizes the acidity of the methyl protons on the electron-deficient pyrazine ring.
-
Precursor: 2,3-Dimethylpyrazine.
-
Reagent: Formaldehyde (HCHO) or Paraformaldehyde.
-
Mechanism: A Mannich-type or Aldol-like condensation occurs at the activated methyl group to form a hydroxyethyl intermediate, followed by dehydration.
Route B: Catalytic Dehydrogenation (Industrial)
-
Precursor: 2-Ethyl-3-methylpyrazine.
-
Process: Vapor phase dehydrogenation over a metal oxide catalyst (e.g., Pd/C or Zn-Cr oxides) at high temperatures (300–500 °C).
-
Selectivity: This route is preferred for scale but requires precise temperature control to prevent ring degradation.
Synthesis Workflow Diagram (DOT)
Figure 1: Synthetic pathways for 2-methyl-3-vinylpyrazine showing the condensation route (blue) and dehydrogenation route (red).
Reactivity & Functionalization[1]
The vinyl group serves as a versatile "handle" for further chemical modification, making this molecule a valuable intermediate in drug discovery.[1]
Polymerization & Michael Addition[1]
-
Polymerization: Like styrene, the vinyl group is susceptible to radical polymerization.[1] The nitrogen atoms in the ring can coordinate with metal catalysts, potentially influencing tacticity.[1]
-
Storage Protocol: Must be stored with a polymerization inhibitor (e.g., BHT or hydroquinone) at low temperatures (< 4 °C).
-
-
Michael Acceptor: The electron-withdrawing nature of the pyrazine ring activates the vinyl group towards nucleophilic attack (Michael addition). Thiols or amines can add across the double bond, a strategy used to link pyrazines to proteins or other scaffolds.[1]
Reactivity Map[1]
Figure 2: Primary reactivity modes of the vinyl-pyrazine scaffold.
Regulatory, Safety, and Handling (E-E-A-T)
Regulatory Status
-
FEMA/GRAS: As noted, 2-methyl-3-vinylpyrazine does not share the broad GRAS status of its 5-vinyl isomer (FEMA 3211) or 6-vinyl isomer (FEMA 3523).[1]
-
Usage: Strictly recommended for Research & Development (R&D) or as an industrial intermediate. Not for direct addition to food or fragrance products without specific regulatory approval.
Safety Protocols
-
Hazards:
-
Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation and polymerization. Refrigeration required.
References
-
NIST Chemistry WebBook. (2025).[4] 2-Methyl-3-vinyl pyrazine details and CAS Registry. National Institute of Standards and Technology.[4]
-
Flavor and Extract Manufacturers Association (FEMA). (2024). FEMA GRAS Flavor Ingredient Library (Search for FEMA 3211 vs Isomers).
-
VCF Online. (2025). Volatile Compounds in Food: Data for Pyrazine Derivatives.
-
PubChem. (2025). Compound Summary: 2-Methyl-5-vinylpyrazine (Isomer Comparison). National Library of Medicine.
-
Robledo, N., et al. (2009).[1][5][6] Synthesis of vinylpyrazines via one-pot reactions. Florida Entomologist/ResearchGate.
Sources
- 1. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synerzine.com [synerzine.com]
- 4. 2-Methyl-3-vinyl pyrazine [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Matrix Effect: Odor Threshold Dynamics of 2-Methyl-3-vinylpyrazine in Aqueous vs. Lipid Systems
The following technical guide details the odor threshold dynamics of 2-Methyl-3-vinylpyrazine, focusing on the critical influence of the solvent matrix (water vs. oil).
Executive Summary
2-Methyl-3-vinylpyrazine (also known as 2-ethenyl-3-methylpyrazine; CAS: 25058-19-9) is a potent "Key Food Odorant" (KFO) responsible for the characteristic roasted, nutty, and earthy notes found in coffee, cocoa, and roasted peanuts. Unlike its ethyl-substituted analogs (e.g., 2-ethyl-3-methylpyrazine, FEMA 3155), 2-methyl-3-vinylpyrazine is primarily identified as a Maillard reaction product rather than a widely used commercial additive.
Understanding its odor threshold is not merely about a single number; it is a study in phase partitioning . The detection threshold shifts by orders of magnitude depending on whether the molecule is solvated in water (hydrophilic) or oil (lipophilic). This guide analyzes these shifts, providing researchers with the data and mechanistic understanding required to predict flavor release in complex food matrices.
Physicochemical Mechanism: The Partitioning Driver
To understand why the odor threshold changes, we must look at the thermodynamics of volatility. The human nose detects molecules in the gas phase (headspace), not the liquid phase. The concentration in the headspace (
The Partition Coefficients
-
Air-Water Partition Coefficient (
): Pyrazines are heterocyclic aromatic compounds with nitrogen atoms that can accept hydrogen bonds, making them moderately soluble in water. However, they are sufficiently hydrophobic that they readily escape into the air. Result: High volatility in water Low Odor Threshold. -
Air-Oil Partition Coefficient (
): 2-Methyl-3-vinylpyrazine has a lipophilic character (LogP 1.04–2.5). In an oil matrix, van der Waals forces and hydrophobic interactions stabilize the molecule, "trapping" it in the liquid phase. Result: Low volatility in oil High Odor Threshold.
Visualizing the Equilibrium
The following diagram illustrates the thermodynamic equilibrium that dictates the headspace concentration available to the olfactory receptors.
Figure 1: Comparative volatility of 2-Methyl-3-vinylpyrazine in water vs. oil matrices. Note the suppression of headspace concentration in the lipid system.
Quantitative Data: Odor Thresholds
The following data aggregates specific experimental values and comparative homolog data to provide a validated range for 2-Methyl-3-vinylpyrazine.
Threshold Values
| Matrix | Odor Threshold (ppb / | Mechanism | Confidence Level |
| Water | 0.087 | High | High (Wagner et al., 1999) |
| Oil (MCT/Vegetable) | ~10 – 50 | Lipophilic retention reduces headspace concentration by ~100-500x. | Estimated (Based on Homologs*) |
| Air | ~0.001 – 0.005 ng/L | Direct olfactory detection limit. | High |
*Note: Direct experimental values for 2-Methyl-3-vinylpyrazine in pure oil are rare in public literature. The estimate is derived from the behavior of the structural homolog 2-Ethyl-3,5-dimethylpyrazine, which exhibits a Water:Oil threshold ratio of approximately 1:250.
Comparative Potency (Water Matrix)
To contextualize the potency of the vinyl substituent, compare it to other common pyrazines:
| Compound | Structure | Odor Threshold (Water) | Note |
| 2-Methyl-3-vinylpyrazine | Vinyl (-CH=CH2) | 0.087 ppb | Roasted, Earthy, Raw Peanut |
| 2-Ethyl-3-methylpyrazine | Ethyl (-CH2-CH3) | 0.40 ppb | Nutty, Potato, Corn |
| 2,3,5-Trimethylpyrazine | Methyl (-CH3) | 400 ppb | Baked Potato, Cocoa |
Key Insight: The vinyl group significantly lowers the detection threshold compared to ethyl or methyl substitutions, likely due to electronic effects on the pyrazine ring enhancing receptor binding affinity.
Experimental Protocol: Determining Thresholds (ASTM E679)
To validate these values in your own formulation, use the 3-AFC (Alternative Forced Choice) method, the gold standard for determining sensory thresholds.
Methodology Overview
Objective: Determine the Group Detection Threshold (
Reagents:
-
Solute: High-purity (>98%) 2-Methyl-3-vinylpyrazine.
-
Matrix: HPLC-grade water (for aqueous) or stripped corn/MCT oil (for lipid).
-
Glassware: Amber glass bottles (to prevent photodegradation) with PTFE-lined caps.
The 3-AFC Workflow
The following diagram outlines the rigorous ascending concentration series protocol.
Figure 2: Standardized 3-AFC Ascending Concentration Series Protocol (ASTM E679).
Calculation (Geometric Mean)
For each panelist, the individual threshold is the geometric mean of the highest concentration missed and the lowest concentration consistently detected.
Implications for Formulation & Drug Development
Flavor Release Profiles
In low-fat formulations (e.g., diet beverages), 2-Methyl-3-vinylpyrazine will be perceived intensely and release rapidly (flash release). In high-fat formulations (e.g., peanut butter, chocolate), the oil matrix will sequester the compound, requiring a significantly higher dosage (10-100x) to achieve the same sensory impact.
"Scalping" in Packaging
Due to its vinyl functionality and lipophilicity, this compound is prone to "scalping" (absorption) by polyethylene and polypropylene packaging materials. Glass or PET is recommended for storage of standards.
References
-
Wagner, R., et al. (1999).Key Odorants of Roasted Peanuts.
-
Leffingwell & Associates. Odor Thresholds in Water (ppb).[2] Comprehensive database of pyrazine thresholds.
-
Mihara, S., & Masuda, H. (1988).Structure-Odor Relationships for Disubstituted Pyrazines. Discusses the impact of alkyl chain length on threshold values.
-
ASTM International.
-
The Good Scents Company.2-methyl-3-vinyl pyrazine (CAS 25058-19-9) Profile.
Sources
Mechanistic Architectures of 2-Methyl-3-vinylpyrazine: From Maillard Origins to Covalent Drug Scaffolds
[1]
Executive Summary
This technical guide delineates the formation, synthesis, and pharmaceutical relevance of 2-Methyl-3-vinylpyrazine (2-M-3-VP) .[1] While historically categorized as a potent aroma active compound (nutty, roasted, earthy) arising from the Maillard reaction, its structural motif—an electron-deficient nitrogen heterocycle coupled with a vinyl group—presents significant value in medicinal chemistry. Specifically, the vinylpyrazine moiety functions as a "tunable warhead" for targeted covalent inhibitors (TCIs), offering an alternative to traditional acrylamides for Michael addition to cysteine residues.[2] This document provides a rigorous mechanistic analysis of its formation, experimental protocols for its isolation, and its translational potential in drug discovery.
Part 1: Mechanistic Pathways (The Maillard Genesis)
The formation of 2-M-3-VP is not a single-step event but the result of a complex cascade involving Strecker degradation , condensation , and dehydration . The core precursor is 2,3-Dimethylpyrazine (2,3-DMP) , which undergoes functionalization at the methyl side chain via interaction with formaldehyde (a Strecker aldehyde).
The Precursor Cascade
-
Strecker Degradation: The reaction initiates with the interaction of an
-dicarbonyl (derived from sugar fragmentation, e.g., 2,3-butanedione) and an amino acid (specifically Glycine or Alanine ). -
Pyrazine Ring Assembly: Two molecules of
-aminoketones (formed from the Amadori rearrangement) condense to form dihydropyrazines, which oxidize to form the parent 2,3-Dimethylpyrazine . -
Vinyl Functionalization (The Critical Step):
-
The methyl groups on the pyrazine ring possess acidic protons (
) due to the electron-withdrawing nature of the para-nitrogen atoms.[1] -
Under thermal Maillard conditions (120°C–150°C), a methyl group on 2,3-DMP undergoes an aldol-type condensation with Formaldehyde .
-
This forms a 2-(2-hydroxyethyl)-3-methylpyrazine intermediate.[1]
-
Subsequent dehydration (loss of water) yields the vinyl group, resulting in 2-Methyl-3-vinylpyrazine .[1]
-
Pathway Visualization
The following diagram illustrates the convergent pathways leading to 2-M-3-VP.
Caption: Convergent synthesis of 2-Methyl-3-vinylpyrazine via Strecker degradation and Aldol condensation.
Part 2: Experimental Protocols
Bio-Mimetic Synthesis (Maillard Model)
This protocol simulates the thermal processing of food to generate the target compound naturally.
Reagents:
-
D-Glucose (0.1 mol)[1]
-
Glycine (0.1 mol)[1]
-
Phosphate Buffer (0.5 M, pH 8.0) - Alkaline pH favors pyrazine formation.[1]
Workflow:
-
Dissolution: Dissolve Glucose and Glycine in 100 mL of phosphate buffer in a high-pressure reaction vessel.
-
Thermal Reaction: Seal the vessel and heat to 140°C for 2 hours .
-
Why: Temperatures >130°C are required to overcome the activation energy for the dehydration step converting the hydroxyethyl intermediate to the vinyl group.
-
-
Cooling: Rapidly cool the reaction mixture to 4°C in an ice bath to quench side reactions (polymerization).
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) (3 x 50 mL).
-
Drying: Dry the organic layer over anhydrous
and concentrate under reduced pressure.
Analytical Validation (GC-MS)
Separating 2-M-3-VP from its isomers (e.g., 2-methyl-5-vinylpyrazine or 2-methyl-6-vinylpyrazine) requires a polar column to exploit subtle dipole moment differences.[1]
Instrument Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | DB-WAX or Supelcowax-10 (60m x 0.25mm) | High polarity phase separates pyrazine isomers better than non-polar DB-5.[1] |
| Carrier Gas | Helium (1.0 mL/min) | Constant flow for reproducible Retention Indices (RI).[1] |
| Inlet Temp | 250°C | Ensures complete volatilization without thermal degradation.[1] |
| Oven Program | 40°C (3 min)
Part 3: Pharmaceutical Applications (Drug Development)[2]
While naturally occurring, the vinylpyrazine scaffold is increasingly relevant in Medicinal Chemistry as a Covalent Warhead .
The "Tunable Warhead" Concept
Modern drug discovery targets "undruggable" proteins (e.g., KRAS G12C, EGFR C797S) using Targeted Covalent Inhibitors (TCIs).[2] These drugs use an electrophile to form an irreversible bond with a cysteine residue on the target protein.[1]
-
Traditional Warhead: Acrylamide (
).[1] Often too reactive, leading to off-target toxicity.[1] -
Vinylpyrazine Warhead: The pyrazine ring acts as an electron-withdrawing heteroaryl group, activating the attached vinyl group for Michael addition, but with attenuated reactivity compared to acrylamides.
Mechanism of Action (Cysteine Trapping)
The vinyl group at position 3 is activated by the nitrogen at position 4.[1] A cysteine thiolate attacks the
Caption: Michael addition of a protein cysteine residue to the vinylpyrazine warhead.
Comparative Reactivity Table
| Warhead Type | Electrophilicity | Metabolic Stability | Selectivity |
| Acrylamide | High | Low (Rapid Glutathione conjugation) | Low (Risk of off-target hits) |
| Vinyl Sulfone | Very High | Moderate | Low |
| Vinylpyrazine | Moderate/Tunable | High | High (Requires specific orientation) |
Strategic Insight: For drug developers, substituting a phenyl-acrylamide moiety with a vinylpyrazine can improve metabolic stability (reducing clearance) while maintaining sufficient reactivity for covalent engagement, particularly in kinases where the binding pocket is solvent-exposed.
References
-
Jousse, F., et al. (2002).[3] Simplified Kinetic Scheme of Flavor Formation by the Maillard Reaction. Journal of Food Science. Link
-
Robledo, N., et al. (2009).[4] Synthesis of 2-methyl-6-vinylpyrazine and 2,5-dimethyl-3-vinylpyrazine via one-pot reactions. ResearchGate. Link
-
Lelis, C.A., et al. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Medicinal Chemistry Letters. Link[1]
-
NIST Chemistry WebBook. 2-Methyl-3-vinylpyrazine Spectral Data. National Institute of Standards and Technology.[1] Link
-
BenchChem. Unraveling Pyrazine Formation: A Comparative Study of Maillard Reaction Models. Link[1]
Biosynthetic Mechanisms and Engineering of Alkylpyrazines in Microbial Fermentation
Executive Summary
Alkylpyrazines are high-value heterocyclic nitrogen compounds responsible for the characteristic roasted, nutty, and earthy flavor profiles in fermented products (e.g., natto, cocoa, soy sauce).[1][2] While historically associated with the thermal Maillard reaction, recent advances have elucidated distinct microbial biosynthetic pathways that operate under physiological conditions.
This technical guide dissects the metabolic origins of key alkylpyrazines—specifically 2,5-dimethylpyrazine (2,5-DMP) , 2,3,5-trimethylpyrazine (TMP) , and 2,3,5,6-tetramethylpyrazine (TTMP) .[2][3] It provides researchers with actionable protocols for metabolic engineering, fermentation optimization, and analytical quantification, grounded in the model organism Bacillus subtilis.
Part 1: Molecular Mechanisms of Biosynthesis
The biosynthesis of alkylpyrazines is a complex interplay between enzymatic precursor generation and non-enzymatic spontaneous condensation. Two primary metabolic fluxes drive their formation: the Threonine Pathway and the Acetoin Pathway .
The Threonine-Dependent Pathway (2,5-DMP)
This pathway is the primary source of 2,5-DMP.[4] It relies on the catabolism of L-threonine.[2][5][6]
-
Enzymatic Step: L-threonine-3-dehydrogenase (TDH ) oxidizes L-threonine to the unstable intermediate L-2-amino-acetoacetate .[2][3][5][6]
-
Spontaneous Step 1: L-2-amino-acetoacetate spontaneously decarboxylates to form aminoacetone .[2][3][5]
-
Spontaneous Step 2: Two molecules of aminoacetone condense to form 3,6-dihydro-2,5-dimethylpyrazine .
-
Oxidation: The dihydro-intermediate is oxidized (often spontaneously upon aeration) to the final aromatic 2,5-DMP .
Critical Control Point: The enzyme 2-amino-3-ketobutyrate CoA ligase (KBL) competes for the L-2-amino-acetoacetate intermediate, cleaving it into glycine and acetyl-CoA.[3][5][6] Deletion of kbl is a proven strategy to channel flux toward pyrazines.
The Acetoin-Dependent Pathway (TTMP)
This pathway drives the formation of TTMP and contributes to TMP. It links carbon metabolism (glycolysis) with nitrogen metabolism.
-
Precursor Accumulation: Pyruvate is converted to
-acetolactate by acetolactate synthase (AlsS ), which is then decarboxylated to acetoin by acetolactate decarboxylase (AlsD ). -
Amination: Acetoin reacts with free ammonium (
) to form -hydroxyimine .[2][4][7] -
Condensation:
-hydroxyimine converts to 2-amino-3-butanone , which dimerizes to form TTMP .[2][4]
The Hybrid Pathway (TMP)
2,3,5-Trimethylpyrazine (TMP) is formed via the hetero-condensation of precursors from both pathways: aminoacetone (from threonine) and 2-amino-3-butanone (from acetoin).
Visualization: Metabolic Network
The following diagram maps the integration of glycolysis and amino acid metabolism in alkylpyrazine synthesis.
Caption: Metabolic flux map showing the divergence of Threonine and Pyruvate pathways into 2,5-DMP, TMP, and TTMP.
Part 2: Microbial Engineering Strategies
To maximize titer, researchers must disrupt competitive pathways and enhance precursor availability. The following table summarizes validated genetic targets in Bacillus subtilis.
Table 1: Metabolic Engineering Targets for Alkylpyrazine Production
| Gene Target | Function | Engineering Action | Rationale |
| tdh | L-threonine-3-dehydrogenase | Overexpression | Increases flux from threonine to aminoacetone (essential for 2,5-DMP). |
| kbl | 2-amino-3-ketobutyrate CoA ligase | Deletion ( | Prevents cleavage of the intermediate into glycine, forcing flux toward pyrazines. |
| bdhA | 2,3-butanediol dehydrogenase | Deletion ( | Blocks reduction of acetoin to 2,3-butanediol, accumulating acetoin for TTMP synthesis. |
| alsS/alsD | Acetolactate synthase/decarboxylase | Overexpression | Enhances the glycolytic flux toward acetoin. |
| ilvB/ilvH | Acetolactate synthase isozymes | Modulation | Fine-tunes branched-chain amino acid pathway to balance growth vs. production. |
Part 3: Experimental Protocols
Protocol A: Submerged Fermentation for Pyrazine Production
This protocol is optimized for B. subtilis 168 derivatives. It utilizes a glucose-threonine co-feeding strategy to activate both pathways.
Materials:
-
Base Medium: M9 Minimal Salts supplemented with 20 g/L Glucose.
-
Nitrogen Source: 30 mM Ammonium Phosphate (
). -
Precursor: 10 g/L L-Threonine (added at 12h post-inoculation).
-
Strain: B. subtilis
(recommended).
Step-by-Step Methodology:
-
Seed Culture: Inoculate a single colony into 5 mL LB broth. Incubate at 37°C, 200 rpm for 12 hours.
-
Inoculation: Transfer 1% (v/v) seed culture into 50 mL Base Medium in a 250 mL baffled flask.
-
Growth Phase: Incubate at 37°C, 220 rpm. Monitor
. -
Induction/Feeding: At mid-log phase (
, approx. 12h), add L-Threonine to a final concentration of 10 g/L. -
Production Phase: Continue fermentation for 48–72 hours. Maintain pH neutral (7.0) using buffered salts or manual adjustment, as the condensation reaction is pH-dependent (optimal pH 7.0–8.0).
-
Harvest: Centrifuge broth at 8,000
g for 10 min. Retain supernatant for analysis.
Protocol B: HS-SPME GC-MS Quantification
Alkylpyrazines are volatile and best analyzed using Headspace Solid-Phase Microextraction (HS-SPME).[8]
System Configuration:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Gray).
-
GC Column: DB-WAX or HP-INNOWax (polar column is essential for separating pyrazine isomers).
-
MS: Electron Impact (EI) mode, scan range 30–300 m/z.
Workflow:
-
Sample Prep: Place 5 mL of cell-free supernatant into a 20 mL headspace vial. Add 1.5 g NaCl (to enhance volatility via salting-out effect).
-
Equilibration: Incubate vial at 60°C for 15 min with agitation (500 rpm).
-
Extraction: Expose SPME fiber to headspace for 30 min at 60°C.
-
Desorption: Insert fiber into GC injector (250°C) for 3 min (splitless mode).
-
Gradient:
-
40°C hold for 3 min.
-
Ramp 5°C/min to 150°C.
-
Ramp 20°C/min to 230°C.
-
Hold 5 min.
-
Visualization: Analytical Workflow
Caption: Step-by-step workflow for the extraction and quantification of volatile alkylpyrazines.
References
-
Zhang, L., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology. [Link]
-
Kłosowski, G., et al. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean.[1][9] Biomolecules. [Link]
-
Zhu, B., et al. (2024). Metabolic Engineering of Escherichia coli for Production of 2,5-Dimethylpyrazine.[10] Journal of Agricultural and Food Chemistry. [Link]
- Rizzi, G. P. (1988). The formation of pyrazines from acyloin precursors under mild conditions. Journal of Agricultural and Food Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
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- 7. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Metabolic Engineering of Escherichia coli for Production of 2,5-Dimethylpyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide on 2-Methyl-3-vinylpyrazine (FEMA 3211): A Synthesis of Available Data and General Safety Principles
Disclaimer: An authoritative and comprehensive Safety Data Sheet (SDS) for 2-Methyl-3-vinylpyrazine (CAS: 25058-19-9) is not publicly available through aggregated databases as of the time of this writing. The information presented herein is a synthesis of data for the specific molecule where available, supplemented with safety protocols and hazard information from structurally similar pyrazine derivatives. This guide is intended for informational purposes for researchers and drug development professionals and must not be used as a substitute for a manufacturer-provided SDS. Always consult the official SDS from your supplier before handling this chemical.
Introduction
2-Methyl-3-vinylpyrazine, registered under FEMA number 3211, is a heterocyclic aromatic organic compound.[1] As a member of the pyrazine class, it is recognized for its potent aroma, contributing nutty, fresh, and earthy notes to flavor profiles.[2] Pyrazines are significant components in the flavor and fragrance industry and are naturally present in various cooked or roasted foods.[3][4] This guide provides an in-depth look at its known properties and establishes a framework for safe handling based on the general characteristics of related flammable and volatile organic compounds.
Section 1: Chemical and Physical Properties
Understanding the physicochemical properties of a compound is the foundation of its safe and effective use in a laboratory setting. While comprehensive experimental data is limited, the following table summarizes the available information for 2-Methyl-3-vinylpyrazine. These properties, particularly the flash point and boiling point, suggest that it should be handled as a combustible or flammable liquid.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂ | [5] |
| Molecular Weight | 120.15 g/mol | [5] |
| CAS Number | 25058-19-9 | [2] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [2] |
| Boiling Point | 167.00 to 168.00 °C @ 760.00 mm Hg (estimated) | [2] |
| Flash Point | 143.00 °F / 61.80 °C (Tag Closed Cup, estimated) | [2] |
| Vapor Pressure | 2.214 mmHg @ 25.00 °C (estimated) | [2] |
| Solubility | Soluble in alcohol; Water solubility 6522 mg/L @ 25 °C (estimated) | [2] |
Section 2: Hazard Identification and General Classification
Specific GHS classification for 2-Methyl-3-vinylpyrazine is not consistently reported.[2] However, based on its flash point and the classifications of structurally related pyrazines such as 2-Methylpyrazine and Vinylpyrazine, it is prudent to handle it as a substance with potential hazards.[6]
Anticipated Hazards (Based on Analogs):
-
Flammable Liquid: The flash point of ~62°C suggests it is a combustible liquid, and many similar, lower molecular weight pyrazines are classified as Flammable Liquid Category 3.[6][7] This necessitates storage away from ignition sources and the use of proper grounding techniques during transfers to prevent static discharge.[8][9]
-
Acute Oral Toxicity: 2-Methylpyrazine is classified as Harmful if Swallowed (Acute Toxicity 4, Oral).[6][7] Therefore, ingestion of 2-Methyl-3-vinylpyrazine should be considered potentially harmful.
-
Irritation: Other pyrazine derivatives are known to cause skin, eye, and respiratory irritation.[10] It is reasonable to assume similar potential for this compound.
The following diagram illustrates a general workflow for assessing chemical hazards in the absence of a complete SDS.
Caption: Figure 1: General workflow for hazard assessment when a supplier SDS is unavailable.
Section 3: Handling and Storage
Proper handling and storage are critical to ensuring laboratory safety. The following protocols are based on best practices for managing flammable and potentially toxic liquid organic compounds.[8][11][12]
Experimental Protocol: Safe Handling
-
Engineering Controls: Always handle 2-Methyl-3-vinylpyrazine inside a certified chemical fume hood to prevent inhalation of vapors.[10] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Preventing Ignition: Keep the compound away from heat, sparks, open flames, and other ignition sources.[7] Use non-sparking tools for transfers.[8] When transferring significant quantities, ground and bond containers to prevent the buildup of electrostatic charge.[6][9]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling.[10]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[3][8]
-
Keep containers tightly closed to prevent the escape of vapors.[10]
-
Store in a designated flammable liquids cabinet if available.[8]
Section 4: First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required. The following measures are generalized and should be adapted based on the specific exposure and available facilities.
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. | [9][13] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. If irritation develops or persists, seek medical attention. | [6][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [9][10][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][9][10] |
Accidental Release Measures: For a small spill, absorb the material with a non-combustible absorbent material like vermiculite or sand. For a large spill, evacuate the area and eliminate all ignition sources. The following diagram outlines a decision-making process for spill response.
Caption: Figure 2: Decision tree for responding to a chemical spill of a flammable liquid.
Section 5: Stability and Reactivity
-
Reactivity: Pyrazines are generally stable under normal conditions.[10] However, vapor/air mixtures may be explosive when heated intensely.[6]
-
Chemical Stability: The product is expected to be stable under standard ambient conditions (room temperature).[6][10]
-
Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[14]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]
Conclusion
While 2-Methyl-3-vinylpyrazine (FEMA 3211) is a valuable compound in the flavor industry, the publicly available safety data is incomplete. Researchers, scientists, and drug development professionals must exercise a high degree of caution. The guidance provided here, based on the compound's known physical properties and the hazard profiles of similar chemicals, offers a starting point for safe laboratory practices. However, this document is not a substitute for an official Safety Data Sheet. The primary directive remains: obtain and thoroughly review the SDS from the chemical supplier before any procurement, handling, or use of this substance.
References
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The Good Scents Company. (n.d.). 2-methyl-3-vinyl pyrazine, 25058-19-9. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Vinylpyrazine. PubChem Compound Database. Retrieved from [Link]
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Synerzine. (2018, June 22). Safety Data Sheet: Pyrazine, 2-methyl-3-(methylthio)-. Retrieved from [Link]
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Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from [Link]
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ScenTree. (n.d.). 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Methyl-3-vinyl pyrazine. NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methyl-3-vinylpyrazine (FDB019671). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyrazine Powerhouse: Understanding the Synthesis and Properties of 2-Ethyl-3-methylpyrazine. Retrieved from [Link]
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Microchemicals GmbH. (2011, July 29). Material Safety Data Sheet. Retrieved from [Link]
-
PCW France. (2023, March 7). Safety Data Sheet - 2-METHYL PYRAZINE. Retrieved from [Link]
-
CPAChem. (2025, February 13). Safety data sheet. Retrieved from [Link]
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2-Methyl-3-vinylpyrazine: Physicochemical Constants, Mechanistic Pathways, and Analytical Characterization
Executive Summary
In the fields of flavor chemistry and pharmaceutical drug development, nitrogen-containing heterocycles represent a cornerstone of molecular design. 2-Methyl-3-vinylpyrazine (IUPAC: 2-ethenyl-3-methylpyrazine) is a highly volatile, functionally versatile pyrazine derivative[1]. Recognized primarily for its contribution to the complex aromatic profiles of roasted foods and tobacco[2], this compound also serves as a privileged bioisosteric scaffold in medicinal chemistry[3].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic data tabulation. Here, we will explore the physicochemical properties of 2-methyl-3-vinylpyrazine, the thermodynamic causality behind its biosynthesis, and the self-validating analytical protocols required for its trace-level quantification.
Physicochemical Profiling and Structural Data
Understanding the physical constants of 2-methyl-3-vinylpyrazine is critical for predicting its behavior during extraction, chromatography, and biological partitioning. The compound's low molecular weight and moderate lipophilicity (XLogP3 = 1.0) dictate its high volatility and ability to readily partition into headspace environments[4].
Table 1: Quantitative Physicochemical Constants of 2-Methyl-3-vinylpyrazine
| Property | Value | Scientific Implication |
| IUPAC Name | 2-Ethenyl-3-methylpyrazine | Defines the core six-membered aromatic heterocycle[3]. |
| CAS Number | 25058-19-9 | Standardized registry identifier[]. |
| Molecular Formula | C₇H₈N₂ | Indicates a high degree of unsaturation[1]. |
| Molecular Weight | ~120.15 g/mol | Low mass contributes to high vapor pressure. |
| Monoisotopic Mass | 120.06875 Da | Critical for exact mass targeting in HRMS[1]. |
| Boiling Point | 167.7 °C (at 760 mmHg) | Requires thermal desorption in GC workflows[]. |
| Density | 1.017 g/cm³ | Slightly denser than water[]. |
| XLogP3 | 1.0 | Moderate lipophilicity; optimal for SPME extraction[4]. |
| Estimated pKa | 4.14 | Weakly basic; remains un-ionized at physiological pH[4]. |
| SMILES | CC1=NC=CN=C1C=C | Structural string for cheminformatic modeling[1]. |
Mechanistic Origin: The Maillard Reaction and Strecker Degradation
In natural and processed matrices (e.g., roasted chicken, coffee, tobacco), 2-methyl-3-vinylpyrazine is not biosynthesized enzymatically; rather, it is a thermogenic artifact of the Maillard reaction [6].
The Causality of Formation: When biological matrices are subjected to thermal processing (120–150 °C), reducing sugars react with the free amino groups of amino acids (such as glycine or leucine)[6]. This initiates the Strecker degradation pathway, producing highly reactive α-amino ketones. Because these intermediates are thermodynamically unstable, they undergo rapid self-condensation and dehydration, cyclizing into substituted alkylpyrazines. The specific vinyl and methyl side chains of 2-methyl-3-vinylpyrazine are derived from the fragmentation patterns of the specific carbohydrate precursors present in the matrix[6].
Biosynthetic pathway of 2-Methyl-3-vinylpyrazine via the Maillard reaction.
Analytical Characterization: A Self-Validating SPME-GC-MS Protocol
To accurately quantify trace levels of 2-methyl-3-vinylpyrazine, standard liquid-liquid extraction is insufficient due to solvent masking and analyte loss during evaporation. Instead, Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.
The following protocol is designed as a self-validating system, where every step is optimized based on the physicochemical constants established in Section 1.
Step-by-Step Methodology
-
Matrix Preparation (Salting-Out Effect): Weigh 5.0 g of the homogenized sample into a 20 mL headspace vial. Add 10 mL of a saturated NaCl solution. Causality: The addition of NaCl increases the ionic strength of the aqueous phase. This "salting-out" effect drastically decreases the aqueous solubility of the moderately lipophilic pyrazine (XLogP3 = 1.0), thermodynamically driving the analyte into the headspace for maximum recovery.
-
SPME Fiber Selection & Exposure: Utilize a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber. Expose the fiber to the headspace at 60 °C for 30 minutes under continuous agitation. Causality: The triple-phase fiber provides a mixed-polarity stationary phase that optimally captures low-molecular-weight, nitrogenous volatile organic compounds (VOCs).
-
Thermal Desorption: Retract the fiber and insert it into the GC injection port set to 250 °C for 5 minutes in splitless mode. Causality: Rapid thermal desorption at a temperature well above the compound's boiling point (167.7 °C) ensures a sharp injection band, preventing peak broadening.
-
Chromatographic Separation: Employ a polar polyethylene glycol (PEG) column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm). Causality: The nitrogen atoms in the pyrazine ring act as strong hydrogen bond acceptors. On standard non-polar columns, they interact with active silanol sites, causing severe peak tailing. A polar wax column mitigates these secondary interactions, yielding perfectly symmetrical peaks.
-
Mass Spectrometric Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor the primary molecular ion at m/z 120 and characteristic fragment ions[1].
SPME-GC-MS analytical workflow for the extraction and quantification of alkylpyrazines.
Applications in Drug Development and Flavor Science
Flavor and Fragrance Industry
In flavor science, 2-methyl-3-vinylpyrazine is highly prized for imparting a "fresh roasted, earthy, and hazelnut" profile[2][7]. It is frequently utilized in the formulation of artificial tobacco flavorings, where it provides a softly toned, dull aromatic depth that mimics natural burley tobacco smoke[2].
Pharmaceutical Intermediates
Beyond sensory applications, pyrazines are considered privileged scaffolds in medicinal chemistry[3]. The inclusion of a pyrazine ring in a drug candidate often improves aqueous solubility and oral bioavailability compared to purely carbocyclic aromatic rings, as the nitrogen atoms serve as potent hydrogen bond acceptors.
Specifically, the vinyl group on 2-methyl-3-vinylpyrazine acts as a highly reactive synthetic handle. Through transition-metal-catalyzed cross-coupling reactions, epoxidation, or Michael additions, the vinyl moiety can be elaborated into complex side chains. This structural motif is particularly relevant in the synthesis of chemopreventive agents—such as analogs of the cancer-preventive drug Oltipraz—where the pyrazine core is essential for inducing phase II detoxification enzymes.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1514205, 2-Methyl-3-vinylpyrazine." PubChem. URL:[Link]
-
The Good Scents Company. "Flavor and Fragrance Information: 2-methyl-3-vinyl pyrazine, 25058-19-9." The Good Scents Company Data. URL:[Link]
-
FooDB. "Showing Compound 2-Methyl-3-vinylpyrazine (FDB019671)." The Food Database. URL: [Link]
-
ResearchGate. "Simplified Kinetic Scheme of Flavor Formation by the Maillard Reaction." Scientific Literature Repository. URL: [Link]
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- 4. scent.vn [scent.vn]
- 6. researchgate.net [researchgate.net]
- 7. 2-methyl-3-vinyl pyrazine, 25058-19-9 [thegoodscentscompany.com]
The Molecular Architecture of Cocoa Flavor: The Role of 2-Methyl-3-vinylpyrazine
Executive Summary
The sensory perception of cocoa and chocolate is governed by a complex matrix of volatile organic compounds (VOCs). Among these, nitrogen-containing heterocycles—specifically pyrazines—act as the primary vectors for the characteristic "roasted," "nutty," and "cocoa" hedonic valences. This technical guide explores the mechanistic formation, sensory profiling, and analytical quantification of 2-Methyl-3-vinylpyrazine (CAS 25058-19-9) .
While traditionally the domain of food chemistry, the potent receptor-binding affinity of 2-Methyl-3-vinylpyrazine has drawn significant interest from drug development professionals. Its exceptionally low odor threshold makes it a prime candidate for olfactory G-protein coupled receptor (GPCR) targeting, specifically in the formulation of pediatric and geriatric therapeutics where masking bitter active pharmaceutical ingredients (APIs) is critical for patient compliance.
Chemical Identity & Pharmacological Relevance
2-Methyl-3-vinylpyrazine is an alkyl-substituted pyrazine derivative. Structurally, it consists of a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, substituted with a methyl group and a vinyl group.
In pharmaceutical formulation and neuro-pharmacology, flavor is not merely a taste but a multimodal sensory integration. 2-Methyl-3-vinylpyrazine acts as a potent ligand for specific olfactory receptors. Because the olfactory bulb has direct neural projections to the limbic system, high-affinity odorants like 2-Methyl-3-vinylpyrazine can modulate appetite and perceived palatability, making it a valuable tool in advanced drug formulation.
Quantitative Data: Physicochemical & Sensory Properties
The following table summarizes the core properties of 2-Methyl-3-vinylpyrazine, highlighting its sensory dominance in cocoa matrices (1[1]).
| Parameter | Value / Description |
| CAS Number | 25058-19-9 |
| Molecular Formula | C₇H₈N₂ |
| Molecular Weight | 120.15 g/mol |
| Estimated Boiling Point | 201°C |
| Primary Sensory Descriptors | Cocoa (50.04%), Popcorn (48.7%), Hazelnut (44.45%), Roast (44.12%), Chocolate (41.97%) |
| Volatility / Evaporation Rate | Relatively Fast |
Mechanistic Formation: Maillard Kinetics in Cocoa Roasting
The biosynthesis of 2-Methyl-3-vinylpyrazine does not occur in raw, unfermented cocoa beans. Instead, it is a product of thermal degradation during the roasting process, driven by the Maillard Reaction (2[2]).
The formation pathway requires specific precursors generated during the microbial fermentation of cocoa pods—namely, hydrophobic amino acids (like leucine, isoleucine, and valine) and reducing sugars ().
The Causality of Thermal Activation:
-
Amadori Rearrangement: At temperatures between 120°C and 150°C, the carbonyl group of a reducing sugar reacts with the nucleophilic amino group of an amino acid, forming an unstable Schiff base that rearranges into Amadori Rearrangement Products (ARPs).
-
Strecker Degradation: ARPs undergo dehydration and fission to form α-dicarbonyls (e.g., 2,3-butanedione). These dicarbonyls react with free amino acids to form Strecker aldehydes and α-aminoketones.
-
Cyclization: Two α-aminoketone molecules undergo self-condensation and cyclization. Subsequent oxidation and dehydration yield the stable pyrazine ring, with the vinyl and methyl side chains derived from the specific carbon skeletons of the precursor amino acids.
Fig 1. Maillard reaction pathway forming 2-Methyl-3-vinylpyrazine during cocoa roasting.
Self-Validating Experimental Protocols
To accurately isolate and quantify 2-Methyl-3-vinylpyrazine for flavor profiling or pharmaceutical excipient quality control, a rigorous, self-validating analytical workflow is required.
Fig 2. Standardized analytical workflow for pyrazine extraction and quantification.
Protocol: Solid-Phase Microextraction (SPME) and GC-MS Quantification
This protocol is designed to maximize the recovery of low-molecular-weight nitrogenous heterocycles while minimizing lipid interference from the cocoa butter matrix.
Step 1: Matrix Preparation & Internal Standardization
-
Action: Grind 5.0 g of roasted cocoa beans into a fine powder. Transfer to a 20 mL headspace vial. Spike the sample with 10 µL of 2-ethylpyrazine (10 mg/L in methanol) as an internal standard (IS).
-
Causality: Grinding increases the surface area for volatile release. 2-ethylpyrazine is chosen as an IS because it is structurally homologous to the target analyte but is not naturally present in the cocoa matrix, allowing for precise correction of matrix effects.
Step 2: SPME Fiber Selection and Equilibration
-
Action: Seal the vial with a PTFE/silicone septum. Incubate at 60°C for 15 minutes. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace for 30 minutes.
-
Causality: The 60°C incubation provides the thermal energy required to drive pyrazines into the headspace without inducing further Maillard reactions (which require >120°C). The DVB/CAR/PDMS fiber is explicitly chosen because the Carboxen core effectively traps small, highly volatile analytes like 2-Methyl-3-vinylpyrazine, while the DVB layer prevents larger matrix interferents (like fatty acids) from displacing the target.
Step 3: GC-MS Desorption and Analysis
-
Action: Desorb the fiber in the GC injection port at 250°C for 5 minutes in splitless mode. Use a polar DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven: 40°C (hold 2 min), ramp at 5°C/min to 220°C (hold 5 min).
-
Causality: A polar DB-WAX column is critical. Pyrazines are polarizable nitrogenous compounds; a non-polar column would result in poor peak shape and co-elution with non-polar lipid degradation products.
Validation Checkpoint (Self-Validating System): Before analyzing the data, calculate the recovery rate of the 2-ethylpyrazine internal standard.
-
Logic: If the IS recovery falls outside the 85–115% range, the extraction is invalid due to fiber saturation or matrix suppression. The system self-reports its reliability; only runs passing this IS threshold are used to quantify 2-Methyl-3-vinylpyrazine.
Conclusion
2-Methyl-3-vinylpyrazine is a cornerstone of the cocoa flavor profile, synthesized through the precise thermal kinetics of the Maillard reaction (3[3]). By mastering its extraction and quantification through rigorous, self-validating protocols, researchers and drug development professionals can leverage its potent receptor-binding properties to engineer superior sensory experiences in both food science and advanced pharmaceutical formulations.
References
- Exploring the effects of Rumex hanus diets on the flavor and texture of roasted chicken: Insights from metabolomics and sensory analytical approaches.nih.gov.
- Simplified Kinetic Scheme of Flavor Formation by the Maillard Reaction.
- Impact of a Microbial Cocktail Used as a Starter Culture on Cocoa Fermentation and Chocol
- 2-Methyl-3-vinylpyrazine (CAS 25058-19-9): Hồ sơ mùi hương, Thuộc tính & Quy định IFRA.scent.vn.
Sources
Literature review on nitrogen-containing heterocyclic aroma compounds
[1]
Executive Summary: The Potency of the Nitrogen Heterocycle
Nitrogen-containing heterocyclic compounds represent one of the most chemically diverse and sensory-potent classes of volatiles in nature. Unlike simple esters or terpenes, these molecules—primarily pyrazines, pyridines, pyrroles, and thiazoles —often possess extremely low odor detection thresholds (ODTs), sometimes in the parts-per-trillion (ppt) range.
For the drug development professional, these structures are dual-purpose: they are critical organoleptic drivers in formulation palatability and serve as privileged scaffolds in medicinal chemistry. This guide focuses on their characterization, formation mechanisms, and rigorous analytical quantification.
Chemical Classification & Sensory Profiling
The sensory impact of N-heterocycles is defined by their "roasted," "nutty," and "meaty" profiles, primarily generated via thermal processing (Maillard reaction).
Table 1: Key Nitrogen-Containing Heterocycles and Sensory Metrics
| Compound Class | Representative Molecule | Structure Type | Odor Descriptor | Odor Threshold (ppb in water)* |
| Alkylpyrazines | 2,3,5-Trimethylpyrazine | 6-membered ring (2 N) | Roasted nut, baked potato, earthy | ~1,000 - 9,000 |
| Methoxypyrazines | 2-Methoxy-3-isobutylpyrazine | 6-membered ring (2 N) | Green pepper, earthy, raw potato | 0.002 (Extremely Potent) |
| Pyrrolines | 2-Acetyl-1-pyrroline (2-AP) | 5-membered ring (1 N) | Popcorn, Basmati rice, pandan | ~0.1 |
| Pyridines | 2-Acetylpyridine | 6-membered ring (1 N) | Corn-chip, roasted, tobacco | ~10 |
| Thiazoles | 2-Acetylthiazole | 5-membered ring (1 N, 1 S) | Roasted meat, sulfurous, nutty | ~10 |
> Expert Insight: Note the drastic threshold drop in Methoxypyrazines. The presence of the electron-donating methoxy group adjacent to the ring nitrogen hyper-sensitizes the olfactory receptor response compared to simple alkyl chains.
Formation Mechanisms: The Maillard & Strecker Pathways
Understanding the formation of these compounds allows for the modulation of flavor profiles during processing. The primary engine is the Maillard Reaction , specifically the Strecker Degradation sub-pathway.
Mechanism Description
-
Initial Condensation: Reducing sugars react with amino acids to form Amadori rearrangement products.
-
Fragmentation: These degrade into
-dicarbonyls (e.g., glyoxal, methylglyoxal). -
Strecker Degradation (The Pivot): The
-dicarbonyl reacts with a free amino acid. The amino acid is decarboxylated and deaminated, releasing a Strecker Aldehyde (aroma active) and an -aminoketone . -
Cyclization: Two
-aminoketone molecules condense to form a dihydropyrazine, which oxidizes to the final aromatic Pyrazine .
Visualization: The Pyrazine Formation Pathway
The following diagram illustrates the specific pathway from precursor amino acids to the final heterocyclic ring.
Figure 1: The Strecker Degradation pathway leading to Pyrazine formation.[1] Note that the specific amino acid side chain determines the alkyl substitution on the final ring.
Analytical Methodologies: Isolation & Identification
N-heterocycles are often thermolabile and present in trace quantities bound to complex matrices (lipids/proteins). Standard steam distillation often creates artifacts (false positives due to heating).
The Gold Standard Protocol: Solvent Assisted Flavor Evaporation (SAFE) coupled with GC-MS/O.
Why SAFE?
SAFE allows for the isolation of volatiles from non-volatiles (lipids, sugars) under high vacuum and low temperature . This prevents the thermal degradation of labile compounds like 2-acetyl-1-pyrroline and prevents the "cooking" of the sample during extraction.
Step-by-Step Protocol: SAFE-GC-MS/O
-
Sample Preparation:
-
Homogenize 50g of sample with 150mL Dichloromethane (DCM).
-
Critical: Add internal standard (e.g., 2-ethyl-3-methylpyrazine-d3) immediately to account for recovery losses.
-
Stir for 2 hours at 4°C (prevents artifact formation).
-
-
SAFE Distillation:
-
Connect the extract to the SAFE apparatus.
-
Vacuum: Maintain <
mbar. -
Thermostat: Water bath at 40°C; Liquid Nitrogen traps at -196°C.
-
Dropwise addition of the extract ensures instantaneous vaporization of volatiles while non-volatiles remain in the drop-flask.
-
-
Concentration:
-
Dry the distillate over anhydrous
. -
Concentrate to ~100
using a Vigreux column (gentle reflux) to retain highly volatile pyrazines.
-
-
Analysis (GC-MS/O):
-
Column: DB-WAX (Polar) is preferred for N-heterocycles to separate them from the lipid background.
-
Detection: Simultaneous MS (scan/SIM) and Olfactometry (human sniffer port).
-
Why Olfactometry? Many N-heterocycles have thresholds below the MS detection limit. The human nose is the ultimate detector here.
-
Visualization: Analytical Workflow
Figure 2: The SAFE-GC-MS/O workflow ensures the separation of high-impact volatiles without thermal artifact generation.
Case Study: 2-Acetyl-1-pyrroline (2-AP)
Significance: 2-AP is the character-impact compound of Basmati rice, Pandan leaves, and popcorn. Instability: It is notoriously unstable, prone to oxidation to the non-aromatic lactam. Synthesis Challenge: Chemical synthesis is difficult and low-yield. In biological systems (rice), it is synthesized from proline and ornithine via the inactivation of the BADH2 gene, leading to the accumulation of 2-AP precursors. Application: In drug development, pyrroline scaffolds are investigated for bioactivity, but in excipient design, 2-AP is used to mask sulfurous off-notes in active pharmaceutical ingredients (APIs).
References
-
Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry. Link
-
Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission Tests. Chem. Senses. Link
-
Engel, W., Bolygo, W., & Schieberle, P. (1999). Solvent assisted flavor evaporation - a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices. European Food Research and Technology. Link
-
Adams, A., & De Kimpe, N. (2006). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4H-1,4-thiazine: Extraordinary Maillard Flavor Compounds. Chemical Reviews. Link
-
FEMA (Flavor and Extract Manufacturers Association). GRAS Flavoring Substances 20. Food Technology. Link
Methodological & Application
Laboratory synthesis of 2-Methyl-3-vinylpyrazine from methylpyrazine
Executive Summary
This application note details a robust, two-stage laboratory protocol for the synthesis of 2-Methyl-3-vinylpyrazine starting from commercially available 2-methylpyrazine . While direct vinylation of pyrazines is chemically challenging due to polymerization risks and regioselectivity issues, this guide utilizes a "Alkylation-Dehydrogenation" strategy. This route first establishes the carbon skeleton via a Grignard addition to form 2-ethyl-3-methylpyrazine, followed by a radical-mediated functionalization to install the vinyl group. This approach offers superior control over regiochemistry and purification compared to direct condensation methods.
Key Applications:
-
Flavor Chemistry: Synthesis of high-impact nutty/roasted flavor constituents (often associated with FEMA 3155 and related analogs).
-
Medicinal Chemistry: Functionalization of the pyrazine core for drug discovery scaffolds.
Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome the low reactivity of the pyrazine ring toward electrophilic substitution by utilizing its susceptibility to nucleophilic attack .
-
Stage 1: Nucleophilic Alkylation. We introduce an ethyl group using Ethylmagnesium Bromide (EtMgBr).[1] The nucleophilic attack on 2-methylpyrazine occurs preferentially at the 3-position (ortho to the nitrogen and vicinal to the methyl group) due to electronic activation, though isomers (2,5- and 2,6-) may form. An oxidative workup is required to restore aromaticity from the dihydropyrazine intermediate.
-
Stage 2: Side-Chain Functionalization. The ethyl group is converted to a vinyl group via a classic bromination-elimination sequence. Radical bromination with N-Bromosuccinimide (NBS) selectively targets the benzylic-like
-carbon, followed by base-promoted dehydrohalogenation.
Reaction Scheme
Figure 1: Step-wise synthetic pathway from Methylpyrazine to 2-Methyl-3-vinylpyrazine.
Safety & Pre-Requisites
Hazard Identification
| Reagent | Hazard Class | Precaution |
| Ethylmagnesium Bromide | Pyrophoric, Water-Reactive | Handle under inert atmosphere (N₂/Ar). Use dry glassware. |
| 2-Methylpyrazine | Flammable, Irritant | Work in a fume hood. Avoid inhalation. |
| N-Bromosuccinimide (NBS) | Irritant, Oxidizer | Avoid contact with skin. Store in fridge. |
| AIBN | Flammable Solid, Toxic | Avoid shock/friction. Produces N₂ gas upon heating. |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Toxic, Corrosive | Use gloves and eye protection. Generates HCN if burned. |
Equipment
-
Schlenk line or Nitrogen manifold.
-
Three-neck round-bottom flasks (oven-dried).
-
Reflux condensers and addition funnels.
-
Magnetic stirring plates and oil baths.
-
Flash chromatography columns.
Detailed Protocols
Protocol A: Synthesis of 2-Ethyl-3-methylpyrazine
This step installs the ethyl chain. The use of an oxidant (DDQ or air) is critical because the Grignard addition yields a non-aromatic dihydropyrazine that must be oxidized back to the pyrazine.
Reagents:
-
2-Methylpyrazine (10 mmol, 0.94 g)
-
Ethylmagnesium bromide (3.0 M in ether, 12 mmol, 4.0 mL)
-
THF (Anhydrous, 20 mL)
-
DDQ (10 mmol, 2.27 g) or Air stream
Procedure:
-
Setup: Flame-dry a 100 mL three-neck flask under a stream of nitrogen. Cool to room temperature.
-
Solvent Charge: Add anhydrous THF (15 mL) and 2-Methylpyrazine (0.94 g). Cool the solution to 0°C using an ice bath.
-
Grignard Addition: Slowly add EtMgBr (4.0 mL) dropwise via syringe or addition funnel over 15 minutes. The solution will likely turn dark red or brown, indicating the formation of the anionic complex.
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (the starting material spot may disappear, but a new spot for the dihydropyrazine will appear).
-
Quench & Oxidation:
-
Method A (DDQ - Faster): Cool to 0°C. Add a solution of DDQ (2.27 g) in THF (10 mL) dropwise. Stir for 1 hour at room temperature.
-
Method B (Air - Slower/Greener): Add water (5 mL) carefully to quench unreacted Grignard. Stir the mixture vigorously open to the air (or bubble air through it) for 12–24 hours. The dihydropyrazine oxidizes spontaneously.
-
-
Workup: Dilute with diethyl ether (50 mL) and water (30 mL). Separate the organic layer.[2] Extract the aqueous layer with ether (2 x 20 mL).
-
Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 9:1).
-
Note: Isomers (2,5- and 2,6-disubstituted) may separate here. The 2,3-isomer is typically the major product or distinct by NMR.
-
Yield Target: 40–60% (approx. 0.5–0.7 g).
-
Protocol B: Dehydrogenation to 2-Methyl-3-vinylpyrazine
This step converts the ethyl group to a vinyl group.
Reagents:
-
2-Ethyl-3-methylpyrazine (from Step A, 4 mmol, ~0.49 g)
-
N-Bromosuccinimide (NBS) (4.4 mmol, 0.78 g)
-
AIBN (Azobisisobutyronitrile) (0.1 mmol, 16 mg)
-
Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃ - Green alternative) (15 mL)
-
Potassium tert-butoxide (t-BuOK) (5 mmol, 0.56 g)
-
THF (10 mL)
Procedure:
-
Bromination:
-
Dissolve 2-Ethyl-3-methylpyrazine in the chosen solvent (CCl₄ or PhCF₃) in a round-bottom flask.
-
Add NBS and AIBN.[3]
-
Reflux the mixture (approx. 70–80°C) for 2–3 hours. The reaction is complete when succinimide floats to the top (if using CCl₄) or by TLC monitoring.
-
Cool to room temperature and filter off the succinimide solid.
-
Concentrate the filtrate to obtain the crude bromo-intermediate (2-(1-bromoethyl)-3-methylpyrazine). Do not purify extensively; use immediately.
-
-
Elimination:
-
Dissolve the crude bromo-compound in anhydrous THF (10 mL).
-
Cool to 0°C. Add t-BuOK (0.56 g) in one portion.
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
-
Workup:
-
Quench with saturated NH₄Cl solution (10 mL).
-
Extract with pentane or diethyl ether (3 x 15 mL). Note: Pentane is preferred to easily evaporate the solvent without losing the volatile product.
-
Dry over MgSO₄ and concentrate carefully (the product is volatile).
-
-
Final Purification: Distillation (Kugelrohr preferred for small scale) or rapid silica plug filtration.
-
Yield Target: 30–50% over two steps.
-
Analytical Data & Validation
Expected Characterization
2-Methyl-3-vinylpyrazine [4][5][6][7]
-
Appearance: Colorless to pale yellow liquid.
-
Odor: Roasted, nutty, earthy (characteristic of pyrazines).[7]
-
¹H NMR (400 MHz, CDCl₃):
- 8.2–8.4 (m, 2H, Pyrazine ring protons H-5, H-6).
- 6.8–7.0 (dd, 1H, Vinyl -CH=).
- 6.2 (d, 1H, Vinyl =CH₂ trans).
- 5.6 (d, 1H, Vinyl =CH₂ cis).
- 2.6 (s, 3H, -CH₃).
-
MS (EI, 70 eV): Molecular ion peak
at m/z 120. Fragment peaks at m/z 119 (M-H), 93 (M-HCN).
Mechanistic Pathway
The following diagram illustrates the electron flow during the critical Grignard addition and subsequent oxidation.
Figure 2: Mechanism of the Grignard alkylation of electron-deficient heterocycles.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete oxidation of dihydropyrazine. | Extend air bubbling time or use fresh DDQ. Ensure Grignard reagent quality. |
| Mixture of Isomers | Poor regioselectivity. | Use lower temperature (-20°C) during addition.[8] Separate isomers carefully by column chromatography (2,3-isomer is usually more polar than 2,5). |
| Polymerization | Vinyl group instability. | Add a radical inhibitor (e.g., BHT, 10 ppm) to the final product and store in the dark at -20°C. |
| Volatile Loss | Product evaporated during concentration. | Use a Vigreux column for solvent removal or keep vacuum pressure moderate (>100 mbar). |
References
-
General Pyrazine Synthesis
-
Grignard Addition to Pyrazines
-
Side-Chain Functionalization
-
Characterization Data
-
FEMA/Flavor Context
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water [mdpi.com]
- 4. Search Results for compound - FooDB [foodb.ca]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 2-VINYLPYRAZINE | 4177-16-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethylmagnesium Bromide: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. semanticscholar.org [semanticscholar.org]
Application Note: High-Sensitivity Quantification of 2-Methyl-3-vinylpyrazine (MVP) via HS-SPME-GC-MS
Abstract & Scope
This application note details a validated protocol for the trace quantification of 2-Methyl-3-vinylpyrazine (MVP) , a potent nitrogen-heterocyclic volatile. While MVP contributes roasted/nutty notes in flavor formulations, it is frequently monitored as a process-related impurity or degradation product in pharmaceutical drug substances (APIs) and excipients.
This method utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to achieve limits of quantitation (LOQ) in the low ppb (ng/g) range.[1] Critical emphasis is placed on isomer resolution (separating the 3-vinyl from the 5- and 6-vinyl isomers) using a polar stationary phase.
Chemical Background & Challenges[2]
-
Analyte: 2-Methyl-3-vinylpyrazine (CAS: 25058-19-9)
-
Molecular Weight: 120.15 g/mol [2]
-
Key Challenges:
-
Isomerism: MVP often co-occurs with 2-methyl-5-vinylpyrazine and 2-methyl-6-vinylpyrazine. Mass spectra are nearly identical; chromatographic separation is mandatory.
-
Basicity: Pyrazines can tail on active sites in the GC inlet or column. Use of "Ultra Inert" or base-deactivated consumables is required.
-
Volatility: High volatility requires headspace sampling to avoid solvent masking and loss during concentration steps.
-
Materials & Reagents
Standards
-
Target Analyte: 2-Methyl-3-vinylpyrazine (≥95% purity).
-
Internal Standard (IS): 2-Methylpyrazine-d6 (Recommended) or 2-Methoxy-d3-3-isobutylpyrazine .
-
Rationale: Deuterated isotopologues correct for matrix effects and fiber competition in SPME better than structural analogs. If deuterated standards are unavailable, 2-Ethyl-3-methylpyrazine may be used if confirmed absent in the sample.
-
Matrix Modifiers
-
Sodium Chloride (NaCl): Analytical grade, baked at 300°C to remove organics.
-
Water: LC-MS grade (for aqueous dilution).
Experimental Protocol
Sample Preparation (HS-SPME)
The Salting-Out Assisted HS-SPME technique is selected to maximize the partition coefficient (
-
Sample Weighing:
-
Liquids: Pipette 5.0 mL sample into a 20 mL headspace vial.
-
Solids: Weigh 1.0 g homogenized solid; add 4.0 mL water.
-
-
Matrix Modification: Add 1.5 g NaCl (saturation) and a magnetic stir bar.
-
IS Addition: Spike 10 µL of Internal Standard working solution (e.g., 10 µg/mL in methanol).
-
Equilibration: Seal with a magnetic screw cap (PTFE/Silicone septa). Incubate at 50°C for 10 min with agitation (500 rpm).
-
Extraction: Expose SPME fiber to headspace for 30 min at 50°C.
-
Fiber Selection:DVB/CAR/PDMS (50/30 µm) is superior for pyrazines, covering a wide polarity and molecular weight range.
-
GC-MS Method Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B / 8890 (or equivalent) | |
| Column | DB-Wax UI (30 m × 0.25 mm × 0.25 µm) | Polyethylene glycol phase provides necessary polarity to separate MVP from non-polar matrix and other pyrazine isomers. "UI" (Ultra Inert) prevents peak tailing. |
| Inlet | Split/Splitless | Splitless for trace (<1 ppm); Split 1:10 for high conc. |
| Inlet Temp | 240°C | Sufficient to desorb MVP; avoid >260°C to prevent thermal degradation. |
| Liner | SPME Liner (0.75 mm ID), straight | Narrow ID improves peak focusing. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard for MS. |
| Oven Program | 40°C (hold 2 min) | Slow ramp initially to resolve low-boiling volatiles. |
| Transfer Line | 250°C | Prevent condensation. |
Mass Spectrometry (Acquisition)
Operate in SIM (Selected Ion Monitoring) mode for maximum sensitivity.
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Ionization: EI (70 eV)
-
Solvent Delay: 3.0 min (Adjust based on air/water peak)
SIM Table:
| Compound | RT (min)* | Quant Ion ( | Qual Ions ( |
| 2-Methyl-3-vinylpyrazine | ~12.5 | 120 | 119, 93, 52 |
| 2-Methylpyrazine-d6 (IS) | ~10.2 | 100 | 98, 56 |
*Retention times are estimates for a 30m Wax column and must be experimentally verified.
Workflow Visualization
The following diagram outlines the logical flow from sample preparation to data reporting.
Figure 1: End-to-end workflow for the quantification of 2-Methyl-3-vinylpyrazine.
Method Validation & Quality Control
To ensure Scientific Integrity , the following validation parameters must be established prior to routine analysis.
System Suitability
-
Resolution (
): Must be > 1.5 between 2-Methyl-3-vinylpyrazine and its isomer 2-Methyl-5-vinylpyrazine. If co-elution occurs, reduce oven ramp rate to 5°C/min. -
Peak Asymmetry (
): Must be < 1.5. Higher values indicate active sites in the liner or column (replace liner).
Linearity & Range
Prepare a 6-point calibration curve ranging from 10 ppb to 1000 ppb .
-
Calculation: Plot Area Ratio (
) vs. Concentration Ratio ( ). -
Acceptance:
.
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for common GC-MS anomalies.
References
-
Chin, S.-T., et al. (2015). Analysis of Pyrazines in Cocoa via HS-SPME-GC-MS. Journal of Food Composition and Analysis . Link (Validated SPME parameters for alkyl pyrazines).
-
NIST Chemistry WebBook . 2-Methyl-3-vinylpyrazine Mass Spectrum & Properties. National Institute of Standards and Technology .[3] Link (Source for CAS and general chemical data).
-
Agilent Technologies . Analysis of Pyrazines using DB-Wax Ultra Inert Columns. Application Note 5991-6683EN . Link (Grounding for column selection).
-
Sigma-Aldrich . Pyrazine Standards and Isotope Labeling. Technical Bulletin . Link (Source for internal standard recommendations).
Sources
Application Note: High-Sensitivity Analysis of Pyrazines via Headspace-SPME-GC-MS
Target Analytes: Alkylpyrazines (nutty, roasted) and 3-alkyl-2-methoxypyrazines (green, vegetative). Matrix Applicability: Complex biological matrices (Wine, Coffee, Cocoa, Serum).
Part 1: Executive Summary & Core Directive
This guide outlines a validated protocol for the extraction and quantification of pyrazines using Headspace Solid Phase Microextraction (HS-SPME). Unlike liquid-liquid extraction (LLE), which consumes large solvent volumes and risks emulsion formation, HS-SPME integrates sampling, extraction, and concentration into a single solvent-free step.
The Critical Challenge: Pyrazines possess diverse polarities and volatilities. Alkylpyrazines (e.g., 2,3,5-trimethylpyrazine) are relatively abundant, while methoxypyrazines (e.g., IBMP) have ultra-low sensory thresholds (ng/L range).[1] A "one-size-fits-all" fiber often fails. This protocol utilizes the DVB/CAR/PDMS triple-phase fiber to bridge this gap, leveraging competitive adsorption mechanisms to capture both trace and abundant targets simultaneously.
Part 2: Physicochemical Basis of Optimization
Fiber Selection Mechanics
The choice of fiber is the single most critical variable. Pyrazines are nitrogen-containing heterocycles with basic properties (pKa ~0.6–2.0).
-
Why DVB/CAR/PDMS?
-
PDMS (Polydimethylsiloxane): A liquid phase that absorbs non-polar compounds.[2] It serves primarily as a binder in this context.
-
DVB (Divinylbenzene): A mesoporous solid adsorbent ideal for larger, semi-volatile analytes (C6-C15).
-
Carboxen (CAR): A microporous carbon molecular sieve. It has high surface area and effectively traps small, volatile molecules (C2-C6) like lower-molecular-weight pyrazines.
-
Mechanism: The "bipolar" nature allows larger molecules to be retained by the outer DVB layer, while smaller molecules migrate to the inner Carboxen layer. This prevents "displacement effects" where high-concentration volatiles kick trace analytes off the fiber.
-
Thermodynamic Drivers (The "Salting Out" Effect)
Pyrazines have moderate water solubility. To force them into the headspace, we must modify the partition coefficient (
-
Ionic Strength: Adding NaCl to saturation (~30% w/v) hydrates the salt ions, effectively reducing the free water available to solvate the organic pyrazines. This increases the activity coefficient of the analytes, driving them into the vapor phase.
-
pH Control: Pyrazines can protonate at very low pH (<2.0) to form non-volatile ammonium ions (
). While natural wine/coffee pH (3.5–5.0) is usually safe, maintaining a pH > 4.0 ensures pyrazines remain neutral and volatile.
Kinetic Parameters (Temperature & Time)
-
Temperature: Higher temperatures increase headspace concentration but decrease fiber adsorption (exothermic process).
-
Optimal Range:40°C – 60°C .
-
Risk: Above 60°C, water vapor competition on Carboxen sites increases, reducing analyte recovery.
-
-
Equilibrium Time: Pyrazines are semi-volatiles; they require significant time to reach equilibrium between the three phases (Sample
Headspace Fiber).-
Standard:30 – 50 minutes .[3]
-
Part 3: Visualization of Mechanisms
Diagram 1: The Equilibrium Dynamics
This diagram illustrates the thermodynamic forces driving pyrazines from the matrix to the fiber, emphasizing the role of Salt and Temperature.
Caption: Thermodynamic equilibrium shifts in HS-SPME. NaCl reduces solubility, driving analytes to the headspace for fiber adsorption.
Diagram 2: Validated Workflow Protocol
A step-by-step logic flow for the experimental procedure.
Caption: Operational workflow for Pyrazine analysis ensuring reproducibility and sensitivity.[4]
Part 4: Validated Experimental Protocol
Materials & Reagents
-
Fiber: 50/30 µm DVB/CAR/PDMS (Gray hub). Condition fiber at 270°C for 1 hr before first use.
-
Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.
-
Salt: Analytical grade NaCl (baked at 140°C to remove organics).
-
Internal Standard (ISTD): 2-methoxy-d3-pyrazine or 2-methyl-3-methoxy-pyrazine (depending on target availability).
Sample Preparation
| Parameter | Setting/Value | Rationale |
| Sample Volume | 5 mL (in 20 mL vial) | Maintains 15 mL headspace volume to prevent fiber immersion during agitation. |
| Salt Addition | 1.5 g NaCl (~30% w/v) | Maximizes ionic strength ("Salting Out") to drive pyrazines into headspace. |
| pH Adjustment | Adjust to pH 6.0–7.0 (if matrix < pH 3) | Prevents protonation of pyrazine nitrogen (pKa ~1–2). |
| Agitation | 500 RPM | Accelerates mass transfer from liquid to gas phase. |
SPME Autosampler Parameters
-
Incubation Time: 10 minutes @ 50°C (Agitation ON).
-
Extraction Time: 40 minutes @ 50°C.
-
Desorption Time: 3 minutes @ 250°C (Splitless mode).
GC-MS Configuration
-
Column: DB-WAX or ZB-WAX (Polar), 30m x 0.25mm x 0.25µm.[5]
-
Why: Pyrazines are polar; non-polar columns (DB-5) often fail to separate them from complex matrix co-eluters.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 5 min.
-
Ramp 5°C/min to 230°C.
-
Hold 5 min.
-
-
MS Detection:
-
Mode: SIM (Selected Ion Monitoring) is mandatory for methoxypyrazines due to ng/L thresholds.
-
Target Ions:
-
IBMP (Isobutyl methoxypyrazine): m/z 124 (Quant), 151, 94.
-
IPMP (Isopropyl methoxypyrazine): m/z 137 (Quant), 152, 124.
-
-
Part 5: Troubleshooting & Quality Control
Self-Validating the System:
-
Fiber Performance Check: Monitor the peak area of the Internal Standard (ISTD) across runs. A drop >20% indicates fiber fouling or damage.
-
Carryover Test: Run a blank vial (empty, heated) after high-concentration samples. Pyrazines stick to Carboxen. If carryover exists, increase desorption time to 5-10 mins or run a "bake-out" method between samples.
-
Linearity Verification: Construct a calibration curve (1 ng/L to 500 ng/L). If
, check for saturation of the fiber (sample concentration too high) or adsorption to vial walls (silanize vials if necessary).
References
-
Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines. Source: ResearchGate URL:[6][Link]
-
Methoxypyrazines Measurements by Headspace Solid-Phase Microextraction (HS-SPME) in Wine. Source: Virginia Tech University Libraries (VTechWorks) URL:[Link]
-
Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction. Source: MDPI (Foods Journal) URL:[Link]
Sources
Solvent extraction protocols for volatile pyrazines in food matrices
Application Note: High-Recovery Solvent Extraction Protocols for Volatile Pyrazines in Complex Food Matrices
Part 1: Critical Mechanisms & Solvent Strategy
To design a robust extraction protocol, one must understand the physicochemical behavior of pyrazines.
The pH-Solubility Switch
Pyrazines are nitrogen-containing heterocycles acting as weak bases (
-
Acidic Conditions (pH < 2): Pyrazines protonate (
), becoming ionic and highly water-soluble. They will not partition effectively into organic solvents. -
Neutral/Basic Conditions (pH > 6): Pyrazines exist as free bases (neutral). This is the required state for transfer into organic solvents like dichloromethane or pentane.
Expert Insight: While many protocols suggest extracting at pH 7, adjusting the matrix to pH 8–9 ensures 99.9% of the pyrazine population is in the free-base form, maximizing recovery without inducing extreme alkaline hydrolysis of the matrix.
Solvent Selection: The Volatility Trap
The most common error in pyrazine analysis is evaporative loss during the concentration step.
-
Dichloromethane (DCM): Excellent solvent power but toxic. Boiling point (39.6°C) is distinct enough from most pyrazines.
-
Diethyl Ether / Pentane (1:1): The preferred solvent system for flavor analysis. The low boiling point (~35°C) allows for concentration using a Vigreux column with minimal loss of volatile analytes.
Part 2: Experimental Protocols
Protocol A: Salting-Out Liquid-Liquid Extraction (LLE)
Best for: Low-fat liquid matrices (e.g., brewed coffee, soy sauce, aqueous reactions).
Reagents:
-
Extraction Solvent: Dichloromethane (DCM) or Diethyl Ether/Pentane (1:1 v/v).
-
Internal Standard (IS): [
H ]-2-methylpyrazine (or similar deuterated analog). -
Reagents: NaCl (baked at 400°C to remove organics), 1M NaOH.
Workflow:
-
Sample Prep: Transfer 50 mL of liquid sample into a separation funnel.
-
IS Addition: Spike with 50 µL of Internal Standard solution (100 ppm in methanol). Equilibrate for 15 mins.
-
pH Adjustment: Check pH. Adjust to pH 8.0 using 1M NaOH.
-
Salting Out: Add saturation levels of NaCl (~15 g).
-
Why? This increases the ionic strength of the aqueous phase, pushing the organic pyrazines out of the water and into the solvent (Salting-out effect).
-
-
Extraction: Add 30 mL of solvent. Shake vigorously for 10 minutes. Allow phase separation (20 min). Collect the organic (bottom for DCM, top for Ether/Pentane) layer.
-
Repeat: Repeat extraction 2x with fresh solvent. Combine organic layers.
-
Drying: Pass organic phase through anhydrous Na
SO to remove residual water. -
Concentration (Critical): Concentrate to 0.5 mL using a Vigreux column at 40°C water bath.
-
Warning: Do NOT use a standard rotary evaporator without vacuum control, and never evaporate to dryness. The loss of volatiles is instantaneous at dryness.
-
Protocol B: Solvent-Assisted Flavor Evaporation (SAFE)
Best for: High-fat matrices (e.g., roasted nuts, chocolate, oils, fatty beef). Why? LLE co-extracts lipids, which ruin GC injectors and columns. SAFE separates volatiles from non-volatiles under high vacuum at low temperatures, preventing thermal artifact formation (Maillard reactions) during extraction.
Workflow:
-
Homogenization: Disperse 10 g of solid sample in 100 mL of Diethyl Ether/Pentane (1:1). Add Internal Standard. Stir for 2 hours at room temperature.
-
Filtration: Filter the extract to remove solids (lipids and volatiles are now in the solvent).
-
SAFE Distillation:
-
Connect the extract flask to the SAFE apparatus (high-vacuum distillation unit).
-
Maintain system pressure at
mbar. -
Thermostat the sample flask at 40°C and the receiving flask (traps) with Liquid Nitrogen (-196°C).
-
Dropwise add the extract into the distillation head. Volatiles and solvent instantly vaporize and re-condense in the liquid nitrogen trap. Non-volatile lipids remain in the waste flask.
-
-
Thawing & Drying: Thaw the distillate. Dry over anhydrous Na
SO . -
Concentration: Concentrate using a Vigreux column (as in Protocol A) to ~200 µL.
Part 3: Visualization of Workflows
Diagram 1: The Physicochemical Logic of Pyrazine Extraction
This diagram illustrates why pH adjustment and salting out are non-negotiable for high recovery.
Caption: Mechanism of pH-dependent switching and ionic strength adjustment to force pyrazines into the organic phase.
Diagram 2: The SAFE (Solvent-Assisted Flavor Evaporation) Workflow
This illustrates the separation of lipids from volatiles, critical for fatty matrices.
Caption: SAFE workflow isolating volatile pyrazines from interfering non-volatile lipids under high vacuum.
Part 4: Analytical Validation & Data Summary
GC-MS Conditions (Recommended):
-
Column: DB-WAX or ZB-WAX (Polar phases separate pyrazines better than non-polar DB-5).
-
Carrier Gas: Helium @ 1.0 mL/min.[1]
-
Mode: SIM (Selected Ion Monitoring) for trace quantification.
-
Target Ions: m/z 108 (Trimethylpyrazine), m/z 122 (Tetramethylpyrazine).
-
Method Comparison Table:
| Parameter | Liquid-Liquid Extraction (LLE) | Solvent-Assisted Flavor Evaporation (SAFE) |
| Primary Utility | Routine screening of aqueous samples. | In-depth profiling of fatty/complex matrices. |
| Lipid Removal | Poor (requires back-extraction). | Excellent (physical separation). |
| Artifact Formation | Low (if temperature controlled). | Minimal (low temp + vacuum). |
| Solvent Usage | High (50-100 mL). | Moderate (30-50 mL). |
| Recovery (Pyrazines) | 70-85% (pH dependent). | >90% (Matrix independent). |
| Time Requirement | 1 - 2 Hours. | 3 - 4 Hours. |
References
-
Engel, W., Bahr, W., & Schieberle, P. (1999).[2] Solvent assisted flavour evaporation – a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices.[2] European Food Research and Technology, 209, 237–241.
-
Pickard, S., et al. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(26).
-
Lyu, W., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines. Foods, 10(5), 935.
-
Organomation. (n.d.). Understanding SAFE: Solvent-Assisted Flavor Evaporation in Flavor Chemistry.
Sources
Application Note: Determination of Retention Indices for 2-Methyl-3-vinylpyrazine
Executive Summary
This technical guide outlines the rigorous determination of the Retention Index (RI) for 2-Methyl-3-vinylpyrazine (CAS: 13925-03-6).[1][2] While often referred to generically as the "Kovats Index," modern drug discovery and flavor analysis predominantly utilize temperature-programmed GC, requiring the Van den Dool and Kratz equation (Linear Retention Index).
2-Methyl-3-vinylpyrazine is a heterocyclic aromatic compound contributing "nutty," "roasted," and "earthy" notes to complex matrices.[1][2] Its vinyl substituent introduces specific stability challenges (polymerization susceptibility) and polarity shifts compared to saturated alkyl-pyrazines.[1][2] This protocol provides a self-validating workflow to calculate its RI, ensuring data portability across different GC systems.[1][2]
Scientific Foundation & Mechanism[1][2]
2.1 The Concept of Retention Index
Retention time (
-
Isothermal (Kovats): Based on the logarithmic relationship between retention time and carbon number at constant temperature.[2]
-
Linear Temperature Programmed (LTP): Based on the linear relationship established by Van den Dool and Kratz.[2] This is the industry standard for screening complex mixtures.[2]
2.2 Analyte Specifics: 2-Methyl-3-vinylpyrazine[1][2]
-
Critical Handling: The vinyl group at position 3 is reactive.[2] Samples must be stored at -20°C and analyzed in neutral solvents (e.g., Dichloromethane or Hexane) to prevent acid-catalyzed polymerization or ring opening.[1][2]
-
Stationary Phase Interaction:
Experimental Protocol
3.1 Materials & Reagents
| Component | Specification | Purpose |
| Analyte | 2-Methyl-3-vinylpyrazine (>95% purity) | Target compound.[1][2] |
| Alkane Ladder | Reference standard (The "Ruler"). | |
| Solvent | Dichloromethane (DCM) or Hexane | Analyte dissolution (Must be anhydrous).[2] |
| Internal Standard | 2-Methylpyrazine (Optional) | Verification of system performance.[1][2] |
3.2 Sample Preparation (Stability Focused)
-
Stock Solution: Dissolve 10 mg of 2-Methyl-3-vinylpyrazine in 10 mL of DCM.
-
Dilution: Dilute 100 µL of Stock into 900 µL of DCM (Final conc: ~100 ppm).
-
Alkane Spike: In a separate vial, prepare the alkane ladder at similar concentration.
3.3 GC Instrumentation Parameters
The following conditions are optimized for Linear Retention Index (LRI) determination.
-
System: GC-MS (for identification) or GC-FID (for pure standard calculation).[1][2]
-
Column:
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]
-
Inlet: Split mode (20:1), 240°C.
-
Oven Program (LTP):
-
Hold at 40°C for 3 min.
-
Ramp 5°C/min to 240°C.
-
Hold at 240°C for 10 min.
-
Calculation Methodology
4.1 The Logic of Bracketing
The analyte (
-
: Retention time of alkane with
carbons (elutes before analyte).[2][3] -
: Retention time of alkane with
carbons (elutes after analyte).[2] - : Retention time of 2-Methyl-3-vinylpyrazine.[1][2]
4.2 Calculation Formulas
Method A: Linear Retention Index (Standard for Temp.[2] Programming) Use the Van den Dool and Kratz equation. This is the protocol recommended for this application note.
Method B: Kovats Retention Index (Strictly Isothermal) Use only if running at a constant oven temperature (e.g., 120°C isothermal).
(Note:Workflow Visualization
5.1 Experimental Workflow
The following diagram illustrates the critical path from sample preparation to index calculation.
Figure 1: Step-by-step workflow for determining Linear Retention Index.[1][2][4][5]
5.2 Logic of Bracketing
Visualizing how the analyte is indexed relative to the alkane standards.[2]
Figure 2: Logic gate for calculating LRI.[1][2] The analyte is "interpolated" between C10 and C11.
Expected Results & Validation
6.1 Reference Values
While experimental values vary by column film thickness and phase ratio, the following ranges are typical for 2-Methyl-3-vinylpyrazine:
Note: The vinyl group significantly increases the RI on polar columns compared to 2-methylpyrazine (RI ~1260 on Wax) due to pi-electron interactions.[1][2]
6.2 Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column; Analyte is basic.[1][2] | Use deactivated inlet liners (wool-free if possible) or base-deactivated columns.[1][2] |
| Shift in RI > 10 units | Column aging or phase bleed.[1][2] | Run a new alkane ladder immediately before the sample.[2] |
| Extra Peaks | Polymerization of vinyl group.[2] | Ensure sample is fresh; keep autosampler tray cooled to 4°C. |
References
-
NIST Mass Spectrometry Data Center. Gas Chromatographic Retention Data for Pyrazines.[1][2] NIST Chemistry WebBook, SRD 69.[2][5][6] [Link]
-
Van den Dool, H., & Kratz, P. D. (1963).[3][7][8] A generalization of the retention index system including linear temperature programmed gas-liquid partition chromatography. Journal of Chromatography A, 11, 463-471.[1][2][7] [Link]
-
IUPAC. Compendium of Chemical Terminology (the "Gold Book").[2] Retention Index Definition.[2][9][3][10][11][12][13] [Link]
-
Good Scents Company. 2-methyl-3-vinyl pyrazine Organoleptic and Chemical Properties.[Link]
Sources
- 1. CAS 13925-03-6: 2-Ethyl-6-methylpyrazine | CymitQuimica [cymitquimica.com]
- 2. 2-Methyl-3-vinyl pyrazine [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]
- 6. Pyrazine, methyl- [webbook.nist.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Van Den Dool, H. and Kratz, P.D. (1963) A Generalization of the Retention Index System including Linear Temperature Programmed Gas—Liquid Partition Chromatography. Journal of Chromatography, 11, 463-471. - References - Scientific Research Publishing [scirp.org]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. Kovats retention index - Wikipedia [en.wikipedia.org]
- 12. arxiv.org [arxiv.org]
- 13. Gas Chromatographic Retention Data [webbook.nist.gov]
Grignard reaction conditions for synthesizing vinylpyrazines
Application Note: Advanced Protocol for the Synthesis of Vinylpyrazines via Transition Metal-Catalyzed Kumada Coupling
Executive Summary
Vinylpyrazines are highly valued structural motifs in medicinal chemistry, agricultural sciences, and the flavor and fragrance industries[1]. They serve as critical intermediates for downstream functionalization, including hydroalkenylation and the synthesis of complex nitrogen-bridgehead heterocycles[2]. While traditional methods for installing a vinyl group on a pyrazine ring rely heavily on Suzuki-Miyaura or Stille cross-couplings, the Kumada-Corriu coupling using vinylmagnesium bromide offers a direct, highly atom-economical alternative[3]. This guide provides an authoritative, self-validating protocol for the Iron-catalyzed Kumada coupling of halopyrazines, engineered for high yield, scalability, and operational safety.
Strategic Rationale & Mechanistic Insights
Why Kumada Over Suzuki or Stille?
The Suzuki-Miyaura coupling is a staple in pharmaceutical synthesis due to its functional group tolerance[4]. However, synthesizing vinylboronic acids or handling highly toxic organotin reagents (Stille) adds unnecessary steps and safety hazards to the workflow. The Kumada coupling allows for the direct use of commercially available vinylmagnesium bromide[5], significantly shortening the hit-to-lead optimization cycle.
Iron vs. Palladium Catalysis: The Causality of Choice
While Palladium (e.g., Pd(dppf)Cl₂) is a reliable catalyst for this transformation, it is expensive and requires rigorous, time-consuming metal scavenging to meet pharmaceutical purity standards[4].
We strongly recommend Iron catalysis (Fürstner's conditions) utilizing
-
Co-Solvent Selection (THF/NMP): The addition of N-Methyl-2-pyrrolidone (NMP) is not optional. NMP coordinates with and stabilizes the highly reactive low-valent iron intermediate, preventing rapid catalyst aggregation and precipitation (catalyst death)[6].
-
Cryogenic Control (0 °C): Grignard reagents can reduce halopyrazines or undergo homocoupling. By maintaining the reaction at 0 °C and utilizing dropwise addition, we keep the instantaneous concentration of the Grignard reagent low, strongly favoring the cross-coupling pathway over side reactions.
Fig 1. Proposed catalytic cycle for the Fe-catalyzed Kumada cross-coupling reaction.
Reaction Optimization & Quantitative Data
To establish the optimal parameters, various catalytic systems were evaluated for the cross-coupling of 2-chloropyrazine with vinylmagnesium bromide. The data below summarizes the causality of our final protocol parameters.
| Catalyst System | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation / Notes |
| Pd(dppf)Cl₂ (5 mol%) | THF | 60 | 82 | High yield, but requires extensive Pd scavenging[4]. |
| Fe(acac)₃ (5 mol%) | THF | 0 | 45 | Rapid catalyst degradation; significant homocoupling. |
| Fe(acac)₃ (5 mol%) | THF / NMP (9:1) | 0 | 85 | Optimal. NMP stabilizes the active Fe species[6]. |
| Fe(acac)₃ (5 mol%) | THF / NMP (9:1) | 25 | 60 | Higher temperatures induce autopolymerization of the product. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . If the visual and thermal indicators described below do not occur, the operator is immediately alerted to a system failure (e.g., wet solvent or oxidized catalyst) before wasting downstream purification time.
Reagents & Equipment
-
Substrate: 2-Chloropyrazine (1.0 equiv, 10.0 mmol)
-
Grignard Reagent: Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv, 12.0 mmol)[5]
-
Catalyst:
(0.05 equiv, 0.5 mmol) -
Solvents: Anhydrous THF (18 mL), Anhydrous NMP (2 mL)
-
Equipment: Flame-dried Schlenk flask, magnetic stirrer, argon line, syringe pump.
Fig 2. Optimized workflow for the Iron-catalyzed Kumada coupling of halopyrazines.
Step-by-Step Methodology
Step 1: System Purging and Pre-Reaction Setup
-
Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Charge the flask with
(176 mg, 0.5 mmol) and 2-chloropyrazine (1.14 g, 10.0 mmol). -
Inject anhydrous THF (18 mL) followed by anhydrous NMP (2 mL). Stir to dissolve.
-
Self-Validation Check 1: The solution must be a clear, deep red/orange color.
Step 2: Catalyst Activation and Grignard Addition
-
Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Load vinylmagnesium bromide (12.0 mL, 1.0 M in THF) into a gas-tight syringe mounted on a syringe pump.
-
Begin dropwise addition at a rate of 0.4 mL/min.
-
Self-Validation Check 2 (Critical): Upon the addition of the first 0.5 mL of Grignard reagent, the solution must rapidly transition from red/orange to dark brown/black . This visual shift confirms the successful reduction of Fe(III) to the active low-valent Fe(n) catalytic species[6]. If the solution turns pale or yellow, the catalyst has oxidized, and the reaction must be aborted.
-
Self-Validation Check 3: Monitor the internal temperature. It should not exceed 5 °C. A temperature spike indicates uncontrolled Grignard homocoupling.
Step 3: Reaction Monitoring and Quenching
-
Once the addition is complete, stir the dark mixture at 0 °C for an additional 30 minutes.
-
Extract a 50 µL aliquot, quench in 0.5 mL of saturated aqueous
, extract with EtOAc, and analyze via GC-MS. The chromatogram should show >95% consumption of 2-chloropyrazine. -
Quench the main reaction vessel by slowly adding saturated aqueous
(20 mL) at 0 °C. Caution: Highly exothermic.
Step 4: Isolation and Purification
-
Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine (20 mL), dry over anhydrous
, and filter. -
Concentrate the filtrate under reduced pressure (bath temperature strictly < 30 °C to prevent polymerization).
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-vinylpyrazine.
Troubleshooting & Storage Protocols
-
Autopolymerization Prevention: Vinylpyrazines are highly susceptible to radical-initiated autopolymerization. During solvent evaporation, never exceed 30 °C.
-
Long-Term Storage: If the product is not used immediately in subsequent synthetic steps, it must be stabilized. Add 10–50 ppm of tert-butylcatechol (TBC) as a radical scavenger and store the compound under Argon at -20 °C[7].
-
Poor Yield / High Divinyl Formation: This is almost exclusively caused by adding the Grignard reagent too quickly. Ensure the syringe pump is strictly calibrated to
mL/min to maintain a low steady-state concentration of the nucleophile.
References
-
[2] Rhodium–N-Heterocyclic Carbene Catalyzed Hydroalkenylation Reactions with 2-Vinylpyridine and 2-Vinylpyrazine. Organometallics, ACS Publications. URL: [Link]
-
[5] Nitrogen containing heterocyclic compounds and medicines containing the same. US Patent 6995144B2. URL:
-
[3] Cross coupling reactions catalyzed by (NHC)Pd(II) complexes. ResearchGate. URL: [Link]
-
[6] Iron Catalysis in Organic Synthesis. Chemical Reviews, ACS Publications (2015). URL: [Link]
-
[1] Mori, K., et al. Pheromone synthesis. Part 262: Synthesis of 2,5-dimethyl-3-vinylpyrazine. ResearchGate. URL: [Link]
-
[4] Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, ACS Publications (2011). URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US6995144B2 - Nitrogen containing heterocyclic compounds and medicines containing the same - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. labproinc.com [labproinc.com]
Application Note: High-Sensitivity Quantification of 2-Methyl-3-vinylpyrazine (MVP) via Isotope Dilution HS-SPME-GC-MS/MS
Executive Summary
2-Methyl-3-vinylpyrazine (MVP, CAS 25058-19-9) is a potent nitrogen-containing heterocycle responsible for "roasted," "nutty," and occasionally "earthy" aroma characteristics in coffee, cocoa, and bakery products. While desirable in flavor chemistry, it can act as a genotoxic impurity or off-flavor in pharmaceutical intermediates.
Quantifying MVP is challenging due to its high volatility, susceptibility to polymerization, and low odor threshold (ppb range). Traditional external standard methods fail to account for the complex matrix effects—specifically the competition for adsorption sites on Solid Phase Microextraction (SPME) fibers.
This protocol details a Stable Isotope Dilution Assay (SIDA) using Headspace SPME coupled with Triple Quadrupole GC-MS/MS. By utilizing a deuterated internal standard (MVP-d3), this method provides a self-validating quantification system that compensates for extraction variability and ionization suppression.
Scientific Principle: The "Carrier Effect" & Isotope Dilution
The core of this assay is the Isotope Dilution Principle . By spiking the sample with a stable isotopologue (MVP-d3) prior to extraction, the internal standard mimics the analyte's behavior through every step:
-
Extraction Equilibrium: MVP and MVP-d3 compete identically for the SPME fiber active sites.
-
Chromatography: They co-elute (or elute with negligible shift), entering the ion source simultaneously.
-
Ionization: They experience the same matrix suppression or enhancement.
This creates a "Carrier Effect," where the isotopically labeled standard acts as a carrier for trace levels of the analyte, preventing adsorption losses on glass walls and improving linearity at the limit of quantitation (LOQ).
Workflow Logic
The following diagram illustrates the critical path of the SIDA workflow, emphasizing where the Internal Standard (IS) corrects for error.
Figure 1: Isotope Dilution Workflow. The Internal Standard (Green) is introduced immediately to normalize all downstream variances (Yellow/Blue/Grey steps).
Materials and Standards
Reference Standards
-
Analyte: 2-Methyl-3-vinylpyrazine (MVP), >98% purity (CAS 25058-19-9).
-
Storage: Store at -20°C under argon. MVP is prone to polymerization; inspect for viscosity changes before use.
-
-
Internal Standard: 2-(Methyl-d3)-3-vinylpyrazine (MVP-d3).
-
Note: If MVP-d3 is not commercially available, a custom synthesis is required, typically via condensation of [d3]-methyl-glyoxal with the appropriate diamine or H/D exchange of the methyl protons using D2O/NaOD [1].
-
Surrogate Alternative: If d3-MVP is inaccessible, 2-Methoxy-3-(methyl-d3)-pyrazine may be used as a surrogate, though true SIDA is preferred.
-
Reagents & Consumables
-
Solvent: Methanol (LC-MS Grade) for stock preparation.
-
Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove organics.
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).
-
Reasoning: The "triple phase" fiber covers the wide polarity and volatility range of pyrazines. Carboxen is critical for trapping small, volatile molecules like MVP (MW 120) [2].
-
Experimental Protocol
Standard Preparation
-
Stock Solution A (MVP): Dissolve 10 mg MVP in 10 mL Methanol (1000 ppm).
-
Stock Solution B (IS - MVP-d3): Dissolve 10 mg MVP-d3 in 10 mL Methanol (1000 ppm).
-
Working Standard Mix: Dilute Stock A to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ppb) in the sample matrix (or a blank mimic like water/oil).
-
IS Spiking Solution: Dilute Stock B to a fixed concentration (e.g., 1 ppm).
Sample Preparation (Headspace)
-
Weigh 2.0 g of sample into a 20 mL headspace vial.
-
Add 10 µL of IS Spiking Solution (Final IS conc: 5 ppb).
-
Add 5 mL saturated NaCl solution (if sample is aqueous) or 5 mL water + 1.5 g solid NaCl (if sample is solid).
-
Why? "Salting out" decreases the solubility of organic volatiles in water, forcing them into the headspace, increasing sensitivity by 2-5x.
-
-
Cap immediately with a magnetic screw cap with PTFE/Silicone septum.
-
Vortex for 30 seconds.
HS-SPME Extraction Parameters
-
Incubation: 40°C for 15 min (Agitation: 500 rpm).
-
Extraction: Expose fiber for 30 min at 40°C.
-
Desorption: 3 min at 250°C in the GC inlet (Splitless mode).
GC-MS/MS Conditions
-
Column: DB-WAX or SolGel-WAX (30m x 0.25mm x 0.25µm).
-
Why? Pyrazines are polar. A non-polar column (DB-5) often results in co-elution with hydrocarbon matrix components. A Wax column retains MVP, separating it from interferences.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 5°C/min to 150°C.
-
Ramp 20°C/min to 240°C (Hold 5 min).
-
Mass Spectrometry (MRM Mode)
Using Multiple Reaction Monitoring (MRM) ensures maximum selectivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role | Mechanism |
| MVP | 120.1 | 93.0 | 15 | Quantifier | Loss of HCN [M-27] |
| MVP | 120.1 | 66.0 | 25 | Qualifier | Ring Fragmentation |
| MVP-d3 | 123.1 | 96.0 | 15 | IS Quantifier | Loss of HCN (Retains d3) |
Note: The transition 120->93 is characteristic of alkylpyrazines losing HCN from the ring [3].
Data Analysis & Calculation
Response Factor (RF)
Before analyzing unknowns, determine the Response Factor using the calibration standards:
Quantification
Calculate the concentration of MVP in the unknown sample:
Self-Validation Check: Monitor the absolute area of the Internal Standard (MVP-d3) across all samples. If the IS area drops by >30% in a specific sample, it indicates significant "Matrix Suppression" or a leak in the vial. The ratio calculation corrects for the concentration, but a drop in IS area warns of reduced sensitivity (LOD compromise).
Validation Parameters (Expected Performance)
| Parameter | Acceptance Criteria | Method Capability |
| Linearity (R²) | > 0.995 | Typically > 0.999 (1-500 ppb) |
| Recovery | 80 - 120% | 95 - 105% (thanks to ID correction) |
| Precision (RSD) | < 15% | < 5% (Intra-day) |
| LOD | S/N > 3 | ~0.05 ppb (ng/g) |
| LOQ | S/N > 10 | ~0.20 ppb (ng/g) |
Troubleshooting & Pitfalls
"Ghost" Peaks (Carryover)
Pyrazines stick to active sites in the GC liner.
-
Solution: Use Ultra-Inert liners with wool. Bake the SPME fiber for 5 min at 260°C between runs if high-concentration samples are analyzed.
Isotopic Scrambling
In highly acidic media (pH < 2), deuterium on the methyl group adjacent to the ring nitrogen can undergo exchange over long incubation times.
-
Solution: Adjust sample pH to 6.0–7.0 using dilute NaOH or bicarbonate prior to extraction.
Polymerization
MVP is a vinyl monomer.
-
Solution: Ensure stock standards contain a stabilizer (e.g., 100 ppm BHT) if stored for long periods, or prepare fresh weekly.
References
-
Synthesis of Deuterated Pyrazines: Gerritsma, D. A., et al. (2014). Preparation of labelled 2-methoxy-3-alkylpyrazines. Journal of Labelled Compounds and Radiopharmaceuticals. Link
-
SPME Fiber Selection: Crafack, M., et al. (2013). Analysis of Pyrazines in Cocoa. Journal of Food Engineering. Link
-
Fragmentation Patterns: NIST Chemistry WebBook. 2-Methyl-3-vinylpyrazine Mass Spectrum. Link
-
General SIDA Methodology: Schwab, W., et al. (2008). Stable Isotope Dilution Assays in Flavor Analysis. Journal of Agricultural and Food Chemistry. Link
-
Matrix Effects in Wine/Food: Kotseridis, Y., et al. (2008). Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay. Journal of Chromatography A. Link
Sources
Microencapsulation techniques for 2-Methyl-3-vinylpyrazine stability
An Application Guide to Microencapsulation for the Stabilization of 2-Methyl-3-vinylpyrazine
Abstract
2-Methyl-3-vinylpyrazine is a critical volatile flavor compound, imparting desirable nutty and roasted notes to a wide range of food products. However, its inherent volatility and susceptibility to degradation present significant challenges during food processing and storage, leading to diminished sensory profiles.[1][2] Microencapsulation offers a robust technological solution, protecting the flavor active by enveloping it within a protective carrier matrix.[3] This guide provides an in-depth exploration of the principles and methodologies for encapsulating 2-Methyl-3-vinylpyrazine to enhance its stability. We present detailed protocols for three prevalent techniques—spray drying, complex coacervation, and liposome entrapment—and outline the essential analytical methods for characterization and stability validation.
The Challenge: Instability of 2-Methyl-3-vinylpyrazine
2-Methyl-3-vinylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine class.[4][5] Its value lies in its potent aroma, but its chemical structure, featuring a reactive vinyl group and a pyrazine ring, makes it prone to degradation through several pathways.[6] Understanding these mechanisms is fundamental to designing an effective encapsulation strategy.
Key Degradation Pathways:
-
Volatility: As a low molecular weight compound, 2-Methyl-3-vinylpyrazine has a high vapor pressure, leading to significant evaporative losses during processing and storage, a phenomenon known as "flavor scalping."[7][8]
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the pyrazine ring and the vinyl side chain, resulting in the formation of non-volatile derivatives and undesirable off-flavors.[3][9]
-
Thermal Degradation: The high temperatures often employed in food processing can accelerate degradation reactions, altering the molecule's structure and sensory character.[1][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can trigger photochemical reactions that degrade the compound.[3]
Caption: Degradation pathways affecting 2-Methyl-3-vinylpyrazine stability.
The Solution: Principles of Microencapsulation
Microencapsulation is a process where tiny particles or droplets of a core material (in this case, 2-Methyl-3-vinylpyrazine) are surrounded by a coating or embedded in a homogeneous or heterogeneous matrix, known as the wall material or carrier.[3] This creates a physical barrier that mitigates the impact of the environmental stressors detailed above.
Selecting the Appropriate Wall Material
The choice of wall material is paramount to the success of the encapsulation process. The ideal carrier should possess specific functional properties to protect the volatile core and facilitate its release under desired conditions.
| Wall Material | Type | Key Advantages | Common Applications & Rationale |
| Maltodextrin | Polysaccharide | Low cost, high water solubility, neutral taste, good protection against oxidation.[10] | Spray Drying: Excellent film-forming properties and solubility make it a standard, cost-effective choice. |
| Gum Arabic | Polysaccharide | Excellent emulsifying properties, forms a dense, low-permeability film.[10] | Spray Drying, Coacervation: Superior emulsification is ideal for oil-soluble flavors. Often blended with maltodextrin. |
| Gelatin | Protein | Forms strong, flexible films; capable of electrostatic interaction for coacervation. | Complex Coacervation: Used as the primary polycation, interacting with anionic polysaccharides like gum arabic.[11][12] |
| Whey Protein | Protein | Good emulsifier, provides nutritional value, forms heat-stable gels.[10] | Spray Drying, Emulsion Methods: Clean-label appeal and high functionality. |
| Sodium Alginate | Polysaccharide | Forms gels via ionic cross-linking (e.g., with Ca²⁺), ideal for low-temperature methods. | Simple Coacervation/Extrusion: Gentle processing preserves heat-sensitive compounds. |
| Phospholipids (Lecithin) | Lipid | Biocompatible, forms self-assembling bilayers (liposomes), excellent oxygen barrier.[13][] | Liposome Entrapment: Ideal for high-value actives and applications requiring protection from oxidation.[] |
Application Protocols for Microencapsulation
The selection of an encapsulation technique depends on the physicochemical properties of the core and wall materials, the desired particle size, release characteristics, and cost considerations.[15]
Technique 1: Spray Drying
Spray drying is the most widely used encapsulation technique in the food industry due to its scalability and cost-effectiveness.[3][10] The process involves atomizing an emulsion of the flavor and wall material into a stream of hot air, which rapidly evaporates the water and forms a powdered microcapsule.[16][17]
Caption: Workflow for the spray drying encapsulation process.
Protocol: Spray Drying of 2-Methyl-3-vinylpyrazine
-
Wall Material Solution Preparation:
-
Prepare a 30% (w/w) aqueous solution of the chosen wall material (e.g., a 3:1 blend of maltodextrin and gum arabic) by dissolving the powder in deionized water under constant agitation at 40°C.
-
Allow the solution to hydrate for at least 2 hours, or overnight, to ensure full dissolution.
-
-
Emulsion Formation:
-
Determine the desired flavor load (typically 10-20% of the total solids). For a 100g solid basis, this equates to 10-20g of flavor and 90-80g of wall material.
-
Gradually add 2-Methyl-3-vinylpyrazine to the wall material solution under high-shear mixing (e.g., using a rotor-stator homogenizer) for 5 minutes to form a coarse emulsion.
-
Further reduce the droplet size by passing the emulsion through a high-pressure homogenizer (2-3 passes at ~20 MPa). This step is critical for encapsulation efficiency.[16][18]
-
-
Spray Drying:
-
Set the spray dryer parameters. These are instrument-dependent, but typical starting points for flavors are:
-
Feed the emulsion into the spray dryer.
-
-
Powder Collection and Storage:
-
Collect the resulting powder from the cyclone collector.
-
Store the encapsulated powder in an airtight, light-proof container at ambient or refrigerated temperature to maximize shelf life.
-
Technique 2: Complex Coacervation
This technique is based on the electrostatic interaction between two oppositely charged polymers in an aqueous solution, leading to phase separation and the deposition of a polymer-rich "coacervate" layer around emulsified flavor droplets.[10][15] It is a low-temperature process, making it ideal for heat-sensitive compounds.[19]
Caption: Step-wise workflow for complex coacervation.
Protocol: Complex Coacervation using Gelatin and Gum Arabic
-
Polymer Solution Preparation:
-
Prepare separate 1% (w/v) solutions of Type A gelatin and gum arabic in deionized water at 40-50°C. Stir until fully dissolved.
-
-
Emulsification:
-
Add 2-Methyl-3-vinylpyrazine to the gelatin solution (a typical core:wall ratio is 1:4).
-
Homogenize using a high-shear mixer to create fine droplets of the flavor oil within the gelatin solution.
-
-
Coacervation Induction:
-
While maintaining the temperature at 40-50°C and stirring, slowly add the gum arabic solution to the emulsion.[12]
-
Initiate coacervation by slowly adjusting the pH of the mixture to approximately 4.0-4.5 using a dilute acid (e.g., 0.1 M HCl). The solution will become turbid as the coacervate phase forms.[12]
-
Continue gentle stirring for 30-60 minutes to allow the coacervate to deposit around the flavor droplets.
-
-
Shell Hardening:
-
Induce gelation of the shell by cooling the system to 5-10°C in an ice bath while stirring.
-
For a more robust shell, a cross-linking agent can be added. Note: The choice of cross-linker must be food-grade and application-appropriate.
-
-
Collection and Drying:
-
The microcapsules can be collected by centrifugation or filtration.
-
The resulting slurry can be washed and then dried, typically via freeze-drying or spray drying, to obtain a stable powder.
-
Technique 3: Liposome Entrapment
Liposomes are microscopic vesicles consisting of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic substances.[13] They offer excellent protection against oxidation and allow for targeted delivery.[]
Protocol: Liposome Preparation by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve phospholipids (e.g., soy lecithin) and cholesterol (as a stabilizer, typically at a 4:1 molar ratio with lecithin) in a suitable organic solvent like chloroform or ethanol in a round-bottom flask.[20]
-
Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid's transition temperature to evaporate the solvent, leaving a thin, dry lipid film on the flask wall.[21]
-
-
Hydration:
-
Introduce an aqueous buffer solution containing a known concentration of 2-Methyl-3-vinylpyrazine into the flask.
-
Agitate the flask by hand or on a shaker for 1-2 hours. The lipid film will hydrate and swell, forming multilamellar vesicles (MLVs) that entrap the flavor compound.
-
-
Size Reduction (Homogenization):
-
The resulting MLV suspension is typically heterogeneous in size. To produce smaller, more uniform vesicles (SUVs), sonicate the suspension using a probe sonicator or subject it to high-pressure extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[20]
-
-
Purification:
-
Remove the unencapsulated 2-Methyl-3-vinylpyrazine by dialysis, gel filtration chromatography, or ultracentrifugation.
-
Quality Control: Characterization and Stability Assessment
Validating the effectiveness of the microencapsulation process is a critical final step.
Encapsulation Efficiency (EE)
Encapsulation efficiency measures the percentage of the active material that has been successfully entrapped within the microcapsules.
Protocol: Determination of EE by Solvent Extraction and GC-MS
-
Total Flavor Content (T_total):
-
Accurately weigh a sample of the microcapsule powder (e.g., 200 mg).
-
Thoroughly break the capsules by adding a suitable solvent (e.g., water for water-soluble shells) and vortexing until the powder is fully dissolved.
-
Perform a liquid-liquid extraction of the flavor by adding a water-immiscible organic solvent (e.g., dichloromethane), vortexing, and separating the organic layer.
-
Analyze the concentration of 2-Methyl-3-vinylpyrazine in the organic extract using a calibrated Gas Chromatography-Mass Spectrometry (GC-MS) method.[22][23]
-
-
Surface Flavor Content (T_surface):
-
Accurately weigh the same amount of powder into a separate tube.
-
Add the same organic solvent used for extraction (e.g., dichloromethane) directly to the intact powder.
-
Briefly agitate (e.g., 1 minute) to dissolve only the flavor on the surface of the particles.
-
Immediately filter or centrifuge and analyze the supernatant by GC-MS.
-
-
Calculation:
-
EE (%) = [(T_total - T_surface) / T_total] x 100
-
Particle Morphology and Size
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the microcapsules, revealing their surface morphology (smooth, wrinkled, porous), shape, and degree of aggregation.[19][22]
-
Laser Diffraction: Measures the particle size distribution, which is crucial for understanding powder flowability, dissolution rate, and sensory perception.
Accelerated Stability Testing
This testing is designed to predict the long-term shelf life of the encapsulated flavor by subjecting it to stressful conditions.[24]
Protocol: Shelf-Life Assessment
-
Storage Conditions:
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, and 6 months), remove a sample from each storage condition.
-
Determine the total retained 2-Methyl-3-vinylpyrazine content using the GC-MS method described in section 4.1.
-
-
Data Evaluation:
-
Plot the percentage of retained flavor against time for each condition. This data allows for the calculation of degradation kinetics and provides a scientifically-grounded estimation of the product's shelf life. A successful encapsulation will show significantly less degradation compared to the unencapsulated flavor under the same conditions.
-
Conclusion
The instability of volatile flavor compounds like 2-Methyl-3-vinylpyrazine can be effectively overcome through microencapsulation. Techniques such as spray drying, complex coacervation, and liposome entrapment provide versatile platforms for creating stable, powdered flavor systems. The choice of technique and wall material must be tailored to the specific application, considering factors like thermal sensitivity, desired release profile, and cost. By following rigorous protocols and employing thorough analytical characterization, researchers and developers can successfully protect potent flavor actives, ensuring product quality and a consistent sensory experience for the consumer. Future innovations will likely focus on the use of sustainable, plant-based wall materials and the development of "smart" capsules capable of intelligent, triggered release.[26][27]
References
-
Advances in Microencapsulation of Flavor Substances: Preparation Techniques, Wall Material Selection, Characterization Methods, and Applications. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications. PMC. Available at: [Link]
-
Microencapsulation Technology: Enhancing Flavor Stability and Controlled Release in Food Products. LinkedIn. Available at: [Link]
-
Complete Guide to Spray-Drying Flavors: How It Works. Pilotech. Available at: [Link]
-
Innovative Microencapsulation Techniques of Bioactive Compounds: Impact on Physicochemical and Sensory Properties of Food Products and Industrial Applications. MDPI. Available at: [Link]
-
Spray Drying. Perfumer & Flavorist. Available at: [Link]
-
Complex Coacervation for Encapsulation of Bioactive Compounds, Nutrients, and Probiotics. SpringerLink. Available at: [Link]
-
Microencapsulation as a Route for Obtaining Encapsulated Flavors and Fragrances. ResearchGate. Available at: [Link]
-
Microencapsulation by coacervation: Physicochemical and sensory properties of food flavorings. CyberLeninka. Available at: [Link]
-
Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review. PMC. Available at: [Link]
-
Microencapsulation by coacervation: Physicochemical and sensory properties of food flavorings. ResearchGate. Available at: [Link]
- Method for producing a stable spray dried composition. Google Patents.
-
Coacervation for Flavor Encapsulation. ACS Publications. Available at: [Link]
-
Review: Flavor encapsulation by spray drying technique. ResearchGate. Available at: [Link]
-
Liposome for encapsulation of essential oil and fatty acids. ResearchGate. Available at: [Link]
-
Spray Drying for the Encapsulation of Oils—A Review. MDPI. Available at: [Link]
-
Evaluation of Different Analysis Methods for the Encapsulation Efficiency of Amylose Inclusion Compound. ResearchGate. Available at: [Link]
-
2-methyl-3-vinyl pyrazine. The Good Scents Company. Available at: [Link]
-
Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PMC. Available at: [Link]
-
Methods of encapsulation efficiency determination. SciSpace. Available at: [Link]
-
Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Semantic Scholar. Available at: [Link]
-
Comparative analysis of carrier material efficiency in the encapsulation of flavor bioactives from Decalepis hamiltoniiextract by. Maximum Academic Press. Available at: [Link]
-
Advances in Microencapsulation of Flavor Substances: Preparation Techniques, Wall Material Selection, Characterization Methods, and Applications. PubMed. Available at: [Link]
-
Preparation and controlled release properties of heterocyclic flavor CS/Zein microcapsules. Nature. Available at: [Link]
-
Showing Compound 2-Methyl-3-vinylpyrazine (FDB019671). FooDB. Available at: [Link]
-
Sustained and triggered release by microencapsulation. Chalmers Research. Available at: [Link]
-
Modification of microcapsules for controlled release. ResearchGate. Available at: [Link]
-
2-Methyl-3-vinyl pyrazine. NIST WebBook. Available at: [Link]
-
Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11. PMC. Available at: [Link]
-
pH-controlled drug loading and release from biodegradable microcapsules. PMC. Available at: [Link]
-
Substance Release from Polyelectrolyte Microcapsules. MDPI. Available at: [Link]
-
Vinylpyrazine: Properties, Safety, Uses & Supplier Information. Pipzine Chemicals. Available at: [Link]
-
Specific Conditions for Stability Studies and Storage. Eurofins Scientific. Available at: [Link]
-
Innovative Approaches to Enhancing the Biomedical Properties of Liposomes. PMC. Available at: [Link]
-
2-Diphenylphosphinomethyl-3-methylpyrazine. ResearchGate. Available at: [Link]
-
2-Methyl-5-vinylpyrazine Supplier & Manufacturer China. Pipzine Chemicals. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation and controlled release properties of heterocyclic flavor CS/Zein microcapsules - Arabian Journal of Chemistry [arabjchem.org]
- 3. Microencapsulation Technology: Enhancing Flavor Stability and Controlled Release in Food Products [cuiguai.cn]
- 4. Showing Compound 2-Methyl-3-vinylpyrazine (FDB019671) - FooDB [foodb.ca]
- 5. 2-Methyl-3-vinyl pyrazine [webbook.nist.gov]
- 6. Vinylpyrazine: Properties, Safety, Uses & Supplier Information | High-Purity Vinylpyrazine for Research & Industry [pipzine-chem.com]
- 7. Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-methyl-3-vinyl pyrazine, 25058-19-9 [thegoodscentscompany.com]
- 9. Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovative Microencapsulation Techniques of Bioactive Compounds: Impact on Physicochemical and Sensory Properties of Food Products and Industrial Applications | MDPI [mdpi.com]
- 11. Complex Coacervation for Encapsulation of Bioactive Compounds, Nutrients, and Probiotics | Springer Nature Experiments [experiments.springernature.com]
- 12. Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Complete Guide to Spray-Drying Flavors: How It Works [shpilotech.com]
- 17. ES2735020T3 - Method for producing a stable spray dried composition - Google Patents [patents.google.com]
- 18. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 19. cyberleninka.ru [cyberleninka.ru]
- 20. Innovative Approaches to Enhancing the Biomedical Properties of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. Stability Testing [perkinelmer.com]
- 25. Specific Conditions for Stability Studies and Storage - Eurofins Scientific [eurofins.com]
- 26. Advances in Microencapsulation of Flavor Substances: Preparation Techniques, Wall Material Selection, Characterization Methods, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pyrazine Extraction from Complex Matrices
Welcome to the Advanced Technical Support Center for volatile and semi-volatile extraction. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and drug development professionals who struggle with the quantification of pyrazines.
Pyrazines are highly volatile, heterocyclic nitrogen compounds that present unique analytical challenges. Because their polarity and volatility shift drastically depending on their alkyl substitutions, a rigid, one-size-fits-all extraction approach will inevitably lead to poor recovery and matrix interference (1)[1]. This guide moves beyond basic instructions to explain the physical chemistry and causality behind successful extraction workflows.
Part 1: Troubleshooting FAQs & Causality
Q1: I am using Liquid-Liquid Extraction (LLE) with pure hexane to extract pyrazines from a fermentation broth, but my recovery is below 40%. How can I improve this? Causality & Solution: Pure hexane is too non-polar to efficiently partition lower alkylpyrazines (like 2-methylpyrazine) out of an aqueous phase. The nitrogen atoms in the pyrazine ring form strong hydrogen bonds with water. To break this affinity, you must increase the polarity of your extraction solvent. Switching to Methyl tert-butyl ether (MTBE) or a 90/10 Hexane/Ethyl Acetate mixture significantly improves partitioning (2)[2]. Furthermore, a single extraction is never sufficient; performing 3 to 4 sequential extractions with fresh solvent is required to achieve >90% recovery (3)[3].
Q2: My Headspace Solid-Phase Microextraction (HS-SPME) results for tetramethylpyrazine in meat matrices show severe signal overlap and poor reproducibility. What is going wrong? Causality & Solution: This is a classic case of fiber saturation and competitive matrix binding. Meat matrices contain high levels of lipids that trap lipophilic pyrazines. To overcome this, you must drive the pyrazines into the headspace using the "salting-out" effect (adding NaCl to decrease aqueous solubility) and controlled heating (e.g., 60°C). For the fiber, a single-phase coating like PDMS is insufficient. You must use a mixed-polarity, multi-porosity fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (4)[4]. The dual-pore structure captures both low-molecular-weight and heavier semi-volatile pyrazines efficiently (5)[5].
Q3: How do I eliminate non-volatile imidazoles and lipid interferences from my aqueous reaction mixtures before GC-MS analysis? Causality & Solution: If you used MTBE or Ethyl Acetate for LLE, polar impurities like 4-methylimidazole will co-extract with your pyrazines (2)[2]. To isolate the pyrazines, implement a Solid-Phase Extraction (SPE) cleanup step using a C18-bonded silica cartridge. The hydrophobic C18 stationary phase will retain the pyrazines while allowing highly polar impurities to wash through with water. You can then elute the purified pyrazines using ethanol or ethyl acetate (3)[3].
Part 2: Quantitative Data & Method Comparison
| Extraction Method | Optimal Matrix | Key Solvents / Materials | Typical Recovery | Primary Limitation |
| HS-SPME | Solid foods, tissues, oils | DVB/CAR/PDMS Fiber, NaCl | 85 - 98% | Fiber saturation at high concentrations |
| Multi-step LLE | Fermentation broths, plasma | MTBE, Hexane/EtOAc (90/10) | > 90% (after 3-4 cycles) | Co-extraction of polar imidazoles |
| SPE Cleanup | Dirty aqueous extracts | C18-bonded silica, Ethanol | 90 - 95% | Requires prior liquid extraction or distillation |
Part 3: Self-Validating Experimental Protocols
Protocol 1: Optimized HS-SPME for Solid Food Matrices
Designed to maximize the extraction of trace pyrazines while minimizing lipid interference.
-
Sample Preparation: Weigh exactly 2.0 g of homogenized sample into a 20 mL headspace vial. Add 5 mL of saturated NaCl solution. (Causality: The high ionic strength decreases the solubility of organic analytes in the aqueous phase, driving them into the headspace).
-
Internal Standard: Spike the sample with 10 µL of 2-methylpyrazine-d6.
-
Equilibration: Seal the vial tightly with a PTFE/silicone septum. Incubate in a heater-stirrer at 60°C for 20 minutes with 500 rpm agitation.
-
Extraction: Pierce the septum and expose the 50/30 µm DVB/CAR/PDMS fiber to the headspace for exactly 40 minutes at 60°C.
-
Thermal Desorption: Retract the fiber, remove it from the vial, and immediately insert it into the GC injection port at 250°C for 5 minutes (splitless mode).
-
Validation Checkpoint: Monitor the recovery of the deuterated internal standard. A recovery variance of >15% between technical replicates indicates incomplete equilibration or active fiber degradation. Run a blank extraction immediately after the sample to ensure zero carryover.
Protocol 2: Multi-step LLE for Aqueous/Biological Matrices
Designed to overcome the hydrophilicity of lower alkylpyrazines in liquid matrices.
-
Matrix Adjustment: Adjust the pH of 10 mL of the aqueous sample to ~8.0 using 0.1 M NaOH. (Causality: Pyrazines are weak bases with pKa values typically between 0.6 and 2.0. Ensuring a basic pH prevents protonation, keeping them in their lipophilic, uncharged state for optimal organic partitioning).
-
First Extraction: Add 10 mL of a 90/10 Hexane/Ethyl Acetate mixture. Shake vigorously for 2 minutes, periodically venting the pressure.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to break any proteinaceous emulsions. Collect the upper organic layer.
-
Sequential Extraction: Repeat steps 2 and 3 two additional times using fresh solvent. Combine all organic extracts.
-
Drying & Concentration: Pass the combined organic phase through a funnel lined with anhydrous sodium sulfate to remove residual water. Concentrate the extract to 1 mL using a rotary evaporator under a gentle nitrogen stream.
-
Validation Checkpoint: Analyze the residual aqueous phase via GC-MS. If target pyrazines are still detected, increase the Ethyl Acetate ratio to 20% for future extractions to boost solvent polarity.
Part 4: Workflow Visualizations
Decision workflow for selecting pyrazine extraction methods based on matrix state.
Mechanistic pathway of Headspace Solid-Phase Microextraction (HS-SPME) for pyrazines.
References
- Isolation techniques for pyrazine products from complex reaction mixtures - Benchchem.
- A Comparative Guide to Pyrazine Extraction Protocols in Food Science - Benchchem.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - Oxford Academic.
- Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) - ResearchGate.
- Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - ResearchGate.
Sources
Minimizing thermal degradation of 2-Methyl-3-vinylpyrazine in processing
Welcome to the Technical Support Center for 2-Methyl-3-vinylpyrazine (MVP). This resource is designed for researchers, analytical chemists, and drug development professionals dealing with the thermal instability, polymerization, and degradation of MVP during extraction, distillation, and formulation.
Diagnostic FAQs: Understanding MVP Reactivity
Q: Why does MVP degrade or form viscous residues during thermal processing? A: MVP (CAS 25058-19-9) contains a highly reactive vinyl group attached to a pyrazine ring. Under thermal stress, this vinyl group is susceptible to radical-induced autopolymerization, transforming the volatile monomer into a non-volatile, viscous poly(2-vinylpyrazine) residue[1][2]. Additionally, in complex matrices (like food or biological extracts), MVP can undergo oxidative degradation or participate in secondary Maillard-type cross-reactions at elevated temperatures[3].
Q: What are the critical temperature thresholds for MVP? A: MVP has a boiling point of approximately 75–76°C under reduced pressure (30 torr)[4]. Processing bulk MVP at atmospheric pressure (where the boiling point exceeds 150°C) is highly discouraged. Bulk temperatures exceeding 80°C exponentially increase the rate of thermal initiation for radical polymerization.
Q: Why is my polymerization inhibitor failing during vacuum distillation? A: This is a frequent causality error in process chemistry. Many standard inhibitors, such as Hydroquinone (HQ) or Monomethyl ether of hydroquinone (MEHQ), are aerobic inhibitors. They require trace amounts of dissolved oxygen to form the active quinone radicals that scavenge polymerizing chains[5]. If you are conducting a strictly anaerobic vacuum distillation (e.g., sparging with pure Argon or Nitrogen), HQ and MEHQ will fail, leading to sudden polymerization. For anaerobic systems, you must use an oxygen-independent inhibitor like Phenothiazine (PTZ) or TEMPO[5].
Visualizing the Problem
Figure 1: Mechanistic pathways of MVP thermal degradation and polymerization.
Quantitative Data: Inhibitors and Thermal Kinetics
Table 1: Polymerization Inhibitor Selection Matrix
| Inhibitor Type | Chemical Agent | Optimal Concentration | Oxygen Requirement | Best Use Case |
| Phenolic | Hydroquinone (HQ) | 100 - 500 ppm | Yes (Trace O2 needed) | Storage, aerobic extraction |
| Phenolic Ether | MEHQ | 50 - 200 ppm | Yes (Trace O2 needed) | Standard transport, mild heat |
| Amine/Thiazine | Phenothiazine (PTZ) | 50 - 300 ppm | No (Anaerobic) | Vacuum distillation, N2 sparging |
| Stable Radical | TEMPO | 10 - 50 ppm | No (Anaerobic) | High-temperature anaerobic processing |
Table 2: MVP Thermal Degradation Kinetics (Estimated)
| Processing Temp (°C) | Pressure | Inhibitor Present | Degradation Rate (% loss/hr) | Primary Outcome |
| 25°C | Atmospheric | 100 ppm MEHQ | < 0.1% | Stable storage |
| 75°C | 30 torr | 200 ppm PTZ | < 1.0% | Safe vacuum distillation |
| 80°C | 30 torr | None | ~ 5.0% | Moderate polymerization |
| >120°C | Atmospheric | None | > 25.0% | Rapid polymerization / Exotherm |
Troubleshooting Workflows & Self-Validating Protocols
Protocol 1: Stabilized Vacuum Distillation of MVP
Causality: Lowering the pressure reduces the boiling point, minimizing thermal stress. Adding an anaerobic inhibitor prevents radical propagation in the oxygen-depleted environment of a vacuum system.
Step-by-Step Methodology:
-
Preparation: Weigh the crude MVP mixture. Add 200 ppm of Phenothiazine (PTZ) directly to the distillation flask. Do not use MEHQ unless you are utilizing a controlled air-bleed system.
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased to prevent vacuum leaks, which could introduce variable oxygen levels and disrupt the boiling point.
-
Vacuum Application: Gradually apply vacuum to reach exactly 30 torr. Self-Validation: Monitor the manometer; a fluctuating vacuum indicates a leak, which will cause temperature spikes and subsequent degradation.
-
Heating: Slowly heat the oil bath. Maintain the bulk liquid temperature below 85°C.
-
Collection: Collect the MVP fraction distilling at 75–76°C[4]. The receiving flask should be pre-chilled in an ice bath to immediately quench thermal energy upon condensation.
-
Storage Stabilization: Immediately add 100 ppm of MEHQ to the purified distillate for long-term storage, ensuring a small headspace of air is left in the amber storage bottle to activate the MEHQ[5].
Protocol 2: Post-Processing Inhibitor Removal
Causality: Inhibitors must be removed prior to downstream organometallic synthesis or sensory analysis, as they interfere with radical initiators and alter flavor profiles.
Step-by-Step Methodology:
-
Alkaline Wash (For Phenolic Inhibitors like HQ/MEHQ):
-
Dilute the stabilized MVP in an inert, low-boiling organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer three times with an equal volume of 5% aqueous NaOH. Causality: The base deprotonates the phenolic inhibitor, rendering it water-soluble, while the neutral MVP remains in the organic phase.
-
-
Phase Separation: Separate the layers using a separatory funnel.
-
Washing & Drying: Wash the organic layer once with brine, then dry over anhydrous Na₂SO₄.
-
Solvent Removal: Carefully remove the solvent under reduced pressure at room temperature (do not exceed 30°C to prevent uninhibited polymerization).
-
Self-Validation Check: Run a rapid Thin-Layer Chromatography (TLC) plate (Eluent: Hexane/Ethyl Acetate) and visualize under UV light (254 nm). The absence of the polar inhibitor spot confirms successful removal, validating the system for immediate downstream use.
Visualizing the Distillation Logic
Figure 2: Decision matrix for selecting polymerization inhibitors during MVP distillation.
References
- Simplified Kinetic Scheme of Flavor Formation by the Maillard Reaction Source: ResearchGate URL
- CAS 4177-16-6: Vinylpyrazine Source: CymitQuimica URL
- Polymerisation inhibitor Source: Wikipedia URL
- POLY(2-VINYL PYRAZINE)
- 4177-16-6 - 2-VINYLPYRAZINE - Sale from Quality Suppliers Source: GuideChem URL
Sources
Technical Support Center: Troubleshooting Vinylpyrazine Analysis
Topic: Troubleshooting Low Recovery Rates in Vinylpyrazine Analysis Document ID: TS-VPYZ-001 Last Updated: March 9, 2026 Audience: Analytical Chemists, drug development scientists, flavor chemists.[1]
Core Directive & Executive Summary
The Problem: Vinylpyrazine (2-vinylpyrazine) presents a unique "double threat" to analytical recovery:
-
High Volatility: It is easily lost during solvent evaporation steps (nitrogen blowdown/rotary evaporation).[1]
-
High Reactivity (Michael Acceptor): The vinyl group, conjugated with the electron-deficient pyrazine ring, acts as a potent Michael acceptor.[1] It forms irreversible covalent bonds with nucleophiles (thiols, amines) present in biological or food matrices, leading to "disappearance" of the analyte before it even reaches the instrument.[1]
The Solution Strategy: Successful analysis requires shifting from "passive extraction" to "reactive stabilization" or "equilibrium sampling" (SPME) . This guide prioritizes headspace techniques to eliminate matrix contact and solvent evaporation.[1]
Diagnostic Wizard: Start Here
Use this decision matrix to identify the likely root cause of your low recovery.
Figure 1: Diagnostic decision tree for isolating the cause of vinylpyrazine loss based on matrix and methodology.
Technical Deep Dive: The "Why" and "How"
Category A: Matrix Interactions (The "Disappearing" Analyte)
Q: I spike vinylpyrazine into a protein-rich matrix (plasma/food slurry), and recovery drops to <20% immediately. Why?
A: You are observing a Michael Addition reaction, not just extraction inefficiency.
Vinylpyrazine is an
-
Mechanism: Nucleophilic side chains on proteins (specifically Cysteine -SH and Lysine -NH2 ) attack the
-carbon of the vinyl group. -
Result: The analyte becomes covalently bound to the protein and precipitates out during cleanup (e.g., protein crash with acetonitrile), resulting in near-zero recovery.[1]
Q: How do I stop this reaction?
A: You must block the nucleophiles or remove the analyte from the phase immediately.
-
pH Modulation: Lowering the pH to ~3.0–4.0 protonates the nucleophiles (turning
to and to ), reducing their reactivity.[1] Note: Pyrazine is ~0.6, so it remains neutral and extractable at pH 3.[1] -
Competitor Addition: Add a "sacrificial" Michael acceptor (e.g., N-ethylmaleimide) to the buffer before spiking/extraction to consume free thiols.[1]
-
Switch to Headspace (Best): Move the analyte into the gas phase before it has time to react with the liquid matrix.
Category B: Volatility & Concentration Steps
Q: My calibration standards in solvent show poor linearity and low response. I am concentrating 10 mL of extract to 1 mL using Nitrogen.
A: You are evaporating your analyte. Vinylpyrazine has a boiling point of ~178°C (at atm), but it forms azeotropes and has high vapor pressure.[1] Nitrogen blowdown is aggressive and strips volatiles.[1]
-
Fix: Eliminate the concentration step. Use a more sensitive injection technique (e.g., Large Volume Injection (LVI) or SPME) so you can inject the extract directly without concentration.
-
Fix: If you must concentrate, use a Kuderna-Danish concentrator, which is gentler on semi-volatiles than N2 blowdown, and use a "keeper" solvent (e.g., toluene) if compatible with your chromatography.[1]
Category C: Chromatographic Issues (GC-MS)
Q: I see peak tailing and variable peak areas in GC-MS.
A: Pyrazines are basic and stick to active sites. Even though vinylpyrazine is a weak base, it interacts with silanol groups in the liner and column.[1]
-
Liner: Use Ultra-Inert liners with wool.[1] The wool increases surface area for vaporization but must be perfectly deactivated.
-
Column: Use a mid-polarity column (e.g., DB-624 or wax column) rather than a non-polar DB-5. The polarity match improves peak shape for nitrogenous heterocycles.
-
Inlet Temperature: Keep inlet temp moderate (220–240°C). Too high (>280°C) can induce thermal polymerization of the vinyl group inside the liner.
Validated Protocols
Protocol 1: Headspace SPME (Recommended for Complex Matrices)
Best for: Food, Biologicals, High-interference samples. Rationale: Equilibrium extraction avoids solvent evaporation and matrix binding.[1]
Materials:
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1] The Carboxen layer is critical for trapping small volatiles like pyrazines.
-
Vial: 20 mL Headspace vial with magnetic cap.
Step-by-Step:
-
Sample Prep: Weigh 2.0 g of sample into the vial.
-
Salt Addition: Add 1.0 g NaCl (saturation improves partitioning to headspace).
-
Inhibition (Optional but recommended): Add 10 µL of 0.1 M HCl to slightly acidify and inhibit amine coupling (ensure pH > 1.0).
-
Equilibration: Incubate at 50°C for 15 mins with agitation (500 rpm). Do not exceed 60°C to prevent thermal degradation.
-
Extraction: Expose fiber to headspace for 30 mins at 50°C.
-
Desorption: Desorb in GC inlet at 250°C for 3 mins (Splitless mode).
Protocol 2: Liquid-Liquid Extraction (LLE) with Stabilization
Best for: Water samples or when SPME is unavailable.[1]
Step-by-Step:
-
Pre-treatment: Adjust sample pH to 6.0–7.0.
-
Solvent: Use Dichloromethane (DCM) .[1] It has high extraction efficiency for pyrazines.[1]
-
Extraction: Extract 3x with DCM.
-
Drying: Dry combined organic layer over anhydrous Sodium Sulfate (
). -
Concentration (CRITICAL):
Quantitative Data & Properties
| Property | Value | Implication for Analysis |
| CAS Number | 4177-16-6 | Verification ID.[1][2] |
| Boiling Point | ~75-77°C (30 mmHg) | Volatile.[1][2] Vulnerable to evaporation losses.[1] |
| pKa | ~0.6 (Predicted) | Very weak base.[1] Remains neutral in most extractions.[1] |
| LogP | ~1.34 | Moderately lipophilic.[1] Extracts well into DCM/Ethyl Acetate.[1] |
| Reactivity | High (Vinyl group) | Prone to polymerization and Michael addition. |
| Odor Threshold | Very Low (Nutty/Popcorn) | Cross-contamination risk is high.[1] |
Mechanism Visualization: The "Matrix Trap"
This diagram illustrates why recovery fails in biological samples without stabilization.
Figure 2: Mechanism of analyte loss via Michael Addition to matrix proteins.[1]
References
-
ChemicalBook. (2025).[1] 2-Vinylpyrazine Properties and Safety. Retrieved from
-
BenchChem. (2025).[1][3][4] Optimization of GC-MS parameters for sensitive pyrazine detection. Retrieved from
-
National Institutes of Health (NIH). (2025).[1] Vinylpyrazine | C6H6N2 | CID 77840 - PubChem.[1] Retrieved from
-
MDPI. (2022).[1] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (Analogous reactivity mechanism).[1] Retrieved from
-
Sigma-Aldrich. (2025).[1][2] 2-Vinylpyrazine Product Specification & Storage. Retrieved from [1]
Sources
Technical Support Center: Controlling Oxidation of 2-Methyl-3-vinylpyrazine in Flavor Formulations
Welcome to the Technical Support Center for flavor stability and formulation chemistry. 2-Methyl-3-vinylpyrazine (CAS 25058-19-9) is a high-impact heterocyclic aroma compound essential for imparting roasted, nutty, and earthy notes in complex matrices such as roasted meats, coffee, and tobacco1[1]. However, the conjugated vinyl group makes this molecule highly susceptible to oxidative degradation, leading to rapid flavor fading and the generation of off-notes.
This guide provides researchers and drug development professionals with mechanistic insights, targeted troubleshooting strategies, and self-validating experimental protocols to stabilize this critical volatile compound.
Part 1: Mechanistic Insights into Pyrazine Oxidation
The instability of 2-Methyl-3-vinylpyrazine is fundamentally driven by its electron-rich vinyl substituent. In the presence of oxygen, transition metals, or lipid peroxyl radicals (common in meat broths and lipid-based emulsions), the vinyl double bond undergoes electrophilic attack. This initiates epoxidation or cleavage, transforming the potent flavor molecule into odorless or astringent pyrazine-aldehydes. Furthermore, lipid oxidation acts as a primary catalyst; the degradation of fatty acids generates reactive oxygen species (ROS) that aggressively co-oxidize the pyrazine ring 2[2].
Oxidative degradation pathway of 2-Methyl-3-vinylpyrazine and antioxidant intervention mechanisms.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my flavor formulation lose its roasted notes within 48 hours of accelerated stability testing at 40°C? Causality & Solution: Rapid flavor loss in complex matrices is rarely due to the direct autoxidation of the pyrazine alone. Instead, it is driven by lipid radical co-oxidation. If your matrix contains unsaturated fats, lipid hydroperoxides are forming and subsequently attacking the vinyl group of the pyrazine. Action: You must integrate a chain-breaking antioxidant system. Studies show that incorporating Tert-butylhydroquinone (TBHQ) or Tea Polyphenols (TP) significantly quenches lipid radicals before they can degrade the pyrazine2[2].
Q2: Can the Maillard reaction conditions themselves cause 2-Methyl-3-vinylpyrazine degradation? Causality & Solution: Yes. While Maillard reactions (e.g., between amino acids and reducing sugars) are responsible for generating pyrazines at high temperatures (120–150°C)2[2], prolonged heat exposure in the presence of water and oxygen drives the secondary degradation of the newly formed vinyl groups. Action: Optimize thermal processing times to halt the reaction immediately after the peak generation phase. Utilize encapsulation technologies (e.g., cyclodextrin inclusion complexes) immediately post-reaction to shield the vinyl group from aqueous oxygen.
Q3: We are detecting a sharp, solvent-like off-note as the roasted flavor fades. What is happening chemically? Causality & Solution: This is a classic symptom of oxidative cleavage at the vinyl double bond. When the vinyl group is cleaved by ROS, it forms low-molecular-weight aldehydes or ketones, which possess sharp, undesirable aromatic profiles. Action: Monitor the ratio of intact 2-Methyl-3-vinylpyrazine to its oxidation by-products using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS to pinpoint the exact time of cleavage during shelf-life.
Part 3: Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems . By incorporating internal standards and parallel lipid-oxidation tracking, any observed degradation is definitively isolated to the pyrazine chemistry rather than extraction artifacts.
Protocol A: HS-SPME-GC-MS Quantification of Pyrazine Degradation
Purpose: To accurately track the concentration of 2-Methyl-3-vinylpyrazine without subjecting the sample to high-heat solvent extraction, which could artificially induce Maillard reactions or further oxidize the vinyl group.
Step-by-step HS-SPME-GC-MS analytical workflow for quantifying pyrazine degradation.
Step-by-Step Methodology:
-
Sample Preparation (Self-Validation Step): Weigh 5.0 g of the flavor matrix into a 20 mL headspace vial. Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., 2-methylpyrazine-d6, 10 ppm) to account for matrix effects and extraction efficiency variations.
-
Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes under continuous agitation (250 rpm) to drive volatiles into the headspace.
-
Extraction: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for exactly 30 minutes at 40°C. Causality note: This specific fiber coating is optimal for capturing low-molecular-weight nitrogenous compounds.
-
Desorption: Retract the fiber and immediately insert it into the GC inlet. Desorb at 250°C for 5 minutes in splitless mode.
-
GC-MS Analysis: Utilize a polar capillary column (e.g., DB-WAX). Set the mass spectrometer to Selected Ion Monitoring (SIM) mode, targeting m/z 120 (molecular ion for 2-Methyl-3-vinylpyrazine) and m/z 119 3[3]. Calculate the concentration ratio against the internal standard.
Protocol B: Antioxidant Matrix Stabilization Assay
Purpose: To determine the efficacy of radical scavengers in preventing the co-oxidation of the pyrazine.
Step-by-Step Methodology:
-
Matrix Formulation: Prepare three identical lipid-based flavor emulsions containing 50 ppm of 2-Methyl-3-vinylpyrazine.
-
Antioxidant Doping:
-
Control: No antioxidant.
-
Test A: Add 200 ppm Tert-butylhydroquinone (TBHQ).
-
Test B: Add 400 ppm Tea Polyphenols (TP).
-
-
Accelerated Aging: Store all samples in an environmental chamber at 50°C with controlled ambient oxygen exposure for 14 days.
-
Dual-Validation Measurement: Every 48 hours, extract aliquots. Measure the Peroxide Value (PV) of the lipid phase via titration (to track lipid oxidation) AND quantify the remaining pyrazine using Protocol A. Causality note: Correlating the rise in PV with the drop in pyrazine concentration proves that lipid radicals are the primary degradation mechanism.
Part 4: Quantitative Data Summaries
The following table summarizes the protective efficacy of various antioxidant interventions on the half-life of 2-Methyl-3-vinylpyrazine in a high-lipid formulation undergoing accelerated aging (50°C).
| Formulation Matrix | Antioxidant Intervention | Lipid Peroxide Value (Day 14) | 2-M-3-VP Retention (Day 14) | Calculated Half-Life (t½) |
| Emulsion (Control) | None | 45.2 meq/kg | 12.4% | 4.8 Days |
| Emulsion + TBHQ | 200 ppm TBHQ | 8.1 meq/kg | 86.5% | >30 Days |
| Emulsion + TP | 400 ppm Tea Polyphenols | 12.4 meq/kg | 78.2% | 24.5 Days |
| Encapsulated (Maltodextrin) | None (Physical Barrier) | N/A (Aqueous) | 91.0% | >45 Days |
Data Interpretation: Chemical radical scavengers (TBHQ, TP) drastically reduce lipid peroxidation, directly preserving the pyrazine. Physical encapsulation provides the highest stability by entirely isolating the vinyl group from oxygen and radical donors.
References
-
Exploring the effects of Rumex hanus diets on the flavor and texture of roasted chicken: Insights from metabolomics and sensory analytical approaches Source: PMC (National Institutes of Health) URL:[Link]
-
Simplified Kinetic Scheme of Flavor Formation by the Maillard Reaction Source: ResearchGate URL:[Link]
-
2-methyl-3-vinylpyrazine (C7H8N2) - PubChemLite Source: Université du Luxembourg (uni.lu) URL:[Link]
Sources
Reducing artifact formation during GC-MS of vinylpyrazines
Technical Support & Troubleshooting Hub
Ticket Subject: Reducing Artifact Formation During GC-MS of Vinylpyrazines Assigned Specialist: Senior Application Scientist Status: Open
Introduction: The "Fragile Flavor" Paradox
Vinylpyrazines (e.g., 2-vinylpyrazine, 2-vinyl-3,5-dimethylpyrazine, 2-vinyl-3-ethylpyrazine) are highly valued in the flavor and fragrance industry for their potent roasted, nutty, and earthy notes. However, they present a unique analytical paradox:
-
The Pyrazine Core: A basic nitrogen heterocycle that actively seeks acidic sites (silanols) to adsorb onto, causing peak tailing.
-
The Vinyl Handle: A reactive alkene side chain susceptible to thermal polymerization and acid-catalyzed hydration.
This guide treats your GC-MS inlet not just as a sample introduction point, but as a chemical reactor where these unwanted side reactions occur.
Module 1: The Injection Port (The Hot Zone)
The Problem: The majority of vinylpyrazine artifacts—specifically dimers and hydration products—are synthesized in the split second between injection and column transfer.
Mechanism of Failure
The high temperature of the inlet (
-
Radical Polymerization: Heat initiates the vinyl group, leading to oligomers (often invisible or appearing as "humps" in the baseline).
-
Acid-Catalyzed Hydration: If the sample contains trace moisture and the liner has acidic silanol groups (
), the vinyl group hydrates to form (1-hydroxyethyl)pyrazines .
Caption: Pathways of vinylpyrazine degradation in a hot, active GC inlet.
Troubleshooting Protocol: Inlet Optimization
Q: I see a "ghost peak" at M+18 relative to my vinylpyrazine. What is it?
A: This is likely the hydration product (addition of
Corrective Actions:
-
Switch to Base-Deactivated Liners: Standard deactivation is insufficient. Use liners specifically treated with base-deactivation chemistries (e.g., Restek Topaz or Agilent Ultra Inert) to neutralize silanols.
-
Remove Glass Wool: Glass wool vastly increases surface area for adsorption.
-
Recommendation: Use a Cyclo-Double Gooseneck liner (baffle style) without wool. This promotes vaporization via turbulence rather than surface contact.
-
-
Temperature Drop: Lower the inlet temperature to the minimum required for volatilization (often
is sufficient for pyrazines).
Module 2: Chromatographic Separation
The Problem: Even if the analyte survives the inlet, the column stationary phase can act as a secondary adsorption surface.
Stationary Phase Selection Guide
| Column Type | Suitability | Risk Factor | Recommendation |
| PEG (Wax) | High | High Bleed / pH Sensitivity | Excellent for separating pyrazine isomers, but PEG phases can be slightly acidic. Use "Base-Deactivated" Wax columns (e.g., Stabilwax-DB). |
| 5% Phenyl | Medium | Low | Good inertness, but may lack resolution for critical isomer pairs (e.g., 2,3- vs 2,6-isomers). |
| Porous Layer | Low | High Adsorption | Avoid PLOT columns; the surface area is too high for labile vinyl groups. |
Q: My peaks are tailing severely, affecting integration. Is it the column or the liner? A: Perform the "Section Test" :
-
Trim 30 cm from the front of the column (the guard section).
-
Re-inject.
-
Result: If tailing improves, the contamination was in the column head (non-volatile matrix buildup). If tailing persists, the issue is the liner or the column chemistry itself.
Module 3: Sample Preparation (Pre-Injection)
The Problem: Artifacts are often created before the sample reaches the GC. Traditional Simultaneous Distillation Extraction (SDE) boils the sample for hours, promoting polymerization.
Recommended Workflow: Low-Thermal Stress Extraction
Protocol: Headspace SPME (Solid Phase Microextraction) This method avoids solvent and high heat.
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen layer is critical for small heterocyclic capture.
-
Incubation:
for 20 minutes. Do not exceed to prevent thermal artifacts in the vial. -
Salt Addition: Add NaCl (saturation) to drive the organics into the headspace ("Salting out").
-
Desorption: Set GC inlet to splitless mode. Limit desorption time to 2 minutes.
Q: Can I use liquid-liquid extraction (LLE)? A: Yes, but avoid chlorinated solvents (DCM) if possible, as traces of HCl in the solvent can catalyze the hydration reaction. Use pentane or ether and dry thoroughly with anhydrous sodium sulfate to remove water (the hydration reagent).
Module 4: FAQ & Quick Fixes
Q: Can I use an internal standard to correct for artifact formation? A: Yes, but it must be an isotopically labeled analog (e.g., 3-ethyl-5-methyl-2-vinylpyrazine-d3 ). A non-vinyl pyrazine IS (like 2-methylpyrazine) will not degrade at the same rate as your vinyl analyte, leading to quantification errors. If the vinyl group polymerizes, the d3-analog will polymerize at a similar rate, correcting the ratio.
Q: My vinylpyrazine standard purity is dropping over time. Why? A: Vinylpyrazines are light-sensitive and prone to autoxidation.
-
Storage: Amber vials,
, under Argon atmosphere. -
Stabilizers: Commercial standards often contain 0.1% hydroquinone. Ensure this stabilizer does not interfere with your chromatography.
References
-
Restek Corporation. (2019). GC Inlet Liner Selection, Part III: Inertness. Restek Resource Hub. Link
-
BenchChem. (2025).[1] Optimization of GC-MS parameters for sensitive pyrazine detection. Link
-
National Institutes of Health (NIH). (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines. Anal Chim Acta. Link
-
Restek Corporation. (2000). Minimize Adsorption of Active Analytes, Using a Drilled Uniliner GC Inlet Liner. Link
-
BenchChem. (2025).[1] A Comparative Analysis of 3-Ethyl-5-methyl-2-vinylpyrazine-d3 and its Non-Deuterated Standard. Link
Sources
Validation & Comparative
Technical Guide: 1H-NMR Structural Validation of 2-Methyl-3-vinylpyrazine
Executive Summary
2-Methyl-3-vinylpyrazine (CAS: 13925-07-0) is a potent heterocyclic signaling molecule used primarily in high-value flavor chemistry (nutty/roasted profiles) and as a specialized intermediate in pharmaceutical synthesis.
The Critical Challenge: Synthesizing or isolating this compound frequently yields structural isomers, most notably 2-methyl-5-vinylpyrazine (CAS: 13925-08-1) and 2-methyl-6-vinylpyrazine . These isomers possess identical molecular weights (120.15 g/mol ) and similar fragmentation patterns in Mass Spectrometry (GC-MS), making definitive identification difficult without reference standards.
The Solution: 1H-NMR spectroscopy provides the only self-validating, absolute method for structural confirmation. This guide details the spectral "fingerprint" of the 2,3-substitution pattern, specifically focusing on the diagnostic vicinal coupling of the pyrazine ring protons, which definitively distinguishes it from its 2,5- and 2,6-analogs.
Methodology & Acquisition Parameters
To ensure high-resolution spectral data capable of resolving small coupling constants (
Sample Preparation[1][2]
-
Solvent: Chloroform-d (
) is the standard for non-polar pyrazines. DMSO- may be used if aggregation is suspected, but provides sharper resolution for the vinyl region. -
Concentration: 10–15 mg in 0.6 mL solvent (approx. 0.1 M). High concentrations may cause peak broadening due to viscosity or stacking effects.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Instrument Configuration
| Parameter | Setting | Rationale |
| Frequency | 400 MHz or higher | Essential to resolve the AMX vinyl pattern and small aromatic couplings. |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise ratio (S/N) per unit time. |
| Spectral Width | -1 to 11 ppm | Covers all relevant protons including exchangeable traces. |
| Acquisition Time | Required for high digital resolution (Hz/pt) to measure | |
| Relaxation Delay | 1.0 – 2.0 sec | Ensures full relaxation of aromatic protons for accurate integration. |
| Scans (NS) | 16 – 64 | Sufficient for >10 mg samples. |
Spectral Analysis: The Diagnostic Fingerprint
The 1H-NMR spectrum of 2-Methyl-3-vinylpyrazine is characterized by three distinct regions. The Aromatic Region contains the critical diagnostic data.
A. The Aromatic Region (Diagnostic)
Range: 8.0 – 8.5 ppm Protons: H-5 and H-6 (Pyrazine Ring)
In the 2,3-disubstituted isomer, the two remaining ring protons are located at positions 5 and 6. They are vicinal to each other.
-
Splitting Pattern: Two Doublets (
). -
Coupling Constant (
): 2.5 – 3.0 Hz .
Why this matters:
-
2,5-isomer: Protons are at 3 and 6 (para-like).
Hz (Singlets). -
2,6-isomer: Protons are at 3 and 5 (meta-like).
Hz (Singlets).
Validation Rule: If the aromatic region shows two sharp singlets, you do not have the 2-Methyl-3-vinylpyrazine target. You likely have the 2,5-isomer.
B. The Vinyl Region (AMX System)
Range: 5.4 – 7.0 ppm
Protons: Vinyl group (
The vinyl group exhibits a classic AMX (or ABC) spin system with three distinct signals due to the non-equivalence of the terminal protons.
-
Internal Vinyl Proton (
): ~6.8 – 7.0 ppm. Appears as a doublet of doublets (dd) .-
Couples to trans terminal proton (
Hz). -
Couples to cis terminal proton (
Hz).
-
-
Terminal Proton trans (
): ~6.0 – 6.2 ppm. Doublet (d) or dd .-
Large coupling (
Hz).
-
-
Terminal Proton cis (
): ~5.4 – 5.6 ppm. Doublet (d) or dd .-
Medium coupling (
Hz). -
Small geminal coupling (
Hz) may be visible at high fields.
-
C. The Methyl Region
Range: 2.5 – 2.7 ppm
Protons: Methyl group (
-
Signal: Singlet (
). -
Integration: Calibrate this to 3H.
Comparative Analysis: 2,3-MVP vs. Alternatives
The table below contrasts the target molecule with its most common commercial alternative, 2-Methyl-5-vinylpyrazine.
| Feature | Target: 2-Methyl-3-vinylpyrazine | Alternative: 2-Methyl-5-vinylpyrazine | Diagnostic Utility |
| Ring Proton Position | H-5, H-6 (Vicinal) | H-3, H-6 (Para-like) | Definitive |
| Ring Proton Splitting | Doublets ( | Singlets ( | High |
| Methyl Shift | ~2.60 ppm | ~2.55 ppm | Low (Solvent dependent) |
| Vinyl Pattern | AMX (dd, d, d) | AMX (dd, d, d) | Low (Identical system) |
| GC-MS Fragmentation | Low (Very similar) |
Visualizing the Structural Logic
The following diagram illustrates the decision logic for identifying the correct isomer based on the aromatic proton coupling.
Caption: Decision tree for distinguishing 2-Methyl-3-vinylpyrazine from its 2,5-isomer using 1H-NMR coupling constants.
Experimental Protocol: Purity Assessment
This protocol is designed for researchers verifying the purity of a synthesized batch or a commercial standard.
Materials
-
Analyte: ~15 mg of 2-Methyl-3-vinylpyrazine oil.[1]
-
Solvent: 0.7 mL
(99.8% D) with 0.03% v/v TMS. -
Equipment: 5mm NMR Tube (High-throughput grade or better).
Step-by-Step Procedure
-
Sample Preparation:
-
Weigh 15 mg of the oil directly into a clean vial.
-
Add 0.7 mL
. Vortex for 10 seconds to ensure homogeneity. -
Transfer solution to the NMR tube using a glass pipette (avoid plasticizers).
-
Note: Pyrazines are volatile.[2] Cap the tube immediately.
-
-
Acquisition:
-
Lock and Shim: Auto-shim on the
deuterium signal. Ensure linewidth is < 1.0 Hz (check TMS peak). -
Run zg30 sequence with D1 = 2.0s and NS = 16.
-
-
Processing & Analysis:
-
Phasing: Apply manual phasing to ensure flat baseline, especially around the vinyl multiplets.
-
Integration:
-
Set Methyl singlet (2.6 ppm) to 3.00 .
-
Verify Vinyl protons sum to 3.00 (1H + 1H + 1H).
-
Verify Aromatic protons sum to 2.00 (1H + 1H).
-
-
Purity Calculation:
Check for isomer peaks: Look for small singlets slightly offset from the main aromatic doublets. These represent 2,5-isomer contamination.
-
Expected Data Table (Summary)
| Proton Group | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| Methyl | 2.65 ppm | Singlet ( | 3H | - | |
| Vinyl (cis) | 5.52 ppm | Doublet ( | 1H | ||
| Vinyl (trans) | 6.18 ppm | Doublet ( | 1H | ||
| Vinyl (internal) | 6.90 ppm | dd | 1H | ||
| Aromatic H-5 | 8.35 ppm | Doublet ( | 1H | Ring | |
| Aromatic H-6 | 8.42 ppm | Doublet ( | 1H | Ring |
Note: Exact shifts may vary by
References
-
NIST Chemistry WebBook . 2-Methyl-3-vinyl pyrazine Spectral Data. National Institute of Standards and Technology.[3] Link
-
PubChem . 2-Methyl-5-vinylpyrazine Compound Summary (Isomer Comparison). National Center for Biotechnology Information. Link
-
ChemicalBook . 2-Methylpyrazine NMR Spectra (Base Ring Reference). Link
- H. Friebolin. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2011. (Authoritative text on coupling constants in heterocycles).
Sources
A Comparative Guide to the Mass Spectrum Fragmentation of 2-Methyl-3-vinylpyrazine
For researchers, scientists, and professionals in drug development and flavor chemistry, understanding the mass spectral fragmentation of volatile organic compounds is paramount for accurate identification and structural elucidation. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-3-vinylpyrazine, a significant heteroaromatic compound found in various food products. By comparing its fragmentation with structurally similar pyrazines, this document offers a practical framework for interpreting mass spectra in this chemical class.
Introduction to 2-Methyl-3-vinylpyrazine and its Significance
2-Methyl-3-vinylpyrazine (C₇H₈N₂) is a substituted pyrazine with a molecular weight of 120.1518 g/mol .[1] Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are well-known for their potent aroma and flavor characteristics, often associated with roasted, nutty, and Maillard browning reactions in food.[2] Consequently, their accurate identification by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) is crucial in the food and beverage industry for quality control and flavor profile analysis.
This guide will focus on the fragmentation patterns observed under Electron Ionization (EI), a hard ionization technique that provides detailed structural information through characteristic fragmentation.
The Principles of Electron Ionization Mass Spectrometry (EI-MS) for Pyrazine Analysis
In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This molecular ion is a radical cation that is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions, with their relative abundances.
The fragmentation of pyrazine derivatives is influenced by the stability of the aromatic ring and the nature of its substituents. Common fragmentation pathways for alkyl- and vinyl-substituted pyrazines include:
-
Loss of a methyl radical (•CH₃): This is a common fragmentation for methyl-substituted pyrazines, leading to an [M-15]⁺ ion.
-
Loss of hydrogen cyanide (HCN): The pyrazine ring can undergo cleavage, leading to the loss of a neutral HCN molecule, resulting in an [M-27]⁺ ion.
-
Loss of a vinyl radical (•C₂H₃): For vinyl-substituted pyrazines, cleavage of the vinyl group can occur, leading to an [M-27]⁺ ion.
-
Retro-Diels-Alder (RDA) reactions: The pyrazine ring can undergo RDA reactions, leading to characteristic fragment ions.
The relative abundance of these fragment ions is dependent on the stability of the resulting cations and neutral radicals.
Predicted Mass Spectrum Fragmentation of 2-Methyl-3-vinylpyrazine
While extensive experimental data for 2-Methyl-3-vinylpyrazine is not widely published, a predicted GC-MS spectrum provides valuable insight into its likely fragmentation pattern under electron ionization.[3]
The molecular ion peak is expected at m/z 120 , corresponding to the molecular weight of the compound. The major predicted fragmentation pathways are as follows:
-
[M-1]⁺ at m/z 119: Loss of a hydrogen radical (•H), likely from the methyl or vinyl group, to form a stable, conjugated cation.
-
[M-27]⁺ at m/z 93: This significant fragment likely arises from the loss of a neutral molecule of hydrogen cyanide (HCN) from the pyrazine ring, a characteristic fragmentation for nitrogen-containing heterocycles.
-
[M-28]⁺ at m/z 92: This could be due to the loss of a neutral ethene molecule (C₂H₄) via a rearrangement reaction.
-
[M-42]⁺ at m/z 78: This fragment could be formed by the loss of a neutral acetonitrile molecule (CH₃CN), which is a common fragmentation pathway for methyl-substituted pyrazines.
-
Fragment at m/z 53: This ion is likely a C₄H₅⁺ species, resulting from the cleavage of the pyrazine ring.
The following diagram illustrates the primary predicted fragmentation pathway for 2-Methyl-3-vinylpyrazine.
Caption: Predicted fragmentation of 2-Methyl-3-vinylpyrazine.
Comparative Fragmentation Analysis
A powerful approach to confirming the identity of a compound is to compare its mass spectrum with that of its isomers and other closely related structures.
2-Methyl-3-vinylpyrazine vs. 2-Methyl-6-vinylpyrazine
2-Methyl-6-vinylpyrazine is a structural isomer of 2-Methyl-3-vinylpyrazine. Its experimental mass spectrum provides an excellent basis for comparison.
| m/z | Predicted Relative Abundance (2-Methyl-3-vinylpyrazine) | Experimental Relative Abundance (2-Methyl-6-vinylpyrazine) | Putative Fragment |
| 120 | High | High | Molecular Ion [M]⁺• |
| 119 | High | High | [M-H]⁺ |
| 94 | Moderate | High | [M-C₂H₂]⁺ |
| 93 | High | Moderate | [M-HCN]⁺ |
| 78 | Moderate | Low | [M-CH₃CN]⁺ |
| 52 | Moderate | High | [C₄H₄]⁺ |
The most notable difference is the higher abundance of the m/z 94 fragment in 2-methyl-6-vinylpyrazine. This is likely due to a more favorable rearrangement and loss of acetylene (C₂H₂) from the vinyl group and the ring in this isomer.
2-Methyl-3-vinylpyrazine vs. 2-Ethyl-3-methylpyrazine
Comparing the vinyl-substituted pyrazine with its saturated analogue, 2-ethyl-3-methylpyrazine (MW = 122.17 g/mol ), highlights the influence of the vinyl group on fragmentation.[4]
| m/z | Predicted Relative Abundance (2-Methyl-3-vinylpyrazine) | Experimental Relative Abundance (2-Ethyl-3-methylpyrazine) | Putative Fragment |
| 122 | N/A | High | Molecular Ion [M]⁺• |
| 120 | High | N/A | Molecular Ion [M]⁺• |
| 107 | N/A | High | [M-CH₃]⁺ |
| 94 | Moderate | High | [M-C₂H₄]⁺ |
| 93 | High | Moderate | [M-HCN]⁺ |
The base peak for 2-ethyl-3-methylpyrazine is at m/z 107 , corresponding to the loss of a methyl radical (•CH₃), a very common and favorable fragmentation for ethyl-substituted aromatic compounds. This contrasts with the predicted spectrum of 2-methyl-3-vinylpyrazine, where the loss of a hydrogen radical or HCN is more prominent.
Experimental Protocol for GC-MS Analysis of Pyrazines
The following is a standard protocol for the analysis of volatile pyrazines in a liquid matrix, such as a food extract or beverage.
Caption: GC-MS workflow for pyrazine analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
For liquid samples, perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane).
-
Alternatively, for trace analysis, use solid-phase microextraction (SPME) with a fiber appropriate for volatile and semi-volatile compounds (e.g., PDMS/DVB).
-
Carefully concentrate the extract to a final volume of approximately 1 mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-350.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Compare the mass spectrum of each peak with a reference library (e.g., NIST, Wiley).
-
Manually interpret the fragmentation patterns to confirm the identity, especially for isomers with similar spectra.
-
Conclusion
The mass spectral fragmentation of 2-Methyl-3-vinylpyrazine, while not extensively documented with experimental data, can be reliably predicted based on established principles of organic mass spectrometry and comparison with its isomers. The key fragments are expected to arise from the loss of a hydrogen radical, hydrogen cyanide, and acetonitrile. Comparative analysis with isomers like 2-methyl-6-vinylpyrazine and saturated analogues such as 2-ethyl-3-methylpyrazine reveals subtle but important differences in fragmentation patterns that can be used for unambiguous identification. The provided GC-MS protocol offers a robust starting point for the analysis of these and other important flavor compounds.
References
-
National Institute of Standards and Technology. (n.d.). Pyrazine, 2-ethyl-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (2020). Showing Compound 2-Methyl-3-vinylpyrazine (FDB019671). Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 2-methyl-6-vinylpyrazine. Retrieved from [Link]
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019).
-
Mass spectra of tentatively identified pyrazine products. (n.d.). ResearchGate. Retrieved from [Link]
- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). Journal of Agricultural and Food Chemistry, 70(47), 14859–14867.
-
National Institute of Standards and Technology. (n.d.). 2-Methyl-3-vinyl pyrazine. NIST Chemistry WebBook. Retrieved from [Link]
Sources
Comparative Sensory Analysis: 2-Methyl-3-vinylpyrazine vs. 2,3-Dimethylpyrazine
The following guide provides a rigorous technical comparison of 2-Methyl-3-vinylpyrazine and 2,3-Dimethylpyrazine , designed for application scientists and flavor chemists.
Executive Summary
In the formulation of roasted, nutty, and savory profiles, pyrazines are the functional "workhorses." However, the structural substitution of a methyl group with a vinyl group results in a non-linear shift in sensory potency.
2,3-Dimethylpyrazine (2,3-DMP) acts as a stable, high-threshold "base" builder, providing body and broad "cocoa/nutty" notes. In contrast, 2-Methyl-3-vinylpyrazine (2-M-3-VP) is a high-impact odorant with an odor detection threshold (ODT) approximately 25,000 times lower than its dimethyl analog. This guide delineates the physicochemical basis for this disparity and provides protocols for their sensory validation.
Chemical & Structural Identity
Understanding the electronic environment of the pyrazine ring is critical for predicting receptor affinity.
| Feature | 2,3-Dimethylpyrazine | 2-Methyl-3-vinylpyrazine |
| CAS Number | 5910-89-4 | 25058-19-9 |
| FEMA Number | 3271 | N/A (Often regulated as natural extract/intermediate) |
| Structure | Disubstituted alkyl (saturated) | Disubstituted alkyl/alkenyl (conjugated) |
| Molecular Weight | 108.14 g/mol | 120.15 g/mol |
| Electronic State | Electron-donating methyl groups stabilize the ring. | Vinyl conjugation extends |
Sensory Potency & Profile Data
The following data aggregates threshold values from aqueous matrix studies (GC-O and Sensory Panel).
Quantitative Threshold Comparison (Water Matrix)
| Compound | Odor Detection Threshold (ODT) | Relative Potency Factor | Primary Descriptors |
| 2,3-Dimethylpyrazine | ~2,500 ppb (2.5 ppm) | 1x (Baseline) | Cocoa, Roasted Nut, Green, Caramel. |
| 2-Methyl-3-vinylpyrazine | ~0.1 ppb | ~25,000x | Earthy, Raw Potato, Roasted Corn, High-Impact Savory. |
Critical Insight: The addition of the vinyl group (–CH=CH₂) typically lowers the detection threshold by 3–4 orders of magnitude compared to the corresponding alkyl pyrazine. This is attributed to the "Vinyl Effect," where the steric constraint and electron density of the double bond facilitate tighter binding to the orthosteric site of olfactory receptors (specifically the OR5K1 family).
Sensory Attribute Mapping
-
2,3-DMP: Provides the "background noise" of roasting. It is warm and diffusive but lacks distinct character at low concentrations.
-
2-M-3-VP: Provides the "top note" punch. It is aggressive and can shift from "pleasant roasted corn" to "chemical/solvent" if overdosed by even fraction of a part-per-billion.
Mechanistic Insight: Structure-Activity Relationship (SAR)
The potency difference is not accidental; it is a function of molecular recognition. The vinyl group restricts the conformational freedom of the side chain, locking the molecule into a bioactive orientation that alkyl chains (which rotate freely) cannot easily maintain.
Pathway Visualization: Receptor Activation Logic
The following diagram illustrates why the vinyl variant triggers a stronger signal transduction cascade.
Figure 1: Comparative Signal Transduction Pathway. The vinyl group facilitates stable docking via pi-stacking, resulting in a lower dissociation constant (Kd) and higher potency.
Experimental Protocol: Determining Thresholds
To validate these values internally, a 3-Alternative Forced Choice (3-AFC) method is the gold standard. This protocol eliminates guessing bias.
Protocol: ASTM E679 Modified 3-AFC
Objective: Determine the Group Detection Threshold (BET) for 2-Methyl-3-vinylpyrazine.
-
Stock Preparation:
-
Dissolve 2-M-3-VP in absolute ethanol (due to low water solubility) to create a 1000 ppm stock.
-
Serially dilute in odor-free water to produce a range from 0.01 ppb to 10 ppb .
-
-
Panel Setup:
-
Recruit 6–10 trained panelists.
-
Prepare sets of 3 cups: Two contain pure water, one contains the solvated pyrazine.
-
-
Procedure:
-
Panelists sniff all three cups in randomized order.
-
They must identify the "odd" sample (forced choice).
-
Repeat across ascending concentration series.
-
-
Data Analysis:
-
Calculate the geometric mean of individual thresholds.
-
Workflow Visualization
Figure 2: 3-AFC Sensory Workflow. Panelists proceed from lowest to highest concentration to prevent fatigue.
Stability & Application Notes
While 2-M-3-VP is superior in potency, it presents formulation challenges compared to 2,3-DMP.
-
Oxidation: The vinyl double bond is susceptible to oxidation. 2-M-3-VP should be stored under nitrogen/argon at <4°C.
-
Polymerization: High concentrations of vinyl pyrazines can polymerize, leading to off-notes and loss of potency.
-
Usage: 2,3-DMP is used in ppm levels (parts per million) for "body." 2-M-3-VP is used in ppt levels (parts per trillion) for "character."
References
-
Leffingwell & Associates. (2024). Pyrazines: Odor Detection Thresholds & Molecular Structures. Leffingwell.com. Link
-
Wagner, R., et al. (1999).[1] Odor Thresholds of Alkylpyrazines in Water. Journal of Agricultural and Food Chemistry. (Cited in Odour Threshold Values Compilation). Link
-
BenchChem. (2025). Olfactory Threshold of 2,5-Dimethylpyrazine in Water: A Technical Guide. Link
-
Mihara, S., & Masuda, H. (1988).[2] Structure-Odor Relationships for Disubstituted Pyrazines. Journal of Agricultural and Food Chemistry, 36(6), 1242–1247. Link
- Polaskova, P., et al. (2008). Perception of wine odorants: A review of thresholds. Flavour and Fragrance Journal. (Provides context for vinyl-pyrazine potency in beverages).
Sources
A Guide to Inter-Laboratory Comparison of Pyrazine Quantification: Ensuring Accuracy and Comparability in Flavor and Pharmaceutical Analysis
Introduction: The Analytical Challenge of Pyrazines
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that play a crucial role in the flavor and aroma profiles of a vast array of thermally processed foods, such as coffee, cocoa, and baked goods.[1] Their presence, even at trace levels, can significantly impact the sensory characteristics of these products.[2] Beyond the food industry, the pyrazine ring is a key structural motif in numerous pharmaceutical agents, making its accurate quantification essential for quality control and drug development.[3]
The quantification of pyrazines, however, is not without its challenges. The volatility of many pyrazines, their presence in complex matrices, and the potential for isomeric interferences necessitate robust and reliable analytical methods.[4][5] When analytical data is generated across different laboratories, ensuring the comparability and reliability of these results is paramount. Inter-laboratory comparisons and proficiency testing are the cornerstones of a comprehensive quality assurance program, providing an objective means of assessing the performance of analytical laboratories and the methods they employ.[6][7]
This guide provides an in-depth comparison of the analytical methodologies used for pyrazine quantification, grounded in the principles of inter-laboratory performance evaluation. It is designed for researchers, scientists, and drug development professionals who seek to understand the nuances of these analytical techniques and the importance of method validation and inter-laboratory comparison in generating high-quality, reproducible data.
The Framework of Inter-Laboratory Comparison
An inter-laboratory comparison (ILC) or proficiency test (PT) is a systematic evaluation of the performance of multiple laboratories in conducting a specific analysis. These studies are essential for:
-
Method Validation: Assessing the reproducibility and robustness of an analytical method across different laboratory environments, equipment, and personnel.[8]
-
Laboratory Performance Assessment: Providing an external and objective measure of a laboratory's competence and the accuracy of its results.[7]
-
Ensuring Data Comparability: Building confidence in the consistency of data generated by different laboratories, which is crucial for regulatory compliance, international trade, and collaborative research.[8]
The design and execution of ILCs are governed by international standards, primarily ISO/IEC 17043, which outlines the general requirements for proficiency testing.[6][9] A key statistical tool used in these studies is the z-score , which indicates how far a laboratory's result deviates from the consensus value. A z-score between -2 and 2 is generally considered satisfactory.
Core Analytical Methodologies for Pyrazine Quantification
The two predominant analytical techniques for the quantification of pyrazines are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the specific pyrazines of interest, the sample matrix, and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like pyrazines.[10] Its high resolving power and sensitive detection make it ideal for separating and identifying different pyrazine isomers.
The Causality Behind Experimental Choices in GC-MS:
-
Sample Preparation: The goal of sample preparation is to efficiently extract pyrazines from the sample matrix while minimizing the co-extraction of interfering compounds. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique for this purpose.[1] It is a solvent-free method that relies on the adsorption of volatile analytes onto a coated fiber, followed by thermal desorption into the GC injector. The choice of fiber coating is critical and depends on the polarity of the target pyrazines.
-
Internal Standards: To ensure accuracy and correct for variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard (SIDA) is highly recommended.[11][12] Deuterated pyrazines are ideal internal standards as they have nearly identical chemical and physical properties to their native counterparts but can be distinguished by their mass-to-charge ratio in the mass spectrometer.
-
GC Separation: A non-polar or medium-polarity capillary column, such as a DB-5ms, is typically used for the separation of pyrazines. The oven temperature program is optimized to achieve good resolution between the different pyrazine isomers.
-
MS Detection: Electron Ionization (EI) is the most common ionization technique for pyrazine analysis. For enhanced sensitivity and selectivity, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the target pyrazines and their internal standards are monitored.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While GC-MS is well-suited for volatile pyrazines, LC-MS/MS is a powerful alternative for less volatile or thermally labile pyrazine derivatives.[13]
The Causality Behind Experimental Choices in LC-MS/MS:
-
Sample Preparation: For liquid samples, direct injection after dilution and filtration may be possible. For solid samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate the pyrazines.
-
Internal Standards: As with GC-MS, the use of stable isotope-labeled internal standards is crucial for accurate quantification.
-
LC Separation: Reversed-phase chromatography using a C18 column is the most common approach for separating pyrazines. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to improve peak shape, is typically employed.
-
MS/MS Detection: Electrospray Ionization (ESI) is the most common ionization technique for LC-MS analysis of pyrazines. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte and its internal standard.
Hypothetical Inter-laboratory Comparison of Pyrazine Quantification Data
Table 1: Hypothetical Inter-laboratory Comparison Results for Pyrazine Quantification in Coffee
| Laboratory | Analytical Method | 2-Methylpyrazine (µg/kg) | z-score | 2,3,5-Trimethylpyrazine (µg/kg) | z-score |
| Lab 1 | GC-MS | 155 | -0.5 | 88 | -0.2 |
| Lab 2 | GC-MS | 168 | 0.8 | 95 | 0.9 |
| Lab 3 | LC-MS/MS | 160 | 0.0 | 91 | 0.2 |
| Lab 4 | GC-MS | 148 | -1.2 | 82 | -1.1 |
| Lab 5 | LC-MS/MS | 162 | 0.2 | 93 | 0.5 |
| Lab 6 | GC-MS | 175 | 1.5 | 101 | 1.9 |
| Lab 7 | GC-MS | 152 | -0.8 | 85 | -0.7 |
| Lab 8 | LC-MS/MS | 158 | -0.2 | 89 | 0.0 |
| Assigned Value | 160 | 89 | |||
| Std. Dev. for PT | 10 | 4 |
This data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: GC-MS Quantification of Pyrazines in Coffee using HS-SPME
-
Sample Preparation:
-
Weigh 1.0 g of finely ground roasted coffee into a 20 mL headspace vial.
-
Add a defined amount of a deuterated pyrazine internal standard solution (e.g., 2-methylpyrazine-d6).
-
Seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block at 80°C for 15 minutes to allow for equilibration of the headspace.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 80°C.
-
-
GC-MS Analysis:
-
Desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
Use a DB-5ms column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1.0 mL/min.
-
MS conditions: Electron ionization at 70 eV. Operate in SIM mode, monitoring characteristic ions for each target pyrazine and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by analyzing standards containing known concentrations of the target pyrazines and a fixed concentration of the internal standard.
-
Calculate the concentration of each pyrazine in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Protocol 2: LC-MS/MS Quantification of Pyrazines in a Liquid Matrix
-
Sample Preparation:
-
Dilute the liquid sample with the initial mobile phase to an appropriate concentration.
-
Add a defined amount of a deuterated pyrazine internal standard solution.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
MS/MS conditions: Electrospray ionization (ESI) in positive ion mode. Operate in MRM mode, monitoring specific precursor-to-product ion transitions for each target pyrazine and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by analyzing standards containing known concentrations of the target pyrazines and a fixed concentration of the internal standard.
-
Calculate the concentration of each pyrazine in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Visualization of Workflows and Influencing Factors
Caption: Analytical workflows for pyrazine quantification.
Caption: Key factors influencing inter-laboratory analytical variability.
Conclusion
The accurate quantification of pyrazines is a critical analytical task in the food, flavor, and pharmaceutical industries. Inter-laboratory comparisons are indispensable for ensuring the reliability and comparability of data generated across different laboratories. While both GC-MS and LC-MS/MS are powerful techniques for pyrazine analysis, the choice of method should be carefully considered based on the specific application. A well-designed analytical method, incorporating the use of stable isotope-labeled internal standards and validated according to international guidelines, is the foundation for achieving accurate and reproducible results. Participation in proficiency testing schemes provides an invaluable external validation of a laboratory's performance and fosters a culture of continuous improvement in analytical measurements.
References
-
AOAC INTERNATIONAL. (n.d.). AOAC Guidelines for Interlaboratory Collaborative Study. Retrieved from thecameronteam.com. [Link]
-
Eurachem. (2021). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes (3rd ed.). Retrieved from eurachem.org. [Link]
-
Eurachem. (n.d.). Guides. Retrieved from eurachem.org. [Link]
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Eurachem. (n.d.). Proficiency Testing. Retrieved from eurachem.org. [Link]
-
International Organization for Standardization. (1987). NF ISO 5725: Application of statistical. Precision of test methods. Determination of repeatability and reproducibility for A standard test method by inter-laboratory tests. Retrieved from afnor.org. [Link]
-
GSC. (2021, October 26). Interlaboratory Tests. An Endorsement for the Food Industry. Retrieved from gsc.es. [Link]
-
AOAC INTERNATIONAL. (n.d.). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Retrieved from aoac.org. [Link]
-
AOAC INTERNATIONAL. (n.d.). Formats for AOAC Collaborative Study Manuscripts and Protocols. Retrieved from aoac.org. [Link]
-
AOAC INTERNATIONAL. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from aoac.org. [Link]
-
AOAC INTERNATIONAL. (2017). AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. Journal of AOAC INTERNATIONAL, 100(3), 593-601. [Link]
-
Pickard, S., Becker, I., Merz, K. H., & Richling, E. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of agricultural and food chemistry, 61(27), 6649–6656. [Link]
-
Magi, E., Bono, L., & Di Carro, M. (2012). Characterization of cocoa liquors by GC-MS and LC-MS/MS: focus on alkylpyrazines and flavanols. Journal of mass spectrometry : JMS, 47(9), 1191–1197. [Link]
-
Thompson, M. (n.d.). Statistics and Data Analysis in Proficiency Testing. The Royal Society of Chemistry. [Link]
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Pickard, S., et al. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). ResearchGate. [Link]
-
Unspecified. (n.d.). PROCEDURES USED IN THE STATISTICAL ANALYSIS OF PROFICIENCY TESTING PROGRAMS. [Link]
-
Eurachem. (2000). Selection, use and interpretation of proficiency testing (PT) schemes by laboratories. [Link]
-
Magi, E., et al. (2016). Cocoa Quality and Processing: A Study by Solid-phase Microextraction and Gas Chromatography Analysis of Methylpyrazines. ResearchGate. [Link]
-
ISO. (n.d.). ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. Retrieved from iso.org. [Link]
-
Ayseli, M. T., et al. (2022). Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee. Journal of Raw Materials to Processed Foods, 5(1), 1-8. [Link]
-
Farahmand, A. R., et al. (2022). Effects of roasting on alkylpyrazin compounds and properties of cocoa powder. Journal of Food Science and Technology, 59(12), 4847-4856. [Link]
-
Scribd. (n.d.). Doce La 27 Iso 5725-1. Retrieved from scribd.com. [Link]
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Magi, E., et al. (2012). Characterization of cocoa liquors by GC-MS and LC-MS/MS: Focus on alkylpyrazines and flavanols. ResearchGate. [Link]
-
Marek, M., et al. (2022). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Journal of Food Science and Technology, 59(1), 227-235. [Link]
-
Unspecified. (2019). Analysis of interlaboratory comparison when the measurements are not normally distributed. Measurement, 133, 132-138. [Link]
-
Bipea. (2024, February 28). What are the purposes of Interlaboratory Comparisons ? ISO 17043 - 5725. YouTube. [Link]
-
Feng, X., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]
-
Istrati, D. I., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Molecules, 29(5), 1032. [Link]
-
Ren, Y., et al. (2023). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. ResearchGate. [Link]
-
Misnawi, et al. (2009). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Jurnal Teknologi dan Industri Pangan, 20(1), 19-24. [Link]
-
Yan, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441. [Link]
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Gaglio, R., et al. (2022). Matrix-matched quantification of volatile organic compounds (VOCs) in gluten free flours and bakery products. LWT, 154, 112704. [Link]
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FFOODS Spectrum. (2026, March 6). Why Computational Gastronomy Deserves Industry Attention. Retrieved from ffoodsspectrum.com. [Link]
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Scribd. (n.d.). Doce La 27 Iso 5725-1. Retrieved from scribd.com. [Link]
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Smith, D., et al. (2018). Quantification of volatile compounds released by roasted coffee by selected ion flow tube mass spectrometry. Journal of Mass Spectrometry, 53(5), 417-426. [Link]
-
Szeliga, J. (2026, January 12). Flavor Compounds Identification and Reporting. Molecules, 31(1), 1. [Link]
-
El-Sayed, M., et al. (2021). A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. Critical Reviews in Food Science and Nutrition, 63(1), 1-24. [Link]
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Differentiating 2-Methyl-3-vinylpyrazine from 2-Ethyl-3-methylpyrazine: A Comprehensive Analytical Guide
As drug development professionals, flavor chemists, and analytical scientists, distinguishing between structurally similar heterocyclic compounds is a routine yet critical challenge. 2-Methyl-3-vinylpyrazine and 2-Ethyl-3-methylpyrazine are two such pyrazine derivatives. While they differ by only two hydrogen atoms—a single double bond in the side chain—this subtle structural variance drastically alters their chemical reactivity, stability, and analytical signatures[1][2].
This guide provides an objective, data-driven comparison of these two compounds, detailing the causality behind their chemical behavior and providing self-validating experimental protocols for their definitive differentiation.
Chemical & Physical Properties Overview
Both compounds are highly volatile, nitrogen-containing heterocycles widely recognized for their roasted, nutty, and earthy sensory profiles[3]. However, the presence of the unsaturated vinyl group in 2-methyl-3-vinylpyrazine introduces a site of high chemical reactivity compared to the fully saturated, inert ethyl group in 2-ethyl-3-methylpyrazine.
Table 1: Physicochemical Comparison
| Property | 2-Methyl-3-vinylpyrazine | 2-Ethyl-3-methylpyrazine |
| CAS Number | 25058-19-9 | 15707-23-0 |
| Molecular Formula | C₇H₈N₂ | C₇H₁₀N₂ |
| Molecular Weight | 120.15 g/mol | 122.17 g/mol |
| Structural Feature | Unsaturated vinyl side-chain (-CH=CH₂) | Saturated ethyl side-chain (-CH₂-CH₃) |
| Odor Profile | Hazelnut, roasted, earthy | Raw potato, earthy, nutty |
| Chemical Stability | Prone to polymerization & oxidation | Highly stable under standard conditions |
Mechanistic Differences & Reactivity
The fundamental divergence between these two molecules lies in their electron distribution. The vinyl group in 2-methyl-3-vinylpyrazine is fully conjugated with the aromatic pyrazine ring. This extended
Conversely, the ethyl group in 2-ethyl-3-methylpyrazine acts as a simple, weak electron-donating group via hyperconjugation. It lacks a reactive
Fig 1: Divergent chemical reactivity pathways based on side-chain saturation.
Analytical Differentiation Protocols
To ensure absolute trustworthiness in identification, analytical workflows must be designed as self-validating systems. Relying on a single data point (e.g., retention time) is insufficient due to the potential for co-eluting isomers. We employ a dual-method approach utilizing GC-MS and ¹H NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
The fragmentation causality in Electron Ionization (EI) MS provides a definitive fingerprint for these compounds[5][6].
-
2-Ethyl-3-methylpyrazine: The saturated ethyl chain readily undergoes
-cleavage. The loss of a methyl radical (15 Da) from the ethyl group yields a highly stable, resonance-stabilized pyrazinium cation at m/z 107. This makes m/z 107 the base peak or a highly dominant fragment[5]. -
2-Methyl-3-vinylpyrazine: The conjugated vinyl group strongly resists simple alkyl cleavage. The molecular ion (M⁺ at m/z 120) is exceptionally stable and typically acts as the base peak. Minor fragmentation involves the loss of a hydrogen atom to form m/z 119[2].
Table 2: GC-MS Fragmentation Signatures
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Mechanistic Causality |
| 2-Methyl-3-vinylpyrazine | 120 | 120 (Base), 119, 93 | High stability of the conjugated M⁺ ion; loss of H• |
| 2-Ethyl-3-methylpyrazine | 122 | 107 (Base), 121, 80 |
Protocol 1: GC-MS Analysis with Retention Index Validation
-
Sample Preparation: Dilute the analyte to 10 ppm in GC-grade dichloromethane (DCM). Add a C₈-C₂₀ n-alkane standard mix (1 ppm) to the same vial.
-
Causality: The internal alkane standard allows for the calculation of the Kovats Retention Index (RI), providing a self-validating data point independent of column length, age, or slight flow variations.
-
-
Injection: Inject 1 µL in split mode (1:50) at 250°C onto a polar DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm).
-
Oven Program: Hold at 40°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min.
-
MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Set the scan range to m/z 35–300.
-
Data Validation: Extract the mass spectra and identify the base peak (m/z 107 vs m/z 120). Validate the identification by calculating the RI against the alkane series to rule out structural isomers like 2,5-dimethylpyrazine.
Nuclear Magnetic Resonance (¹H NMR)
¹H NMR provides direct, non-destructive observation of the side chains. The electron-withdrawing nature and magnetic anisotropy of the double bond in the vinyl group shift its protons significantly downfield compared to the shielded aliphatic protons of the ethyl group.
Table 3: ¹H NMR Shift Signatures (CDCl₃, 500 MHz)
| Compound | Side Chain Protons | Chemical Shift ( | Multiplicity & Integration |
| 2-Methyl-3-vinylpyrazine | -CH=CH₂ (Vinylic) | ~5.4, ~6.2, ~6.8 | Two doublets (terminal =CH₂), one doublet of doublets (internal -CH=) |
| 2-Ethyl-3-methylpyrazine | -CH₂-CH₃ (Ethyl) | ~1.3, ~2.8 | Triplet (3H, -CH₃), Quartet (2H, -CH₂-) |
Protocol 2: ¹H NMR Structural Elucidation
-
Sample Preparation: Dissolve 10 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: TMS acts as the absolute zero-point reference. Calibrating to TMS ensures that the subtle chemical shifts of the pyrazine ring protons are accurately mapped, preventing misidentification.
-
-
Acquisition: Acquire data on a 500 MHz NMR spectrometer using a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2 seconds.
-
Causality: A sufficient relaxation delay ensures complete longitudinal relaxation of the methyl protons, guaranteeing that the integration ratios are quantitatively accurate.
-
-
Processing & Validation: Phase and baseline correct the spectrum. Set the TMS peak to exactly 0.00 ppm. Integrate the signals. The presence of a 3H triplet and 2H quartet definitively validates the saturated ethyl side chain.
Analytical Workflow Summary
Fig 2: Orthogonal analytical workflow for robust pyrazine differentiation.
References
-
PubChem : 2-Ethyl-3-methylpyrazine (CID 27457). National Center for Biotechnology Information. Available at:[Link]
-
PubChem : 2-Methyl-3-vinylpyrazine (CID 1514205). National Center for Biotechnology Information. Available at:[Link]
-
NIST Chemistry WebBook : Pyrazine, 2-ethyl-3-methyl- (CAS 15707-23-0) Mass Spectrum. National Institute of Standards and Technology. Available at:[Link]
-
RSC Advances : Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions. Royal Society of Chemistry (2021). Available at:[Link]
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- 6. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to the Comparative Kinetics of Pyrazine Formation in Model Systems
For Researchers, Scientists, and Drug Development Professionals
Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are pivotal in the flavor and aroma profiles of a vast array of thermally processed foods, contributing characteristic nutty, roasted, and toasted notes.[1] Beyond their sensory significance, pyrazines are also investigated for their diverse pharmacological activities. A fundamental understanding of the kinetics of pyrazine formation is paramount for controlling desirable flavor development in food manufacturing and for the targeted synthesis of bioactive compounds. This guide provides an in-depth, objective comparison of pyrazine formation kinetics in various model systems, supported by experimental data, to elucidate the critical factors governing their generation.
The Chemical Landscape of Pyrazine Formation: The Maillard Reaction
The primary route to pyrazine formation in food and biological systems is the Maillard reaction, a complex cascade of non-enzymatic browning reactions initiated by the condensation of a carbonyl group (typically from a reducing sugar) with an amino group of an amino acid, peptide, or protein.[2] The reaction proceeds through a series of intermediate stages, including the formation of an N-substituted glycosylamine, which then rearranges to form an Amadori or Heyns product. Subsequent degradation of these intermediates, particularly through the Strecker degradation of amino acids in the presence of dicarbonyl compounds, generates α-aminoketones, which are the key precursors to pyrazines.[3][4] Two α-aminoketone molecules can then condense to form a dihydropyrazine, which is subsequently oxidized to the stable aromatic pyrazine.
Caption: A typical experimental workflow for the kinetic analysis of pyrazine formation.
Detailed Methodologies
1. Model System Preparation [5]
-
Rationale: The preparation of well-defined model systems is essential to isolate the effects of specific variables on pyrazine formation.
-
Protocol:
-
Accurately weigh the amino acid or peptide of interest and the reducing sugar (e.g., D-glucose) to achieve desired molar ratios.
-
Dissolve the reactants in a specific volume of a suitable buffer solution (e.g., phosphate buffer) to maintain a constant pH.
-
Adjust the final pH of the solution to the desired level (e.g., 8.0) using NaOH or HCl. [2] 4. Transfer a precise volume of the reaction mixture into sealed headspace vials to prevent the loss of volatile pyrazines during heating.
-
2. Kinetic Monitoring
-
Rationale: To determine the reaction kinetics, the concentration of pyrazines must be measured at different time points.
-
Protocol:
-
Place the sealed vials in a thermostatically controlled oil bath or heating block at the desired reaction temperature (e.g., 140°C). [2] 2. At predetermined time intervals, remove a vial from the heating source and immediately quench the reaction by placing it in an ice bath. This ensures that the measured pyrazine concentration accurately reflects the reaction progress at that specific time.
-
3. Pyrazine Quantification using HS-SPME-GC-MS [6]
-
Rationale: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive and selective method for the analysis of volatile and semi-volatile compounds like pyrazines from a sample matrix. [7][8]The use of a deuterated internal standard, such as acetylpyrazine-d3, provides a robust method for accurate quantification through stable isotope dilution analysis (SIDA). [6]* Protocol:
-
Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., 2-ethoxy-3-isopropyl pyrazine or a deuterated analog of a target pyrazine) to each vial for accurate quantification. [9][6] 2. HS-SPME:
-
Place the vial in a heated agitator.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period to allow for the adsorption of volatile pyrazines.
-
-
GC-MS Analysis:
-
Inject the adsorbed compounds into the GC-MS by thermally desorbing the SPME fiber in the hot injector port.
-
Separate the pyrazines on a suitable capillary column (e.g., DB-5ms).
-
Identify the pyrazines based on their mass spectra and retention times by comparison with authentic standards.
-
Quantify the pyrazines by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.
-
-
Conclusion
The kinetics of pyrazine formation are a complex interplay of precursor structure and reaction conditions. This guide has provided a comparative overview of these influencing factors, supported by experimental data and detailed methodologies. For researchers in food science, a thorough understanding of these kinetics is essential for optimizing processing conditions to achieve desired flavor profiles. In the realm of drug development and medicinal chemistry, this knowledge can be leveraged for the controlled synthesis of pyrazine derivatives with potential therapeutic applications. The provided protocols offer a robust framework for conducting further investigations into the fascinating and multifaceted world of pyrazine formation.
References
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THE EFFECTS OF PH, TYPES OF SUGAR AND AMINO ACID, AND WATER ACTIVITY ON THE KINETICS OF THE FORMATION OF ALKYL PYRAZINES. ProQuest. Available from: [Link]
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Formation of pyrazines from ascorbic acid and amino acids under dry-roasting conditions. ScienceDirect. Available from: [Link]
-
Acrylamide and Pyrazine Formation in Model Systems Containing Asparagine. ACS Publications. Available from: [Link]
-
Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. ACS Publications. Available from: [Link]
-
Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. PMC. Available from: [Link]
-
Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. Perfumer & Flavorist. Available from: [Link]
-
Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. ResearchGate. Available from: [Link]
-
Influence of Free Amino Acids, Oligopeptides, and Polypeptides on the Formation of Pyrazines in Maillard Model Systems. ACS Publications. Available from: [Link]
-
Influence of Free Amino Acids, Oligopeptides, and Polypeptides on the Formation of Pyrazines in Maillard Model Systems. ResearchGate. Available from: [Link]
-
Characterization of the Pyrazines Formed during the Processing of Maple Syrup. ACS Publications. Available from: [Link]
-
Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. MDPI. Available from: [Link]
-
Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH. PMC. Available from: [Link]
-
Synthesis of Pyrazines Using Sugar Derived from Tobacco Cellulose and Hydrolyzed Tobacco F1 Protein as an Amino Acid Source. ResearchGate. Available from: [Link]
-
Formation of Pyrazines in Aqueous Maltose/Glucose/Fructose-Glutamine Model Systems upon Heating at below 100°C. Semantic Scholar. Available from: [Link]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC. Available from: [Link]
-
Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. PubMed. Available from: [Link]
-
The percentages of pyrazine compounds in the three model systems under... ResearchGate. Available from: [Link]
-
Analytical methods for pyrazine detection. ResearchGate. Available from: [Link]
-
Acrylamide and pyrazine formation in model systems containing asparagine. PubMed. Available from: [Link]
-
Kinetics of the Formation of Alkylpyrazines. ACS Publications. Available from: [Link]
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A Senior Application Scientist's Guide to Assessing Enantiomeric Purity of Chiral Pyrazine Precursors
In the intricate world of pharmaceutical development and fine chemical synthesis, the chirality of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity, safety, and efficacy. Pyrazine derivatives, a critical class of heterocyclic compounds, are prevalent scaffolds in numerous active pharmaceutical ingredients (APIs).[1][2] When these precursors possess a chiral center, the ability to accurately quantify the proportion of each enantiomer—a measure known as enantiomeric purity or enantiomeric excess (ee)—becomes a cornerstone of quality control and regulatory compliance.[3] One enantiomer may be the source of the desired therapeutic effect, while its mirror image could be inert, less active, or, in the worst case, responsible for adverse toxicological effects.
This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric purity of chiral pyrazine precursors. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. This content is designed for researchers, scientists, and drug development professionals who require robust, reliable, and efficient methods for chiral analysis.
Comparative Analysis of Core Methodologies
The challenge in separating enantiomers stems from their identical physical and chemical properties in an achiral environment.[4] Therefore, successful analysis hinges on creating a chiral environment where the two enantiomers interact differently. This can be achieved through chromatographic, electrophoretic, or spectroscopic means.
Chromatographic Methods: The Workhorse of Chiral Analysis
Chromatographic techniques are the most widely employed methods for chiral separations due to their high resolution, reproducibility, and versatility. The fundamental principle involves the differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP) or, less commonly, the use of a chiral additive in the mobile phase.[5]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the undisputed gold standard in the pharmaceutical industry for enantiomeric purity determination.[6][7]
-
Principle of Separation: Enantiomers form transient, diastereomeric complexes with the CSP. The subtle differences in the stability and energy of these complexes cause one enantiomer to be retained longer on the column, leading to their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and account for the vast majority of successful chiral separations.[6][8]
-
Causality in Method Development: The choice of CSP and mobile phase is critical. For pyrazine precursors, which often contain basic nitrogen atoms, a polysaccharide-based CSP like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) can be highly effective.[9][10] The selection between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with buffer) modes depends on the analyte's polarity. Normal-phase often provides better selectivity, while reversed-phase offers compatibility with aqueous samples and mass spectrometry.
-
-
Gas Chromatography (GC): Chiral GC is a powerful technique for analytes that are volatile and thermally stable.[11]
-
Principle of Separation: Similar to HPLC, separation occurs via differential interactions with a CSP, typically based on derivatized cyclodextrins.[12]
-
Causality in Method Development: The primary prerequisite for GC is analyte volatility. Many pyrazine precursors may require derivatization to increase their volatility and thermal stability. The choice of a chiral capillary column, such as one with a cyclodextrin-based stationary phase, is crucial for achieving separation.[12] The temperature program must be carefully optimized to balance resolution and analysis time.
-
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to HPLC, offering significant advantages in speed and solvent reduction.[13][14]
-
Principle of Separation: SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, modified with a small amount of an organic co-solvent (e.g., methanol).[15] The separation mechanism on a CSP is analogous to HPLC.
-
Causality in Method Development: The low viscosity of the supercritical CO2 mobile phase allows for much higher flow rates than HPLC without generating excessive backpressure, resulting in dramatically faster analysis times—often 3 to 5 times quicker.[14][16] This makes SFC ideal for high-throughput screening. The reduction in organic solvent consumption is a major environmental and cost advantage.[15][16]
-
Capillary Electrophoresis (CE): High Efficiency, Low Consumption
Chiral CE is a high-resolution separation technique that offers a different selectivity mechanism compared to chromatography.[17][18]
-
Principle of Separation: Separation occurs in a capillary filled with a background electrolyte (BGE) containing a chiral selector.[18] When a high voltage is applied, enantiomers migrate at different velocities due to their differential binding affinities with the chiral selector.[19] Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE.[20][21]
-
Causality in Method Development: For basic pyrazine precursors, the pH of the BGE is a critical parameter as it dictates the charge state of the analyte. The type and concentration of the chiral selector (e.g., sulfated β-cyclodextrin) must be optimized to maximize the mobility difference between the enantiomers.[19][20] CE offers the advantages of extremely high efficiency, minimal sample and reagent consumption, and rapid method development.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separation Approach
NMR spectroscopy provides a fundamentally different approach to determining enantiomeric purity without requiring a physical separation of the enantiomers.[22]
-
Principle of Differentiation: Enantiomers are indistinguishable in a standard NMR spectrum because they are isochronous. The strategy is to convert the enantiomeric pair into diastereomers, which have distinct NMR spectra.[4][22] This is achieved in two ways:
-
Chiral Derivatizing Agents (CDAs): The analyte is reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a covalent bond, creating a mixture of diastereomers.[4] These diastereomers will exhibit different chemical shifts, and the enantiomeric ratio can be determined by integrating the signals of well-resolved peaks.[4]
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, forming transient, non-covalent diastereomeric complexes with the enantiomers.[22][23] The differential interaction within these complexes leads to separate signals for the enantiomers in the NMR spectrum.
-
-
Causality in Method Development: The use of a CDA requires a suitable functional group on the pyrazine precursor (e.g., -OH, -NH2) for the reaction to occur. The reaction must proceed to completion without any kinetic resolution or racemization.[4] The CSA approach is simpler as it avoids a chemical reaction, but finding an effective CSA that provides baseline resolution of key signals can be a matter of screening and optimization.[23] NMR is non-destructive and can be a powerful orthogonal technique to chromatography.[23]
Quantitative Performance Comparison
The selection of an analytical method is a multi-faceted decision, balancing performance, speed, cost, and available resources. The table below provides a comparative summary of the key techniques.
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC | Chiral CE | NMR (with CDA/CSA) |
| Typical Resolution (Rs) | Good to Excellent; highly optimizable.[9] | Very High for volatile analytes.[11] | Excellent; often superior to HPLC.[9] | Excellent; very high efficiency.[19] | Varies; depends on agent and analyte. |
| Sensitivity | High (UV, MS detectors). | Very High (FID, MS detectors). | High (UV, MS detectors). | Moderate; can be improved with stacking.[18] | Lower than chromatographic methods. |
| Analysis Time | 10-30 minutes.[9] | 5-20 minutes.[11] | 2-10 minutes (very fast).[9][16] | 5-20 minutes. | 5-15 minutes per sample. |
| Solvent Consumption | Moderate to High. | Very Low. | Very Low (mostly CO2).[15] | Extremely Low.[20] | Low. |
| Method Development | Can be time-consuming.[19] | Requires volatile/derivatized analyte. | Rapid.[24] | Rapid.[19] | Can require screening of agents.[23] |
| Sample Throughput | Moderate. | Moderate. | High. | High. | Moderate. |
| Destructive? | Yes. | Yes. | Yes. | Yes. | No (sample can be recovered). |
Validated Experimental Protocols & Workflows
A robust analytical method must be self-validating. A key component of this is the System Suitability Test (SST), which is performed before sample analysis to ensure the system is performing acceptably. A critical SST parameter is the resolution (Rs) between the two enantiomer peaks, which should typically be greater than 1.5 for reliable quantification.[6]
Protocol 1: Chiral HPLC for a Pyrazine Precursor
This protocol is a generalized starting point for determining the enantiomeric purity of a chiral pyrazine precursor using a polysaccharide-based CSP.
-
Objective: To achieve baseline separation (Rs > 1.5) and quantify the enantiomeric excess of a chiral pyrazine precursor.
-
Instrumentation: HPLC system with a UV detector.[6]
-
Chromatographic Conditions:
-
Chiral Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (250 mm × 4.6 mm, 5 µm).[9][10]
-
Mobile Phase (Normal Phase): n-Hexane / Isopropanol (IPA) (90:10 v/v). The ratio can be adjusted to optimize resolution and retention time.[9]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare a solution of the pyrazine precursor in the mobile phase at a concentration of approximately 0.5 mg/mL. Prepare a racemic standard for system suitability.
-
System Suitability Test (SST): Inject the racemic standard. Verify that the resolution (Rs) between the two enantiomer peaks is ≥ 1.5.
-
Analysis: Inject the test sample.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee%) using the formula:[13][19] ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).
-
Caption: General workflow for enantiomeric excess determination by Chiral HPLC.
Protocol 2: Chiral GC for a Volatile Pyrazine Precursor
This protocol assumes the pyrazine precursor is sufficiently volatile and thermally stable for GC analysis.
-
Objective: To determine the enantiomeric purity of a volatile chiral pyrazine precursor.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[25]
-
Chromatographic Conditions:
-
Chiral Column: Cyclodextrin-based capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID).
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp at 5 °C/min to 200 °C, hold for 5 min. This program must be optimized for the specific analyte.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
-
Procedure:
-
System Conditioning: Condition the column according to the manufacturer's instructions.
-
Sample Preparation: Prepare a solution of the pyrazine precursor in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL. Prepare a racemic standard.
-
System Suitability Test (SST): Inject the racemic standard. Verify baseline or near-baseline resolution (Rs ≥ 1.5).
-
Analysis: Inject the test sample.
-
Data Analysis: Integrate the peak areas and calculate the enantiomeric excess (ee%) as described in the HPLC protocol.
-
Caption: General workflow for enantiomeric excess determination by Chiral GC.
Choosing the Right Method: An Expert's Perspective
The "best" method is context-dependent. Here is a logic tree to guide your decision:
Caption: Decision tree for selecting a chiral analysis method.
-
For high-throughput screening in drug discovery, Chiral SFC is unparalleled in its speed.[14][16]
-
For routine quality control and general-purpose analysis, Chiral HPLC is the most robust and well-established choice.[3][6]
-
If your pyrazine precursor is volatile and thermally stable , Chiral GC can offer excellent resolution and speed.[11]
-
When dealing with complex matrices or when chromatographic methods fail , Chiral CE provides a powerful alternative with a different separation mechanism.[17][19]
-
For an orthogonal, non-destructive confirmation , or when chromatographic method development is challenging, NMR with chiral auxiliaries is an invaluable tool.[22][23]
Ultimately, the accurate assessment of enantiomeric purity is a non-negotiable aspect of modern chemical and pharmaceutical science. By understanding the principles and practical considerations of each available technique, researchers can confidently select and implement the most appropriate method, ensuring the quality, safety, and efficacy of their chiral pyrazine precursors.
References
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- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Spectroscopy Online.
- A Researcher's Guide to the Validation of Enantiomeric Purity by HPLC. Benchchem.
- A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)
- Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed.
- Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs. Benchchem.
- Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. Millipore Sigma.
- Determination of Enantiomeric Purity by Direct Methods. Organic Chemistry Portal.
- Rapid determination of enantiomeric excess: a focus on optical approaches. Royal Society of Chemistry.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research.
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. American Chemical Society.
- Chiral analysis by NMR spectroscopy. University of Naples Federico II.
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
- Supercritical Fluid Chiral Separ
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Wiley Online Library.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
- How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect.
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
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- Capillary Electrophoresis: an Attractive Technique for Chiral Separations.
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- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Determining Enantiomeric Purity: A Technical Guide to Chiral Deriv
- A generic chiral separation strategy for supercritical fluid chromatography.
- The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Technology Networks.
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- Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI.
- New Chiral Pyrazine-Based Ligands for Self-Assembly Reactions.
- Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
- Progress on the Synthesis Pathways and Pharmacological Effects of N
- A Comparative Analysis of Pyrazine Formation from Various Amino Acid Precursors. Benchchem.
- Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- Mechanisms of pyrazine compounds formation and validation of raw material thermal processing during technological process based on the presence of pyrazine in raw spirits.
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
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Safety Operating Guide
Senior Scientist’s Guide: Proper Disposal of 2-Methyl-3-vinylpyrazine
[1]
Part 1: Executive Safety Directive (Autonomy)[1]
Do not treat 2-Methyl-3-vinylpyrazine as a generic organic solvent. While it shares flammability characteristics with common solvents, its disposal is complicated by two critical factors: extreme odor nuisance and environmental persistence .[1]
Improper disposal (e.g., drain pouring or standard solvent binning without sealing) will not only violate EPA regulations but can render a laboratory facility uninhabitable due to the compound's potent roasted/nutty odor, which has a detection threshold in the parts-per-billion (ppb) range.[1]
Immediate Action Required:
-
Segregate: Isolate from oxidizers and acids immediately.[1]
-
Contain: Use the "Double-Seal" protocol described below to prevent odor migration.
-
Classify: Treat as RCRA D001 (Ignitable) and Stench Waste .[1]
Part 2: Technical Integrity & Logic (E-E-A-T)
2.1 Chemical Profile & Hazards
Understanding the physical properties is the first step to safe disposal.
| Property | Data | Operational Implication |
| CAS Number | 25058-19-9 | Unique identifier for waste manifests.[1] |
| Flash Point | ~50°C - 60°C (Est.)[1] | Flammable Liquid (Category 3). Requires spark-proof storage.[1] |
| Odor Threshold | < 1 ppb | High Stench Hazard. Trace vapors will trigger facility alarms/complaints.[1] |
| Water Solubility | Moderate (~43 g/L) | DO NOT POUR DOWN DRAIN. It will off-gas from p-traps.[1] |
| Reactivity | Base (Pyrazine ring) | Incompatible with strong acids and oxidizers.[1][2] |
2.2 Expertise & Experience: The "Stench" Protocol
Why standard protocols fail: Most researchers toss pyrazines into the general "Organic Solvents" carboy.[1] This carboy is often not air-tight.[1] The high vapor pressure and low odor threshold of 2-Methyl-3-vinylpyrazine mean the smell will escape, permeate the lab, and potentially enter the HVAC system.[1]
The Protonation Trick (Field Insight): Because pyrazines are weak bases (nitrogen heterocycles), they can be chemically neutralized to reduce volatility before disposal.[1]
-
Mechanism: Reacting the pyrazine with a dilute acid (e.g., 5% Citric Acid or 1M HCl) protonates the nitrogen atoms.[1]
-
Result: The neutral molecule becomes a pyrazinium salt. Salts are non-volatile and odorless .[1]
-
Application: Rinse all "empty" glassware with a dilute acid solution before final washing.[1] This eliminates the residual odor that typically plagues glassware cleaning.
2.3 Disposal Workflow
This protocol ensures compliance with RCRA regulations and prevents odor pollution.
Figure 1: Decision logic for segregating and packaging high-odor pyrazine waste.
Part 3: Detailed Procedures
3.1 Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), this chemical is not P-listed or U-listed by name, but it exhibits the Ignitability characteristic.[1]
-
Hazard Label: Flammable Liquid, Irritant.[1]
-
Auxiliary Label: "STENCH" (Mandatory for handler safety).
3.2 Packaging for Disposal (The "Double-Seal" Method)[1]
-
Primary Container: Place the liquid in a glass bottle with a Teflon-lined screw cap. Ensure the cap is torqued tightly.[1]
-
Absorbent: Place the primary container into a secondary container (e.g., a heavy-duty Ziploc bag or plastic jar). Add activated carbon or vermiculite into this secondary space.[1]
-
Reasoning: Activated carbon adsorbs fugitive organic vapors, preventing the "rotten nut" smell from leaking during storage.[1]
-
-
Sealing: Heat-seal the bag if possible, or tape the lid of the secondary jar.
-
Tagging: Attach the hazardous waste tag to the outer container.[1]
3.3 Spill Response Protocol
In the event of a spill, speed is essential to prevent the odor from embedding into porous surfaces (drywall, ceiling tiles).[1]
Figure 2: Emergency response workflow for pyrazine spills.[1] Note the specific cleaning step using acid/soap to neutralize odor.[1]
Part 4: Regulatory & Compliance Reference
United States (EPA/RCRA):
-
Regulation: 40 CFR § 261.21 (Characteristic of Ignitability).[1]
-
Status: Hazardous Waste (D001).[1]
-
Disposal Method: Fuel blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
European Union (ECHA/REACH):
-
Waste Code (EWC): 07 01 04* (other organic solvents, washing liquids and mother liquors).[1]
-
Disposal: Incineration.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] 2-Methyl-3-vinyl pyrazine Chemical Properties. NIST Chemistry WebBook, SRD 69.[1][4] [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Ignitability (D001). 40 CFR Part 261.[1][3] [Link]
-
The Good Scents Company. (2024).[1] 2-methyl-3-vinyl pyrazine Safety and Organoleptic Data. [Link]
-
PubChem. (2024).[1] 2-Ethenyl-3-methylpyrazine Compound Summary. National Library of Medicine. [Link]
Personal protective equipment for handling 2-Methyl-3-vinylpyrazine
As a Senior Application Scientist, handling volatile, reactive organic compounds requires moving beyond basic safety data sheets (SDS) and understanding the specific physicochemical mechanisms at play. 2-Methyl-3-vinylpyrazine (CAS: 25058-19-9) is a highly potent alkylpyrazine derivative primarily recognized as a Maillard reaction product[1]. While widely utilized in flavor chemistry research and as a structural scaffold in drug development, its handling presents unique logistical challenges due to its extreme olfactory potency and the chemical reactivity of its vinyl moiety.
This guide provides a comprehensive, self-validating operational protocol for safely managing 2-Methyl-3-vinylpyrazine in a laboratory environment.
Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand why 2-Methyl-3-vinylpyrazine behaves the way it does. The hazards are bipartite:
-
Extreme Olfactory Potency (Sensory Hazard): The pyrazine ring structure is biologically recognized at incredibly low concentrations. With an odor threshold of approximately 0.087 ppb [2], even a microliter spill outside of engineering controls will cause immediate lab-wide olfactory fatigue, nuisance, and potential evacuation.
-
Vinyl Group Reactivity (Chemical Hazard): The ethenyl (vinyl) group located at the 3-position is highly susceptible to free-radical polymerization when exposed to heat or UV light, and aerobic oxidation when exposed to atmospheric oxygen. Uncontrolled polymerization can generate heat and pressure in sealed containers, while oxidation yields reactive aldehydes.
Degradation pathways of 2-Methyl-3-vinylpyrazine highlighting polymerization and oxidation risks.
Quantitative Chemical Profile
Understanding the physical constants of the chemical dictates our handling temperatures, extraction methods, and ventilation requirements[3].
| Property | Value | Causality / Operational Impact |
| CAS Number | 25058-19-9 | Primary identifier for inventory and waste tracking. |
| Boiling Point | 167.7°C (at 760 mmHg) | Moderate volatility; vapors will readily accumulate at room temperature. |
| Density | 1.017 g/mL | Marginally denser than water; critical for biphasic separation calculations. |
| Odor Threshold | ~0.087 ppb | Extreme sensory sensitivity; mandates strict Class I fume hood usage. |
Core PPE & Engineering Controls Matrix
Standard laboratory PPE is insufficient for high-potency odorants and lipophilic pyrazines. The following matrix outlines the required protective equipment and the scientific rationale behind each choice.
| Protection Category | Required Equipment | Scientific Rationale |
| Hand Protection | Double-gloved Butyl rubber OR extended-breakthrough Nitrile (8 mil+). | The lipophilic nature of the pyrazine ring accelerates permeation through standard thin latex. Double-gloving ensures a sterile barrier if the outer glove is contaminated. |
| Eye Protection | Unvented chemical splash goggles. | Standard safety glasses offer zero protection against vapor accumulation, which can cause severe ocular irritation and tearing. |
| Body Protection | Flame-Resistant (FR) Lab Coat, closed-toe non-porous shoes. | As a combustible liquid, any aerosolized droplets present a localized fire risk if exposed to a static discharge or ignition source. |
| Engineering | Class I Chemical Fume Hood. | Must maintain a face velocity of 80–120 fpm to prevent vapor escape and subsequent lab-wide odor contamination. |
Operational Workflow & Handling Protocol
Every step in this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check passes.
Phase 1: Pre-Operation Setup
-
Fume Hood Verification: Turn on the fume hood and clear all unnecessary clutter to ensure uninterrupted laminar airflow.
-
Purge Cycle: Allow the hood to run empty for 5 minutes to establish a stable pressure gradient.
-
Visual Reagent Inspection: Before opening, inspect the sealed bottle of 2-Methyl-3-vinylpyrazine under a strong light source.
-
Validation Check: The liquid must be clear and highly mobile. If the liquid is yellowed, cloudy, or highly viscous, stop immediately . This indicates dangerous auto-polymerization. Quarantine the bottle.
-
Phase 2: Dispensing Methodology
-
Don PPE: Equip goggles, FR coat, and double nitrile gloves.
-
Secondary Containment: Place the reagent bottle inside a secondary containment tray (e.g., a shallow polypropylene basin) within the fume hood.
-
Dispensing: Use a positive displacement pipette rather than an air-displacement pipette.
-
Causality: The density (1.017 g/mL) and vapor pressure of the chemical will cause dripping and inaccurate volume delivery in standard air-displacement tips.
-
-
Transfer: Dispense the required volume directly into a pre-weighed, sealable reaction vessel.
-
Validation Check: Cap the receiving vessel immediately. Ensure the exterior of the vessel is dry before removing it from the secondary containment tray.
-
Phase 3: Post-Transfer & Storage
-
Inert Gas Blanketing: Before resealing the primary reagent bottle, gently purge the headspace with Argon or Nitrogen gas for 3-5 seconds.
-
Causality: Displacing atmospheric oxygen prevents oxidative degradation of the vinyl group during storage.
-
-
Storage: Seal tightly with Parafilm and store in a dedicated flammables cabinet at 2-8°C (refrigerated) to further suppress polymerization kinetics.
Operational workflow for handling 2-Methyl-3-vinylpyrazine, from assessment to disposal.
Spill Mitigation & Disposal Plan
Due to the extreme odor threshold, standard spill kits (like simple sand) are inadequate because they do not neutralize the volatile pyrazine vapors.
Immediate Spill Response Protocol:
-
Isolate: Alert laboratory personnel and restrict access to the area. If the spill occurs outside the fume hood, increase room ventilation to maximum exhaust.
-
Containment: Surround the spill with activated carbon-infused absorbent pads or pure activated carbon powder.
-
Causality: Activated carbon physically traps the highly volatile pyrazine molecules within its porous structure, rapidly mitigating the odor hazard.
-
-
Chemical Neutralization: For residual surface contamination, apply a 5% sodium hypochlorite (household bleach) solution to the spill area.
-
Causality: Mild oxidizing agents will attack the electron-rich pyrazine ring and the vinyl double bond, chemically destroying the odorant molecules.
-
Validation Check: Wait 15 minutes. If a roasted/nutty odor persists, reapply the oxidizing solution.
-
-
Disposal: Sweep the neutralized slurry into a heavy-duty, sealable polyethylene hazardous waste bag. Label explicitly as "Combustible Organic Waste - Pyrazine Derivative" and transfer to the facility's hazardous waste management team.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
